molecular formula C25H41NO4 B1677334 OP-2507

OP-2507

货号: B1677334
分子量: 419.6 g/mol
InChI 键: UQEOPLABKYFAJH-FPNSLHOUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

prostacyclin analog;  structure given in first source

属性

IUPAC Name

methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO4/c1-3-6-17-9-11-18(12-10-17)23(27)14-13-20-21-15-19(26-22(21)16-24(20)28)7-4-5-8-25(29)30-2/h13-14,17-18,20-24,27-28H,3-12,15-16H2,1-2H3/b14-13+/t17?,18?,20-,21-,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEOPLABKYFAJH-FPNSLHOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C(C=CC2C(CC3C2CC(=N3)CCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2CC(=N3)CCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Potent and Selective O-GlcNAcase Inhibitors, Potentially Including OP-2507

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification crucial for regulating a vast array of cellular processes, including signal transduction, transcription, and protein stability.[1] This process involves the attachment and removal of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[1] The levels of O-GlcNAcylation are tightly controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2][3] Dysregulation of this modification has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders, cancer, and type II diabetes.[1]

Potent and selective inhibitors of OGA, such as Thiamet G and GlcNAcstatin, have emerged as powerful chemical tools for studying the functional roles of O-GlcNAcylation and as potential therapeutic agents.[1][4] While information on "OP-2507" is limited and appears associated with a prostacyclin analogue in some literature, the context of an in-depth guide on a core mechanism of action for a research audience strongly suggests it may be an internal designation for a potent and selective OGA inhibitor.[5][6][7] This guide will, therefore, focus on the well-documented mechanism of action of this class of compounds.

Core Mechanism of Action

Potent and selective OGA inhibitors function as competitive inhibitors of the O-GlcNAcase enzyme.[1][8] OGA utilizes a substrate-assisted catalytic mechanism involving two key aspartate residues (Asp174 and Asp175 in human OGA).[1] The catalytic cycle proceeds through an oxazoline (B21484) intermediate.[1][4] The structure of OGA inhibitors, such as the glucoimidazole core of GlcNAcstatin or the thiazoline (B8809763) ring of Thiamet-G, mimics this transition state.[1][9] This structural similarity allows these inhibitors to bind with high affinity and selectivity to the active site of OGA, thereby competitively inhibiting its enzymatic activity.[1] By blocking OGA, these inhibitors prevent the removal of O-GlcNAc from proteins, leading to a global increase in intracellular O-GlcNAcylation.[1][8]

Mechanism of OGA Inhibition cluster_0 Normal O-GlcNAc Cycling cluster_1 Inhibition of OGA Protein Protein-Ser/Thr OGT O-GlcNAc Transferase (OGT) Protein->OGT Protein_OGlcNAc Protein-Ser/Thr-O-GlcNAc OGT->Protein_OGlcNAc Adds O-GlcNAc UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->OGT OGA O-GlcNAcase (OGA) Protein_OGlcNAc->OGA Removes O-GlcNAc Protein_OGlcNAc_2 Protein-Ser/Thr-O-GlcNAc OGA->Protein GlcNAc GlcNAc OGA->GlcNAc OGA_Inhibitor OGA Inhibitor (e.g., this compound) Blocked_OGA Inactive OGA OGA_Inhibitor->Blocked_OGA Binds to active site Increased_OGlcNAcylation Increased Protein O-GlcNAcylation Blocked_OGA->Increased_OGlcNAcylation Protein_OGlcNAc_2->Blocked_OGA

Mechanism of O-GlcNAcase (OGA) Inhibition.

Downstream Signaling Pathways: Tau Phosphorylation

A significant consequence of increased O-GlcNAcylation is its impact on the phosphorylation of the microtubule-associated protein tau.[9] In neurodegenerative diseases like Alzheimer's, tau becomes hyperphosphorylated, leading to its aggregation into neurofibrillary tangles (NFTs).[9][10] There is a reciprocal relationship between O-GlcNAcylation and phosphorylation on tau, where these two post-translational modifications can compete for the same or adjacent serine/threonine residues.[9][11]

By inhibiting OGA, compounds like Thiamet-G increase the O-GlcNAcylation of tau.[9] This increased glycosylation can physically block the sites where phosphate (B84403) groups would otherwise be added by kinases, or it can induce conformational changes that make these sites less accessible. The result is a decrease in tau phosphorylation at multiple pathologically relevant sites, which has been demonstrated in both cell cultures and in vivo models.[9] This reduction in hyperphosphorylation is a key therapeutic goal for preventing tau pathology in Alzheimer's disease and other tauopathies.[9]

Effect of OGA Inhibition on Tau Phosphorylation OGA_Inhibitor OGA Inhibitor (e.g., this compound) OGA O-GlcNAcase (OGA) OGA_Inhibitor->OGA Inhibits Increased_OGlcNAc Increased O-GlcNAcylation of Tau OGA->Increased_OGlcNAc Reduces removal of O-GlcNAc Phospho_Tau Hyperphosphorylated Tau Increased_OGlcNAc->Phospho_Tau Prevents Phosphorylation Kinases Tau Kinases (e.g., GSK-3β) Tau Tau Protein Kinases->Tau Phosphorylates Tau->Phospho_Tau Aggregation Neurofibrillary Tangles (NFTs) Phospho_Tau->Aggregation Neurodegeneration Neurodegeneration Aggregation->Neurodegeneration

Effect of OGA Inhibition on Tau Phosphorylation.

Quantitative Data

The potency and selectivity of OGA inhibitors are critical parameters. These are typically measured by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

CompoundTargetIC50 / KiCell-based Potency (EC50)Reference
Thiamet GHuman OGAKi = 21 nM30 nM (in PC-12 cells)[8][9]
ASN90Human OGAIC50 = 10.2 nM-[10]
GlcNAcstatinHuman OGA-High efficacy in cell-based assays[1][2]
MK-8719OGA-Reduces tau pathology in rodent models[10][12]

Experimental Protocols

Western Blotting for O-GlcNAc Levels

A fundamental experiment to confirm the target engagement of an OGA inhibitor is to measure the resulting increase in global O-GlcNAcylation in cells or tissues.

Objective: To assess the increase in global O-GlcNAcylation in response to OGA inhibitor treatment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293 or neuronal cell lines) at an appropriate density.

    • Treat cells with various concentrations of the OGA inhibitor (e.g., this compound) or vehicle control for a predetermined time (e.g., 24 hours).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[1]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc antibody RL2 or CTD110.6) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

    • Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1]

    • Quantify the band intensities to determine the fold-increase in O-GlcNAcylation relative to the control.[1]

Western Blot Workflow for O-GlcNAc Detection start Start: Cell/Tissue Samples treatment Treatment with OGA Inhibitor start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to Membrane) sds->transfer block Blocking transfer->block primary_ab Primary Antibody (anti-O-GlcNAc) block->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect reprobe Strip & Re-probe (Loading Control) detect->reprobe analysis Data Analysis reprobe->analysis end End: Quantified O-GlcNAc Levels analysis->end

Western Blot Workflow for O-GlcNAc Detection.

References

OP-2507 Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OP-2507 is a stable synthetic analogue of prostacyclin (PGI2) developed by Ono Pharmaceutical Co. It has demonstrated significant cytoprotective effects in various preclinical models of ischemia-reperfusion injury and hypoxia. By activating the prostacyclin (IP) receptor and subsequently modulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, this compound exerts potent anti-inflammatory, anti-platelet, and vasodilatory effects. A key mechanism of its therapeutic action involves the induction of neutrophil apoptosis, thereby mitigating the deleterious effects of excessive neutrophil activation in inflamed or ischemic tissues. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, pharmacological effects, and detailed experimental protocols from key studies.

Core Compound Details

This compound is chemically identified as [15 cis-14-propylcyclohexyl]-16,17,18,19,20-pentanor-9-deoxy-9a,6-nitrilo-PGF1 methyl ester.[1] As a stable analogue of prostacyclin, it is designed to overcome the short biological half-life of endogenous PGI2, allowing for sustained pharmacological activity.

Chemical Structure and Properties:

Mechanism of Action: The Prostacyclin Signaling Pathway

This compound exerts its biological effects by acting as an agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the IP receptor primarily activates the Gs alpha subunit of the associated G protein. This activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2][3]

The elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins. This signaling cascade is central to the vasodilatory, anti-platelet, and anti-inflammatory effects of prostacyclin and its analogues.[2] In the context of inflammation and ischemia-reperfusion injury, this pathway has been shown to play a crucial role in regulating immune cell function, including the induction of apoptosis in neutrophils.[1][4]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Biological Effects OP2507 This compound IP_Receptor Prostacyclin (IP) Receptor (GPCR) OP2507->IP_Receptor Binds to G_Protein G-Protein (Gs) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Vasodilation Vasodilation Downstream_Effectors->Vasodilation Anti_Platelet Anti-Platelet Aggregation Downstream_Effectors->Anti_Platelet Anti_Inflammatory Anti-Inflammatory Effects (e.g., Neutrophil Apoptosis) Downstream_Effectors->Anti_Inflammatory

Caption: this compound signaling pathway.

Preclinical Efficacy

Hepatic Ischemia-Reperfusion Injury

In a rat model of hepatic ischemia-reperfusion injury, this compound demonstrated a dose-dependent protective effect. Intravenous infusion of this compound significantly attenuated the harmful effects following ischemia-reperfusion compared to the control group.[5]

Table 1: Effects of this compound on Biochemical Markers in Hepatic Ischemia-Reperfusion Injury in Rats

ParameterIschemia-Reperfusion ControlThis compound (0.1 µg/kg/min)This compound (1 µg/kg/min)
Malondialdehyde (MDA) (µmol/g protein)2.64 ± 0.59Significantly Reduced1.04 ± 0.27
Adenosine Triphosphate (ATP) (µmol/g wet wt)0.73 ± 0.21Significantly Increased2.03 ± 0.17

Data extracted from a study on a rat model of 1-hour ischemia followed by 2-hour reperfusion.[5]

Furthermore, this compound was shown to lessen the adherent leukocyte count in post-sinusoidal venules and improve blood flow velocity.[5] A key finding was that this compound induced delayed ex vivo polymorphonuclear neutrophil (PMN) apoptosis, which was significantly lower in the ischemia group.[1] This induction of neutrophil apoptosis is strongly correlated with the reduction in parenchymal damage.[1]

Cerebral Anoxia and Edema

This compound has shown protective effects against cerebral anoxia and edema in various experimental models in mice and rats. Subcutaneous or oral administration of this compound led to a dose-dependent prolongation of survival time in models of hypobaric and normobaric hypoxia, KCN-induced anoxia, and decapitation-induced gasping.

In a hypoxic brain model, treatment with this compound was effective against changes in cerebral energy metabolites and cyclic nucleotides. Specifically, it was found to increase cyclic AMP and decrease cyclic GMP levels. In a rat model of brain ischemia, this compound prevented the reduction in the specific gravity of the cortex and the increase in brain water content, indicating its potential to protect the brain from oxygen insufficiency.

Lung Preservation and Reperfusion

In a canine model of lung preservation, pretreatment with this compound prevented pulmonary artery and airway constriction after 12 hours of cold lung preservation. It also attenuated the decrease in oxygen tension in the outflow blood during a 60-minute reperfusion period. Treatment with this compound significantly mitigated the increases in pulmonary arterial pressure, pulmonary vascular resistance, and airway pressure following preservation and during reperfusion.

Experimental Protocols

Hepatic Ischemia-Reperfusion Injury Model in Rats
  • Animal Model: Adult male Sprague-Dawley rats.

  • Experimental Groups:

    • Sham-operated control (laparotomy only).

    • Ischemia control (1-hour ischemia, 5-hour reperfusion).

    • This compound (1 µg/kg/min) + Ischemia.

    • This compound (0.1 µg/kg/min) + Ischemia.

    • Sham-operated + this compound (1 µg/kg/min).

  • Surgical Procedure:

    • Anesthetize the rats.

    • Perform a midline laparotomy.

    • For ischemia groups, induce hepatic ischemia by clamping the hepatic artery and portal vein to the left and median lobes for 1 hour.

    • Initiate intravenous infusion of this compound or saline at the start of the ischemic period.

    • After 1 hour of ischemia, remove the clamp to allow for reperfusion for 5 hours.

  • Data Collection:

    • Monitor systemic arterial pressure.

    • Use laser-Doppler flowmetry and in vivo microscopy to investigate hepatic microcirculation.

    • At the end of the experiment, collect liver tissue to determine malondialdehyde (MDA) and adenosine triphosphate (ATP) levels.

    • Isolate polymorphonuclear neutrophils (PMNs) for ex vivo apoptosis assay.[1]

Hepatic Ischemia-Reperfusion Experimental Workflow cluster_ischemia Ischemia Phase (1 hour) cluster_reperfusion Reperfusion Phase (5 hours) cluster_analysis Data Analysis Start Start: Adult Male Sprague-Dawley Rats Grouping Randomly Assign to 5 Groups Start->Grouping Anesthesia Anesthetize Rats Grouping->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Ischemia Induce Hepatic Ischemia (Clamp Hepatic Artery & Portal Vein) Laparotomy->Ischemia Infusion Start IV Infusion (this compound or Saline) Reperfusion Remove Clamp Initiate Reperfusion Ischemia->Reperfusion Monitoring Monitor Systemic Arterial Pressure & Hepatic Microcirculation Reperfusion->Monitoring Tissue_Collection Collect Liver Tissue (MDA & ATP Analysis) Reperfusion->Tissue_Collection PMN_Isolation Isolate PMNs for Ex Vivo Apoptosis Assay Reperfusion->PMN_Isolation End End of Experiment Monitoring->End Tissue_Collection->End PMN_Isolation->End

References

OP-2507: An In-Depth Technical Guide to a Novel Prostacyclin Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OP-2507 is a synthetic prostacyclin analogue that has demonstrated significant therapeutic potential in preclinical models of ischemia-reperfusion injury. By mimicking the action of endogenous prostacyclin (PGI2), this compound primarily exerts its effects through the activation of the prostacyclin receptor (IP receptor), a Gs protein-coupled receptor. This activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in vasodilation, inhibition of platelet aggregation, and cytoprotection. This guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols for its characterization. While specific binding affinity and potency data for this compound are not publicly available, this document furnishes researchers with the foundational knowledge and methodologies required to evaluate this and similar compounds.

Chemical Identity

The chemical name for this compound is [15 cis-14-propylcyclohexyl]-16,17,18,19,20-pentanor-9-deoxy-9alpha,6-nitrilo-PGF, methyl ester. This compound was developed by Ono Pharmaceutical.

Mechanism of Action: Prostacyclin Receptor (IP) Agonism

Prostacyclin and its analogues, including this compound, exert their physiological effects by binding to and activating the prostacyclin receptor (IP receptor). The IP receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the stimulatory G protein, Gs.

The binding of an agonist like this compound to the IP receptor induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, culminating in a range of cellular responses, including:

  • Vasodilation: Relaxation of vascular smooth muscle cells, leading to increased blood flow.

  • Inhibition of Platelet Aggregation: Prevention of blood clot formation.[2]

  • Cytoprotection: Protection of cells from injury, particularly in the context of ischemia-reperfusion.

  • Anti-inflammatory effects: Modulation of leukocyte activity.

Signaling Pathway Diagram

Prostacyclin Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound IP_Receptor Prostacyclin Receptor (IP) This compound->IP_Receptor Binds Gs_Protein Gs Protein (α, β, γ) IP_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Vasodilation, Anti-platelet, etc.) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Prostacyclin Receptor Signaling Pathway for this compound.

Preclinical Data for this compound

While specific in vitro binding and potency data (Ki, EC50) for this compound are not publicly available, several in vivo studies have demonstrated its efficacy in models of ischemia-reperfusion injury. The following tables summarize the key findings from these preclinical studies.

In Vivo Efficacy in a Rat Model of Hepatic Ischemia-Reperfusion Injury
ParameterControl (Ischemia)This compound (0.1 µg/kg/min)This compound (1 µg/kg/min)Reference
Adherent Leukocytes (count) IncreasedSignificantly DecreasedSignificantly Decreased[3]
Microcirculatory Flow Velocity DecreasedImprovedImproved[3]
Malondialdehyde (MDA) Levels IncreasedReducedSignificantly Reduced[3]
Adenosine Triphosphate (ATP) Levels DecreasedIncreasedSignificantly Increased[3]
Neutrophil Apoptosis DecreasedIncreased (dose-dependent)Increased (dose-dependent)[3]
In Vivo Efficacy in a Pig Model of Hepatic Grafts from Non-Beating Heart Donors
ParameterControl (No Treatment)This compound PretreatmentReference
5-Day Survival Rate 0/63/6 (p < 0.05)[4]
Hepatic Microcirculation ImpairedSignificantly Improved[4]

Experimental Protocols

The following sections detail the standard experimental protocols used to characterize prostacyclin analogues like this compound.

Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This assay measures the affinity of a compound for the prostacyclin receptor by competing with a radiolabeled ligand.

5.1.1 Materials

  • Receptor Source: Cell membranes from a cell line overexpressing the human IP receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Iloprost or another suitable radiolabeled IP receptor agonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled IP receptor agonist (e.g., Iloprost).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Cocktail.

5.1.2 Method

  • Membrane Preparation: Homogenize cells expressing the IP receptor and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

5.1.3 Experimental Workflow Diagram

Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Cell Membranes with IP Receptors Start->Membrane_Prep Assay_Setup Set up Assay Plate: Membranes + [³H]-Iloprost + this compound Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Data_Analysis Analyze Data to Determine IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Radioligand Binding Assay.

cAMP Accumulation Assay for Determining Functional Potency (EC50)

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, the second messenger for the IP receptor.

5.2.1 Materials

  • Cell Line: A cell line expressing the human IP receptor (e.g., HEK293 or CHO cells).

  • Test Compound: this compound.

  • Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

5.2.2 Method

  • Cell Culture: Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate.

  • Compound Addition: Add varying concentrations of the test compound (this compound) to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. The EC50 (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve.

5.2.3 Experimental Workflow Diagram

cAMP Accumulation Assay Workflow Start Start Cell_Culture Plate IP Receptor-Expressing Cells Start->Cell_Culture Pre_incubation Pre-incubate with PDE Inhibitor Cell_Culture->Pre_incubation Compound_Addition Add Varying Concentrations of this compound Pre_incubation->Compound_Addition Incubation Incubate to Stimulate cAMP Production Compound_Addition->Incubation Lysis_Detection Lyse Cells and Measure cAMP Levels Incubation->Lysis_Detection Data_Analysis Analyze Data to Determine EC50 Lysis_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cAMP Accumulation Assay.

In Vivo Rat Model of Hepatic Ischemia-Reperfusion Injury

This protocol describes a common in vivo model to assess the protective effects of a compound against liver damage caused by a temporary interruption of blood flow.

5.3.1 Animals and Surgical Procedure

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Anesthesia: An appropriate anesthetic agent is administered.

  • Surgical Preparation: A midline laparotomy is performed to expose the liver.

  • Ischemia: The portal vein and hepatic artery supplying the median and left lateral lobes of the liver are occluded with a microvascular clamp for a defined period (e.g., 60 minutes).

  • Reperfusion: The clamp is removed to allow blood flow to return to the ischemic lobes for a specified duration (e.g., 2-5 hours).

5.3.2 Drug Administration

  • The test compound (this compound) or vehicle is administered, typically via intravenous infusion, before, during, or after the ischemic period.

5.3.3 Outcome Measures

  • Hemodynamic Monitoring: Systemic arterial pressure and heart rate are monitored.

  • Microcirculation Analysis: Intravital microscopy can be used to visualize and quantify leukocyte adhesion and blood flow velocity in the liver sinusoids.

  • Biochemical Analysis: Blood samples are collected to measure liver enzymes (e.g., ALT, AST). Liver tissue is harvested to measure markers of oxidative stress (e.g., malondialdehyde) and energy status (e.g., ATP).

  • Histological Analysis: Liver tissue is fixed and stained to assess the extent of cellular damage.

Pharmacokinetics of Prostacyclin Analogues

Specific pharmacokinetic data for this compound is not publicly available. However, the pharmacokinetics of other prostacyclin analogues can provide a general framework for understanding the expected behavior of this class of compounds.

Prostacyclin AnalogueRoute of AdministrationHalf-lifeBioavailabilityReference
Epoprostenol (PGI2) Intravenous~2-3 minutesN/A[5]
Iloprost (B1671730) Intravenous3-4 minutesN/A[6]
Oral~10 minutes (Tmax)16%[6]
Treprostinil Intravenous~34 minutesN/A[5]
Subcutaneous~85 minutesN/A[5]

Prostacyclin analogues generally have short half-lives, necessitating continuous infusion for sustained therapeutic effect.[5] Oral bioavailability can be low for some analogues.[6] The development of more stable analogues with longer half-lives is an ongoing area of research.

Conclusion

This compound is a promising prostacyclin analogue with demonstrated protective effects in preclinical models of ischemia-reperfusion injury. Its mechanism of action via the IP receptor and the subsequent increase in cAMP is well-established for this class of compounds. While specific quantitative data on its receptor binding and in vitro potency are lacking in the public domain, the in vivo data strongly support its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel prostacyclin analogues. Further research is warranted to fully elucidate its pharmacokinetic profile and to translate these promising preclinical findings into clinical applications.

References

OP-2507: A Technical Overview of its Cytoprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-2507, a stable prostacyclin analogue, has demonstrated significant cytoprotective properties in a variety of preclinical models of tissue injury. As a member of the prostanoid family, its mechanism of action is primarily centered around the activation of the prostacyclin (IP) receptor, leading to a cascade of intracellular events that mitigate cellular damage and inflammation. This technical guide provides an in-depth analysis of the available data on this compound, focusing on its therapeutic potential in ischemic and inflammatory conditions.

Core Mechanism of Action: Signaling Pathways

The cytoprotective effects of this compound are believed to be mediated through multiple signaling pathways, primarily initiated by its binding to the prostacyclin (IP) receptor, a G-protein coupled receptor.

IP Receptor-cAMP Pathway

The canonical signaling pathway for prostacyclin analogues involves the activation of the IP receptor, which is coupled to a stimulatory G-protein (Gs). This interaction triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a range of physiological responses including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.

IP Receptor-cAMP Pathway OP2507 This compound IP_Receptor IP Receptor OP2507->IP_Receptor Binds to Gs_protein Gs Protein IP_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cytoprotective Effects (Vasodilation, Anti-inflammation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Leads to

IP Receptor-cAMP Signaling Pathway for this compound.
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

Emerging evidence suggests that some prostacyclin analogues can also exert their effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression.[2][3] The interaction with PPARs, particularly PPARγ, may contribute to the anti-inflammatory and anti-proliferative properties of these compounds.[2][4] The precise mechanism of PPAR activation by prostacyclin analogues, whether through direct binding or indirect mechanisms, is an area of ongoing investigation.

PPAR Pathway cluster_0 Nucleus OP2507 This compound PPAR PPARγ OP2507->PPAR Activates Gene_Expression Modulation of Gene Expression PPAR->Gene_Expression Regulates Nucleus Nucleus Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory

Potential PPAR-mediated Signaling of this compound.

Preclinical Efficacy Data

This compound has been evaluated in several animal models of ischemic injury, demonstrating consistent cytoprotective effects. The following tables summarize the key quantitative findings from these studies.

Cerebral Anoxia and Edema Models
Animal ModelInjury ModelTreatment RegimenKey Findings
MiceHypobaric and Normobaric Hypoxia, KCN-induced Anoxia, Decapitation-induced Gasping0.03-0.1 mg/kg s.c. or 0.3 mg/kg p.o.Dose-dependent prolongation of survival time.
RatsBilateral Ligation of Common Carotid Arteries0.01-0.03 mg/kg s.c.Prevention of increased brain water content and reduction in specific gravity of the cortex.
CatsMiddle Cerebral Artery Occlusion10 and 50 ng/kg/min i.v. infusionSignificant prevention of the reduction in specific gravity of the cerebral cortex.
Hepatic Ischemia-Reperfusion Injury Model
Animal ModelInjury ModelTreatment RegimenKey Findings
Rats1 hour ischemia, 2 hours reperfusion0.1 and 1 µg/kg/min i.v. infusionAt 1 µg/kg/min: - Reduced MDA levels (1.04 ± 0.27 vs 2.64 ± 0.59 µmol/g protein) - Increased ATP levels (2.03 ± 0.17 vs 0.73 ± 0.21 µmol/g wet wt) At both doses: - Attenuated decreases in mean systolic arterial pressure - Lessened adherent leukocyte count - Improved flow velocity in sinusoids and postsinusoidal venules
Rats1 hour ischemia, 5 hours reperfusion0.1 and 1 µg/kg/min i.v. infusion- Dose-dependent reduction in malondialdehyde and increase in adenosine triphosphate levels. - Induced delayed ex vivo neutrophil apoptosis.
Lung Preservation Model
Animal ModelInjury ModelTreatment RegimenKey Findings
Canines12 hours cold lung preservation and 60-minute reperfusion10 µg/ml this compound solution flush- Attenuated increases in pulmonary arterial pressure, pulmonary vascular resistance, and airway pressure. - Maintained oxygen tension in outflow blood during reperfusion.

Experimental Protocols

Detailed experimental protocols for the key studies cited are outlined below. It is important to note that these are representative methodologies based on the available literature for these types of studies, as the full-text publications for this compound were not accessible.

Hepatic Ischemia-Reperfusion Injury in Rats

This protocol describes a common method for inducing and evaluating hepatic ischemia-reperfusion injury in a rat model.

Workflow for a Rat Hepatic Ischemia-Reperfusion Model.
  • Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. Animals are anesthetized, and a midline laparotomy is performed to expose the liver.

  • Ischemia Induction: The portal vein and hepatic artery supplying the median and left lateral lobes of the liver are occluded with a microvascular clamp for a specified period (e.g., 60 minutes). This induces partial warm ischemia.

  • This compound Administration: this compound is administered intravenously at the specified doses, typically starting before the ischemic period and continuing throughout reperfusion.

  • Reperfusion: The clamp is removed to allow blood flow to be restored to the ischemic lobes for a defined duration (e.g., 2 or 5 hours).

  • Sample Collection and Analysis: At the end of the reperfusion period, blood samples are collected for analysis of liver enzymes (ALT, AST). Liver tissue is harvested for measurement of malondialdehyde (MDA) as a marker of lipid peroxidation, adenosine triphosphate (ATP) levels to assess energy status, and for histological examination to evaluate tissue damage. Myeloperoxidase (MPO) activity can also be measured as an indicator of neutrophil infiltration.

Cerebral Anoxia Model in Mice

This protocol outlines a general procedure for assessing the protective effects of a compound against hypoxia.

Cerebral Anoxia Model Protocol Start Administer this compound or Vehicle to Mice Place_in_Chamber Place Mice in Hypobaric/Normobaric Chamber Start->Place_in_Chamber Induce_Hypoxia Induce Hypoxia (e.g., low O2 concentration) Place_in_Chamber->Induce_Hypoxia Monitor_Survival Monitor Survival Time Induce_Hypoxia->Monitor_Survival Endpoint Record Time to Respiratory Arrest Monitor_Survival->Endpoint End End Endpoint->End

Workflow for a Mouse Cerebral Anoxia Model.
  • Animal Groups: Mice are divided into control and treatment groups.

  • Drug Administration: this compound is administered subcutaneously or orally at various doses prior to the induction of hypoxia.

  • Induction of Anoxia:

    • Hypobaric Hypoxia: Mice are placed in a desiccator, and the pressure is reduced to a specific level (e.g., 180-200 mmHg).

    • Normobaric Hypoxia: Mice are placed in a chamber with a continuous flow of a gas mixture containing a low percentage of oxygen (e.g., 4-5% O2 in N2).

    • KCN-induced Anoxia: A lethal dose of potassium cyanide is administered, which inhibits cellular respiration.

  • Endpoint Measurement: The primary endpoint is the survival time, measured from the start of the hypoxic insult until the cessation of respiration.

Lung Preservation in Canines

This protocol provides a general framework for evaluating the efficacy of a preservation solution in a canine lung transplantation model.

Lung Preservation Protocol Start Harvest Donor Lungs Flush_Lungs Flush Lungs with This compound solution or Control Start->Flush_Lungs Cold_Storage Cold Storage (e.g., 12 hours) Flush_Lungs->Cold_Storage Reperfusion Reperfusion (e.g., 60 minutes) Cold_Storage->Reperfusion Monitor_Function Monitor Pulmonary Function (Pressure, Resistance, Gas Exchange) Reperfusion->Monitor_Function Tissue_Analysis Histological Examination of Lung Tissue Monitor_Function->Tissue_Analysis End End Tissue_Analysis->End

References

An In-Depth Technical Guide to OP-2507 in Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex cascade involves oxidative stress, inflammation, and cell death, presenting a significant challenge in clinical settings such as organ transplantation, stroke, and myocardial infarction.[1][2][3] OP-2507, a stable prostacyclin analogue, has emerged as a promising therapeutic agent in preclinical models of IRI. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its mechanism of action, quantitative effects, and the experimental protocols used to evaluate its efficacy.

Pathophysiology of Ischemia-Reperfusion Injury

The return of blood flow to ischemic tissue initiates a cascade of detrimental events.[4] Key contributing factors include the generation of reactive oxygen species (ROS), endothelial dysfunction, and the infiltration of inflammatory cells, particularly neutrophils.[5] During ischemia, the depletion of adenosine (B11128) triphosphate (ATP) leads to an accumulation of hypoxanthine (B114508).[1] Upon reoxygenation, xanthine (B1682287) oxidase converts hypoxanthine to uric acid, producing a burst of superoxide (B77818) radicals.[1] These ROS directly damage cellular components and trigger inflammatory pathways.[5] Concurrently, endothelial cells become activated, expressing adhesion molecules that facilitate the recruitment of neutrophils, which in turn release cytotoxic enzymes and more ROS, amplifying the tissue injury.[4]

This compound: A Prostacyclin Analogue

This compound is a chemically stable analogue of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation. Its therapeutic potential in IRI stems from its ability to mimic and enhance the protective effects of PGI2. The chemical name for this compound is [15-cis-14-propylcyclohexyl]-16, 17,18,19,20-pentanor-9-deoxy-9a,6-nitrilo-PGF, methyl ether.[6]

Preclinical Efficacy of this compound in Ischemia-Reperfusion Injury

Preclinical studies have demonstrated the protective effects of this compound across various models of ischemia-reperfusion injury, including the liver, lung, and brain.

Hepatic Ischemia-Reperfusion Injury

In a rat model of hepatic IRI, this compound has been shown to significantly ameliorate microcirculatory disturbances, reduce cellular energy depletion, and limit lipid peroxidation.[6][7] Treatment with this compound improved blood flow velocity in sinusoids and postsinusoidal venules and reduced the number of adherent leukocytes.[6][7] Furthermore, this compound treatment was associated with the induction of delayed ex vivo neutrophil apoptosis, which may contribute to the resolution of inflammation.[7]

Pulmonary Ischemia-Reperfusion Injury

Studies using isolated perfused rat lungs subjected to normothermic ischemia demonstrated that pretreatment with this compound attenuated the increase in pulmonary artery perfusion pressure and reduced lung edema upon reperfusion.[8] Additionally, lactate (B86563) dehydrogenase release, an indicator of cell damage, was significantly lower in the this compound-treated groups.[8] In a canine model of cold lung preservation, this compound prevented pulmonary artery and airway constriction and mitigated the decrease in oxygen tension in the outflow blood during reperfusion.[9]

Cerebral Ischemia

In a gerbil model of cerebral ischemia induced by unilateral common carotid artery ligation, this compound demonstrated protective effects against behavioral and neuropathological changes.[10]

Organ Transplantation

The efficacy of this compound has also been investigated in the context of liver transplantation using grafts from non-beating heart donors in pigs. Pretreatment of the donor with this compound, along with its inclusion in the preservation solution, significantly improved the 5-day survival rate of the recipients compared to untreated controls.[11] This was associated with an improved hepatic microcirculatory environment and suppression of prostaglandin (B15479496) E2 release following reperfusion.[11]

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from key preclinical studies on this compound in ischemia-reperfusion injury.

Table 1: Effects of this compound on Hepatic Ischemia-Reperfusion Injury in Rats [6][7]

ParameterControl (Ischemia-Reperfusion)This compound (0.1 µg/kg/min)This compound (1 µg/kg/min)
Malondialdehyde (MDA) (µmol/g protein) 2.64 +/- 0.59Significantly Reduced1.04 +/- 0.27
Adenosine Triphosphate (ATP) (µmol/g wet wt) 0.73 +/- 0.21Significantly Increased2.03 +/- 0.17
Adherent Leukocyte Count IncreasedSignificantly ReducedSignificantly Reduced
Mean Systolic Arterial Pressure (MSAP) DecreasedSignificantly AttenuatedSignificantly Attenuated

Table 2: Effects of this compound on Pulmonary Ischemia-Reperfusion Injury in Isolated Perfused Rat Lungs [8]

ParameterControl (Ischemia-Reperfusion)This compound (200 ng/mL)This compound (1000 ng/mL)
Mean Pulmonary Artery Perfusion Pressure (Ppa) IncreasedAttenuatedAttenuated
Lung Edema SignificantAttenuatedAttenuated
Lactate Dehydrogenase (LDH) Release IncreasedSignificantly LowerSignificantly Lower

Table 3: Efficacy of this compound in a Pig Model of Liver Transplantation from Non-Beating Heart Donors [11]

GroupTreatment5-Day Survival Rate
Group 1 (HBD) Heart-beating donors5/6
Group 2 (NHBD Control) Non-heart-beating donors, no treatment0/6
Group 3 (NHBD + this compound) Non-heart-beating donors, this compound pretreatment3/6

Experimental Protocols

Rat Model of Hepatic Ischemia-Reperfusion Injury[8][9]
  • Animal Model: Male Sprague-Dawley rats.

  • Ischemia Induction: Partial hepatic ischemia was induced for 1 hour.

  • Reperfusion: Reperfusion was allowed for 2 or 5 hours.

  • This compound Administration: this compound was administered as a continuous intravenous infusion at doses of 0.1 µg/kg/min or 1 µg/kg/min.

  • Measurements:

    • Hepatic microcirculation was assessed using a laser-Doppler flowmeter and in vivo microscopy to measure sinusoidal and postsinusoidal venule flow velocity and adherent leukocyte count.

    • Tissue malondialdehyde (MDA) levels were measured as an indicator of lipid peroxidation.

    • Tissue adenosine triphosphate (ATP) levels were determined to assess cellular energy status.

    • Mean systolic arterial pressure (MSAP) was monitored.

    • Ex vivo neutrophil apoptosis was assessed.

Isolated Perfused Rat Lung Model of Ischemia-Reperfusion Injury[10]
  • Model: Isolated rat lungs perfused with a physiological salt solution (PSS)/Ficoll.

  • Ischemia Induction: Ischemia was induced by stopping perfusion and ventilation for 90 minutes at a normothermic temperature.

  • This compound Administration: this compound was added to the perfusate at concentrations of 200 ng/mL and 1000 ng/mL before the ischemic period.

  • Measurements:

    • Mean pulmonary artery perfusion pressure (Ppa) was recorded.

    • Lung edema was quantified.

    • Lactate dehydrogenase (LDH) release into the perfusate was measured as an index of cell injury.

Signaling Pathways and Logical Relationships

The protective effects of this compound in ischemia-reperfusion injury are likely mediated through multiple signaling pathways, primarily related to its prostacyclin-like activity.

G cluster_OP2507 This compound (Prostacyclin Analogue) cluster_CellularEffects Cellular and Physiological Effects cluster_Outcome Overall Outcome OP2507 This compound Vasodilation Vasodilation (Improved Microcirculation) OP2507->Vasodilation Leukocyte_Adhesion Decreased Leukocyte Adhesion and Infiltration OP2507->Leukocyte_Adhesion Neutrophil_Apoptosis Increased Neutrophil Apoptosis OP2507->Neutrophil_Apoptosis Lipid_Peroxidation Reduced Lipid Peroxidation (MDA) OP2507->Lipid_Peroxidation Indirectly ATP_Preservation Preservation of ATP Levels OP2507->ATP_Preservation Indirectly IRI_Attenuation Attenuation of Ischemia-Reperfusion Injury Vasodilation->IRI_Attenuation Leukocyte_Adhesion->IRI_Attenuation Neutrophil_Apoptosis->IRI_Attenuation Lipid_Peroxidation->IRI_Attenuation ATP_Preservation->IRI_Attenuation

Caption: Proposed mechanism of action for this compound in attenuating ischemia-reperfusion injury.

G cluster_workflow Experimental Workflow for Hepatic IRI Study Animal_Model Sprague-Dawley Rats Ischemia 1-hour Partial Hepatic Ischemia Animal_Model->Ischemia Treatment This compound Infusion (0.1 or 1 µg/kg/min) Ischemia->Treatment Reperfusion 2 or 5-hour Reperfusion Treatment->Reperfusion Analysis Analysis: - Microcirculation - MDA & ATP Levels - Neutrophil Apoptosis Reperfusion->Analysis

Caption: Experimental workflow for the rat hepatic ischemia-reperfusion injury model.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a potent agent for mitigating ischemia-reperfusion injury in various organs. Its multifaceted mechanism of action, which includes improving microcirculation, reducing inflammation and oxidative stress, and preserving cellular energy, makes it an attractive candidate for further development. To date, there is a lack of publicly available information on clinical trials of this compound for ischemia-reperfusion injury. Future research should focus on elucidating the precise intracellular signaling pathways modulated by this compound and on translating these promising preclinical findings into clinical trials to evaluate its safety and efficacy in human patients undergoing procedures with a high risk of IRI.

References

OP-2507: A Technical Guide for Organ Preservation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-2507, a stable prostacyclin (PGI2) analogue, has emerged as a promising cytoprotective agent in the context of organ preservation. This technical guide provides an in-depth overview of the core scientific principles, experimental data, and methodologies related to the study of this compound for reducing ischemia-reperfusion injury (IRI) in organs intended for transplantation. Ischemia-reperfusion injury is a critical factor affecting graft survival, and this compound's mechanism of action offers a targeted approach to mitigate this damage.

Core Mechanism of Action

This compound exerts its protective effects primarily by activating the prostacyclin (IP) receptor, a Gs-protein coupled receptor. This activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). The downstream effects of this pathway are multifaceted and crucial for organ protection during the preservation and transplantation process.

Key mechanistic actions include:

  • Vasodilation and Improved Microcirculation: By relaxing smooth muscle cells in the vasculature, this compound improves blood flow and reduces microcirculatory disturbances, which are common during reperfusion.

  • Inhibition of Platelet Aggregation: This action helps to prevent the formation of microthrombi that can obstruct blood flow and exacerbate ischemic damage.

  • Anti-inflammatory Effects: this compound has been shown to downregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2).[1][2] This modulation of the inflammatory response is critical in preventing the cascade of cellular damage associated with IRI.

  • Inhibition of Neutrophil Activation and Apoptosis: The compound lessens the adherence of leukocytes to the endothelium and can induce neutrophil apoptosis, thereby reducing the release of damaging reactive oxygen species and proteases.[1]

  • Cellular Protection: Studies suggest that this compound may also inhibit the activation of calpain mu, a calcium-dependent protease involved in cell injury and death.

Signaling Pathway of this compound in Organ Preservation

The following diagram illustrates the proposed signaling pathway through which this compound confers its protective effects against ischemia-reperfusion injury.

OP2507_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_effects Downstream Protective Effects OP2507 This compound (Prostacyclin Analogue) IP_Receptor Prostacyclin (IP) Receptor (Gs-protein coupled) OP2507->IP_Receptor Binds to G_Protein Gs Protein Activation IP_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Stimulates cAMP ↑ cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Vasodilation Vasodilation & Improved Microcirculation PKA->Vasodilation Platelet_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Inhibition Inflammation_Reduction ↓ TNF-α & PGE2 Production (Anti-inflammatory) PKA->Inflammation_Reduction Neutrophil_Modulation ↓ Leukocyte Adhesion ↑ Neutrophil Apoptosis PKA->Neutrophil_Modulation Calpain_Inhibition ↓ Calpain Mu Activation (Cytoprotection) PKA->Calpain_Inhibition Potential Link

This compound signaling cascade in cytoprotection.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been demonstrated in various preclinical models of organ transplantation. The following tables summarize key quantitative findings.

Table 1: Survival Rates in a Porcine Model of Liver Transplantation from Non-Beating Heart Donors [1]

GroupTreatmentN5-Day Survival RateP-value
1 (HBD)Heart-Beating Donor (Control)65/6 (83.3%)-
2 (NHBD)Non-Heart-Beating Donor (Untreated)60/6 (0%)< 0.05 (vs. Group 3)
3 (NHBD + this compound)Non-Heart-Beating Donor + this compound63/6 (50%)< 0.05 (vs. Group 2)

Table 2: Survival Rates in a Rat Model of Orthotopic Liver Transplantation with Extended Anhepatic Phase

Anhepatic PhaseTreatmentN1-Week Survival RateP-value
20 minControl1010/10 (100%)-
20 minThis compound1010/10 (100%)-
45 minControl101/10 (10%)< 0.05 (vs. This compound)
45 minThis compound65/6 (83.3%)< 0.05 (vs. Control)

Table 3: Biochemical and Hemodynamic Parameters in a Rat Model of Hepatic Ischemia-Reperfusion Injury

ParameterSham Control (No Ischemia)Ischemia-Reperfusion (Untreated)Ischemia-Reperfusion + this compound (0.1 µg/kg/min)Ischemia-Reperfusion + this compound (1 µg/kg/min)
Tissue Malondialdehyde (MDA) (µmol/g protein) -2.64 ± 0.59Significant Reduction1.04 ± 0.27
Tissue Adenosine Triphosphate (ATP) (µmol/g wet wt) -0.73 ± 0.21Significant Increase2.03 ± 0.17
Adherent Leukocyte Count (in postsinusoidal venules) -IncreasedLessenedLessened
Mean Systolic Arterial Pressure (MSAP) StableBiphasic DecreaseAttenuated DecreaseAttenuated Decrease

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are outlines of key experimental protocols used in this compound studies.

Porcine Model of Liver Transplantation from Non-Beating Heart Donors[1]
  • Animal Model: Thirty-six mongrel pigs were used, arranged in pairs (donor and recipient).

  • Experimental Groups:

    • Group 1 (HBD): Orthotopic liver transplantation from heart-beating donors.

    • Group 2 (NHBD): Liver grafts from non-heart-beating donors (30 minutes of cardiac arrest).

    • Group 3 (NHBD + this compound): Grafts from non-heart-beating donors pretreated with this compound.

  • This compound Administration:

    • Donor Pretreatment (Group 3): Intraportal infusion of this compound at a rate of 2 µg/kg/min for 30 minutes immediately before the induction of cardiac arrest.

    • Preservation Solution: Grafts were preserved at 4°C in Euro-Collins solution containing this compound at a concentration of 200 µg/L.

  • Transplantation Procedure: Orthotopic liver transplantation was performed.

  • Outcome Measures: 5-day survival rates, serum transaminase activities, bile production, and hepatic microcirculatory environment.

Rat Model of Orthotopic Liver Transplantation with Extended Anhepatic Phase
  • Animal Model: PVG (RT1c) rats were used as both donors and recipients.

  • Experimental Conditions:

    • Anhepatic Phase: A standard 20-minute anhepatic phase was compared to an extended 45-minute phase.

  • This compound Administration:

    • Recipient Treatment: Intravenous infusion of this compound at a rate of 0.15 µg/kg/min for 30 minutes prior to the anhepatic phase.

  • Transplantation Procedure: Orthotopic liver transplantation was performed.

  • Outcome Measures: 1-week survival rates and serum TNF-α levels on day 1 post-transplantation.

Rat Model of Hepatic Ischemia-Reperfusion Injury
  • Animal Model: Adult male Sprague-Dawley rats.

  • Experimental Groups:

    • Sham-operated control: Laparotomy only.

    • Ischemia control: 1 hour of hepatic ischemia followed by 2 hours of reperfusion.

    • This compound Treatment Groups: Intravenous infusion of this compound at doses of 0.1 µg/kg/min or 1 µg/kg/min during the ischemia and reperfusion period.

  • Ischemia Induction: Clamping of the hepatic artery and portal vein to induce partial hepatic ischemia.

  • Outcome Measures:

    • Hepatic Microcirculation: Assessed using a laser-Doppler flowmeter and in vivo microscopy to measure adherent leukocyte count and flow velocity in sinusoids and postsinusoidal venules.

    • Biochemical Analysis: Tissue levels of malondialdehyde (MDA) as a marker of lipid peroxidation and adenosine triphosphate (ATP) as a measure of cellular energy status were determined.

    • Hemodynamics: Mean systolic arterial pressure (MSAP) was monitored.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in an organ preservation model.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Pig) Group_Allocation Allocate to Groups: - Sham - Ischemia Control - this compound Treatment Animal_Model->Group_Allocation OP2507_Admin Administer this compound (Define Dose & Route) Group_Allocation->OP2507_Admin Ischemia Induce Ischemia (e.g., Clamping) OP2507_Admin->Ischemia Reperfusion Initiate Reperfusion Ischemia->Reperfusion Hemodynamics Monitor Hemodynamics (e.g., MSAP) Reperfusion->Hemodynamics Microcirculation Assess Microcirculation (In vivo microscopy) Reperfusion->Microcirculation Biochemical Biochemical Analysis (MDA, ATP, Cytokines) Reperfusion->Biochemical Histology Histological Examination (Tissue Damage) Reperfusion->Histology Survival Long-term Survival Analysis Reperfusion->Survival

Preclinical evaluation workflow for this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for the preservation of organs for transplantation. Its well-defined mechanism of action, centered on the activation of the prostacyclin signaling pathway, leads to a cascade of protective effects against ischemia-reperfusion injury. The quantitative data from preclinical studies in both large and small animal models provide a strong rationale for its further development. The experimental protocols outlined in this guide offer a foundation for researchers to design and execute studies to further elucidate the therapeutic benefits of this compound and to optimize its clinical application in organ preservation.

References

OP-2507: A Potential Neuroprotective Agent in Cerebral Anoxia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cerebral anoxia, a condition characterized by a complete lack of oxygen supply to the brain, represents a severe medical emergency with high rates of morbidity and mortality. The subsequent cascade of events, including energy failure, excitotoxicity, oxidative stress, and inflammation, leads to widespread neuronal death and often results in devastating neurological deficits[1][2]. The development of effective neuroprotective agents to mitigate this damage is a critical unmet need in neurology and critical care medicine. OP-2507, a stable prostacyclin analogue, has emerged as a promising candidate in preclinical research, demonstrating significant protective effects in various models of cerebral anoxia and ischemia. This technical guide provides a comprehensive overview of the core research on this compound, focusing on its mechanism of action, experimental evidence, and potential signaling pathways.

Core Mechanism of Action

This compound, chemically identified as 15-cis-(4-propylcyclohexyl)-16,17,18,19,20-pentanor-9-deoxy-9α,6-nitrilo-PGF1 methyl ester, is a stable analogue of prostacyclin (PGI2)[3]. Prostacyclin is a potent endogenous signaling molecule with well-established roles in vasodilation, inhibition of platelet aggregation, and cytoprotection. The neuroprotective effects of this compound in the context of cerebral anoxia are believed to be multifactorial, stemming from its ability to:

  • Improve Cerebral Microcirculation: By mimicking the vasodilatory effects of prostacyclin, this compound can enhance blood flow in the ischemic brain, thereby improving oxygen and nutrient delivery to compromised tissues[3].

  • Reduce Oxidative Stress: this compound has been shown to attenuate lipid peroxidation, a key marker of oxidative damage, suggesting an antioxidant or radical-scavenging capability[4].

  • Preserve Cellular Energy Metabolism: Studies have demonstrated that this compound can prevent the depletion of cerebral energy metabolites, such as adenosine (B11128) triphosphate (ATP), under hypoxic conditions[3][4].

  • Modulate Inflammatory Responses: As a prostacyclin analogue, this compound may influence inflammatory pathways that are activated following an anoxic insult, although this specific mechanism requires further elucidation in the context of cerebral anoxia.

  • Protect Mitochondrial Function: Evidence suggests that this compound can reduce mitochondrial damage, a critical event in the apoptotic cascade triggered by hypoxia[5].

Preclinical Evidence in Cerebral Anoxia Models

The neuroprotective efficacy of this compound has been evaluated in a variety of animal models of cerebral anoxia and ischemia. These studies have consistently demonstrated its beneficial effects on survival, biochemical markers, and neurological outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating this compound in models of cerebral anoxia and related insults.

Table 1: Effects of this compound on Survival Time in Anoxia Models

Animal ModelAnoxia Induction MethodRoute of AdministrationThis compound DoseOutcomeReference
MiceHypobaric Hypoxias.c.0.03 - 0.3 mg/kgDose-dependent prolongation of survival time[3]
MiceNormobaric Hypoxias.c.0.03 - 0.3 mg/kgDose-dependent prolongation of survival time[3]
MiceKCN-induced Anoxias.c.0.03 - 0.3 mg/kgDose-dependent prolongation of survival time[3]
MiceDecapitation-induced Gaspings.c.0.03 - 0.3 mg/kgDose-dependent prolongation of survival time[3]
MiceHypobaric Hypoxiap.o.0.3 - 3 mg/kgDose-dependent prolongation of survival time[3]
MiceNormobaric Hypoxiap.o.0.3 - 3 mg/kgDose-dependent prolongation of survival time[3]
MiceKCN-induced Anoxiap.o.0.3 - 3 mg/kgDose-dependent prolongation of survival time[3]
MiceDecapitation-induced Gaspingp.o.0.3 - 3 mg/kgDose-dependent prolongation of survival time[3]

Table 2: Effects of this compound on Cerebral Energy Metabolites and Edema

Animal ModelInsultRoute of AdministrationThis compound DoseKey FindingsReference
MiceHypoxias.c.0.03 - 0.1 mg/kgEffective against changes in cerebral energy metabolites and cyclic nucleotides[3]
MiceHypoxiap.o.0.3 mg/kgEffective against changes in cerebral energy metabolites and cyclic nucleotides[3]
RatsBilateral Common Carotid Artery Ligations.c.0.01 - 0.03 mg/kgPrevented reduction in specific gravity of cortex and increase in brain water content (edema); Prevented biochemical changes[3]

Table 3: Effects of this compound on Markers of Oxidative Stress and Mitochondrial Function

ModelInsultThis compound Concentration/DoseKey FindingsReference
Hep G2 cells16 hr Hypoxia (5% CO2/95% N2)0.01 - 10 ng/mlReduced mitochondrial damage (estimated by MTT-reducing activity)[5]
Rats1 hr Ischemia, 2 hr Reperfusion1 µg/kg/min (i.v.)Reduced malondialdehyde (MDA) levels; Increased adenosine triphosphate (ATP) levels[4]
Rats1 hr Ischemia, 2 hr Reperfusion0.1 µg/kg/min (i.v.)Significant but lesser effects on MDA and ATP levels compared to higher dose[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the preclinical data and for designing future studies.

Induction of Cerebral Anoxia and Ischemia
  • Hypobaric and Normobaric Hypoxia (Mice): Animals were placed in a chamber where the atmospheric pressure was reduced (hypobaric) or the oxygen concentration was lowered while maintaining normal atmospheric pressure (normobaric) to induce systemic hypoxia, leading to cerebral anoxia.[3]

  • KCN-induced Anoxia (Mice): Potassium cyanide (KCN), a potent inhibitor of cellular respiration, was administered to induce histotoxic anoxia.[3]

  • Decapitation-induced Gasping (Mice): This model assesses the duration of gasping following decapitation, which is dependent on the brain's resistance to complete ischemia.[3]

  • Bilateral Ligation of Common Carotid Arteries (Rats): This surgical procedure induces cerebral ischemia, leading to brain edema and metabolic disturbances.[3]

  • In Vitro Hypoxia (Hep G2 cells): The human hepatoblastoma cell line, Hep G2, was exposed to a hypoxic environment (5% CO2/95% N2) in an air-tight chamber for 16 hours to screen for drug effects on hypoxic cell damage.[5]

  • Hepatic Ischemia-Reperfusion (Rats): This model involves clamping the hepatic artery and portal vein to induce ischemia, followed by reperfusion to study the subsequent injury. While not a direct cerebral anoxia model, it provides insights into this compound's effects on ischemia-reperfusion injury, which shares common pathological mechanisms.[4]

Drug Administration
  • Subcutaneous (s.c.) and Oral (p.o.) Administration: In mouse studies, this compound was administered either subcutaneously or orally at various doses prior to the induction of anoxia.[3]

  • Intravenous (i.v.) Infusion: In the rat ischemia-reperfusion study, this compound was administered as a continuous intravenous infusion.[4]

  • In Vitro Application: For cell culture experiments, this compound was added directly to the incubation medium.[5]

Outcome Measures
  • Survival Time: The time from the induction of anoxia until the cessation of breathing or heartbeat was recorded.[3]

  • Cerebral Energy Metabolites and Cyclic Nucleotides: Brain tissue was analyzed for levels of ATP, phosphocreatine, lactate, cyclic AMP (cAMP), and cyclic GMP (cGMP).[3]

  • Brain Edema: Assessed by measuring the specific gravity of the cortex and the water content of the brain.[3]

  • Mitochondrial Damage: Measured using the MTT assay, which assesses mitochondrial reductase activity.[5]

  • Lipid Peroxidation: Quantified by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation.[4]

Signaling Pathways

While the precise signaling pathways of this compound in cerebral anoxia are not fully elucidated in the available literature, we can infer potential mechanisms based on its action as a prostacyclin analogue and the known pathways involved in neuroprotection.

Proposed Signaling Pathway for this compound Neuroprotection

OP2507_Signaling_Pathway OP2507 This compound IP_Receptor Prostacyclin (IP) Receptor OP2507->IP_Receptor Binds Adenylate_Cyclase Adenylate Cyclase IP_Receptor->Adenylate_Cyclase Activates cAMP ↑ cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB ↑ p-CREB PKA->CREB Phosphorylates Vasodilation Vasodilation PKA->Vasodilation Mitochondrial_Protection Mitochondrial Protection PKA->Mitochondrial_Protection Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory Anti_platelet Anti-platelet Aggregation PKA->Anti_platelet Neuroprotective_Genes Neuroprotective Gene Expression CREB->Neuroprotective_Genes Neuroprotection Neuroprotection Neuroprotective_Genes->Neuroprotection Improved_Microcirculation Improved Microcirculation Vasodilation->Improved_Microcirculation Reduced_Oxidative_Stress Reduced Oxidative Stress Mitochondrial_Protection->Reduced_Oxidative_Stress Anti_inflammatory->Neuroprotection Anti_platelet->Improved_Microcirculation Improved_Microcirculation->Neuroprotection Reduced_Oxidative_Stress->Neuroprotection

Caption: Proposed signaling cascade of this compound leading to neuroprotection.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow Animal_Model Animal Model Selection (Mice, Rats) Anoxia_Induction Induction of Cerebral Anoxia/Ischemia (e.g., Hypoxia, Ligation) Animal_Model->Anoxia_Induction Drug_Administration This compound Administration (s.c., p.o., i.v.) Anoxia_Induction->Drug_Administration Control_Group Vehicle Control Group Anoxia_Induction->Control_Group Outcome_Assessment Outcome Assessment Drug_Administration->Outcome_Assessment Control_Group->Outcome_Assessment Survival Survival Time Outcome_Assessment->Survival Biochemical Biochemical Analysis (ATP, MDA, etc.) Outcome_Assessment->Biochemical Histological Histological Analysis (Brain Edema) Outcome_Assessment->Histological Data_Analysis Data Analysis and Interpretation Survival->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis

References

Unveiling the Cardioprotective Potential of OP-2507: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-2507 is a stable prostacyclin analogue that has demonstrated significant therapeutic potential in preclinical models of ischemia-reperfusion (I/R) injury. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, and summarizes key quantitative data from preclinical studies. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cardioprotective and organ-preserving therapies.

Pharmacological Properties

This compound exerts its protective effects through a multi-faceted mechanism of action, primarily centered on improving microcirculatory function, reducing inflammation and oxidative stress, and preserving cellular energy homeostasis. As a prostacyclin analogue, it is believed to interact with the prostacyclin I2 (IP) receptor, initiating a cascade of downstream signaling events.

Mechanism of Action: Signaling Pathways

The primary signaling pathway initiated by this compound is likely the canonical prostacyclin pathway. Binding of this compound to the IP receptor on the surface of endothelial cells and platelets activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which promotes vasodilation and inhibits platelet aggregation, key factors in mitigating I/R injury.[1]

Furthermore, evidence suggests the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. Prostacyclin analogues have been shown to activate Nrf2, a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This action helps to counteract the oxidative stress that is a major contributor to cellular damage during I/R.

dot

Prostacyclin Signaling Pathway Likely Signaling Pathway of this compound OP2507 This compound IP_Receptor Prostacyclin (IP) Receptor OP2507->IP_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates Nrf2_Activation Nrf2 Activation IP_Receptor->Nrf2_Activation Likely activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Antioxidant_Response Antioxidant & Cytoprotective Gene Expression Nrf2_Activation->Antioxidant_Response

Caption: A diagram illustrating the proposed signaling pathway of this compound.

Quantitative Data from Preclinical Studies

The protective effects of this compound have been quantified in various preclinical models of ischemia-reperfusion injury. The following tables summarize the key findings.

Table 1: Effects of this compound on Biochemical Markers of I/R Injury in Rat Liver
ParameterIschemia-Reperfusion ControlThis compound (0.1 µg/kg/min)This compound (1 µg/kg/min)Reference
Malondialdehyde (MDA) (µmol/g protein)2.64 ± 0.59Significantly reduced1.04 ± 0.27[2]
Adenosine Triphosphate (ATP) (µmol/g wet wt)0.73 ± 0.21Significantly increased2.03 ± 0.17[2]
Table 2: Preclinical Dosing of this compound in Various Animal Models
Animal ModelConditionRoute of AdministrationDose RangeObserved EffectsReference
RatHepatic I/R InjuryIntravenous infusion0.1 - 1 µg/kg/minAttenuated microcirculatory derangement, reduced MDA, increased ATP[2][3]
RatCerebral Anoxia & EdemaSubcutaneous0.01 - 0.1 mg/kgProlonged survival, prevented edematous and biochemical changes[4]
RatCerebral Anoxia & EdemaOral0.3 mg/kgEffective against changes in cerebral energy metabolites[4]
GerbilCerebral IschemiaSubcutaneous1 - 30 µg/kgDose-dependent protection against neurological symptoms and cerebral infarction[1]
DogLung Preservation & ReperfusionFlushed solution10 µg/mlPrevented pulmonary artery and airway constriction[5]
PigLiver Transplantation (non-beating heart donor)Intraportal infusion & preservation solution2 µg/kg/min & 200 µg/lImproved 5-day survival rates[6]
RatIsolated Perfused Lung I/RPerfusate200 - 1000 ng/mlAttenuated increase in pulmonary artery pressure and lung edema[7]

Experimental Protocols

The following are representative protocols for the key experiments cited in the preclinical studies of this compound. These are generalized methodologies and may require optimization for specific experimental conditions.

Hepatic Microcirculation Assessment

dot

Experimental_Workflow_Hepatic_Microcirculation Workflow for Hepatic Microcirculation Assessment cluster_animal_prep Animal Preparation cluster_instrumentation Instrumentation Setup cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis Animal_Anesthesia Anesthetize Animal Midline_Laparotomy Perform Midline Laparotomy Animal_Anesthesia->Midline_Laparotomy Liver_Exteriorization Gently Exteriorize Liver Midline_Laparotomy->Liver_Exteriorization LDF_Probe Position Laser-Doppler Flowmetry Probe Liver_Exteriorization->LDF_Probe Microscope_Setup Set up In Vivo Microscope Liver_Exteriorization->Microscope_Setup Baseline_Measurement Record Baseline Microcirculatory Parameters LDF_Probe->Baseline_Measurement Microscope_Setup->Baseline_Measurement Induce_IR Induce Ischemia-Reperfusion Baseline_Measurement->Induce_IR Administer_OP2507 Administer this compound or Vehicle Induce_IR->Administer_OP2507 Continuous_Monitoring Continuously Monitor and Record Data Administer_OP2507->Continuous_Monitoring Analyze_Flow_Velocity Analyze Blood Flow Velocity Continuous_Monitoring->Analyze_Flow_Velocity Quantify_Leukocyte_Adherence Quantify Adherent Leukocytes Continuous_Monitoring->Quantify_Leukocyte_Adherence

Caption: A flowchart outlining the key steps in assessing hepatic microcirculation.

  • Objective: To measure hepatic blood flow and observe leukocyte-endothelial interactions.

  • Methodology:

    • Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat) and perform a midline laparotomy to expose the liver.

    • Instrumentation:

      • Laser-Doppler Flowmetry: Place a laser-Doppler flowmetry probe on the liver surface to continuously measure microvascular blood flow.[8]

      • In Vivo Microscopy: Use an in vivo microscope to visualize and record images of the hepatic microcirculation, focusing on post-sinusoidal venules.[9]

    • Procedure:

      • Establish a baseline recording of microcirculatory parameters.

      • Induce ischemia for a defined period, followed by reperfusion.

      • Administer this compound or vehicle intravenously at the onset of reperfusion.

      • Continuously record blood flow and capture video images for later analysis of leukocyte adherence to the vascular endothelium.

Quantification of Neutrophil Apoptosis
  • Objective: To measure the extent of polymorphonuclear neutrophil (PMN) apoptosis.

  • Methodology:

    • Sample Collection: Isolate PMNs from blood samples collected at the end of the experiment.

    • Flow Cytometry:

      • Fix and permeabilize the isolated PMNs.

      • Label DNA strand breaks, a hallmark of apoptosis, using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay with a fluorescently labeled nucleotide.[5][10]

      • Analyze the labeled cells using a flow cytometer to quantify the percentage of apoptotic cells.[5]

Measurement of Tissue Malondialdehyde (MDA) and Adenosine Triphosphate (ATP)
  • Objective: To assess oxidative stress and cellular energy status in liver tissue.

  • Methodology:

    • Tissue Homogenization: Harvest liver tissue at the end of the experiment and homogenize it in an appropriate buffer on ice.

    • MDA Assay:

      • Use a colorimetric assay based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.[11][12]

      • Measure the absorbance of the product at 532 nm and calculate the MDA concentration relative to the total protein content of the tissue homogenate.[11][12]

    • ATP Assay:

      • Use a bioluminescence assay that utilizes the luciferin-luciferase reaction, where light emission is proportional to the ATP concentration.[13][14]

      • Measure the luminescence and determine the ATP concentration, typically normalized to the wet weight of the tissue.[2]

Conclusion and Future Directions

Preclinical evidence strongly suggests that this compound is a promising agent for the prevention and treatment of ischemia-reperfusion injury in various organs. Its multifaceted mechanism of action, targeting microcirculation, inflammation, and cellular bioenergetics, makes it an attractive candidate for further development.

To date, publicly available data on the clinical evaluation, human pharmacokinetics, and a detailed safety profile of this compound are limited. Further investigation, including well-designed clinical trials, is warranted to translate the compelling preclinical findings into therapeutic benefits for patients undergoing procedures associated with a high risk of I/R injury, such as organ transplantation, major surgery, and revascularization therapies. The information and protocols provided in this guide are intended to facilitate and encourage further research into this potentially valuable therapeutic compound.

References

OP-2507 and Neutrophil Apoptosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophils, as first responders of the innate immune system, play a critical role in host defense. However, their dysregulated activity and delayed apoptosis can lead to excessive inflammation and tissue damage in various pathological conditions. Consequently, therapeutic strategies aimed at modulating neutrophil lifespan are of significant interest. This technical guide provides a comprehensive overview of the prostacyclin analogue OP-2507 and its effects on neutrophil apoptosis. It delves into the current understanding of its mechanism of action, summarizes key experimental findings, and provides detailed protocols for relevant assays. This document is intended to serve as a valuable resource for researchers and professionals in the field of immunology and drug development.

Introduction to Neutrophil Apoptosis

Neutrophil apoptosis, or programmed cell death, is a crucial process for maintaining immune homeostasis and resolving inflammation.[1] Senescent or activated neutrophils undergo apoptosis to ensure their safe and efficient removal by phagocytes, such as macrophages, thereby preventing the release of harmful intracellular contents that can damage surrounding tissues.[1] The regulation of neutrophil apoptosis is a complex process involving a delicate balance between pro-survival and pro-apoptotic signals. Dysregulation of this process is implicated in the pathogenesis of numerous inflammatory diseases.

This compound: A Prostacyclin Analogue with Pro-Apoptotic Effects on Neutrophils

This compound is a stable prostacyclin (PGI2) analogue. Prostacyclins are well-known for their vasodilatory and anti-platelet aggregation effects, which are primarily mediated by the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2]

In the context of neutrophil function, agents that elevate intracellular cAMP have traditionally been considered anti-apoptotic, promoting neutrophil survival. However, studies on this compound have revealed a paradoxical effect. Research has demonstrated that this compound induces delayed ex vivo neutrophil apoptosis in a dose-dependent manner.[3] This pro-apoptotic activity is associated with the amelioration of ischemia-reperfusion injury, suggesting a potential therapeutic application for this compound in inflammatory conditions characterized by excessive neutrophil infiltration and activation.[3]

Quantitative Data on this compound-Induced Neutrophil Apoptosis

A key study investigating the effects of this compound on neutrophil apoptosis was conducted in a rat model of hepatic ischemia-reperfusion injury. The quantitative data from this study is summarized below.

Experimental GroupTreatmentDosePercentage of Apoptotic Neutrophils (Mean ± SEM)
Sham ControlNo IschemiaN/A35.4 ± 2.1%
Ischemia Control1-h ischemia, 5-h reperfusionN/A15.2 ± 1.8%*
This compound (Low Dose)1-h ischemia, 5-h reperfusion0.1 µg/kg/min25.8 ± 2.3%†
This compound (High Dose)1-h ischemia, 5-h reperfusion1 µg/kg/min32.7 ± 2.5%†
This compound ControlNo Ischemia1 µg/kg/min36.1 ± 2.2%

*P < 0.05 compared with sham control. †P < 0.05 compared with ischemia control. (Data extracted from: Yeh YC, et al. Shock. 2001 Dec;16(6):473-8.)[3]

Proposed Signaling Pathways

The precise signaling pathway through which this compound induces neutrophil apoptosis is not yet fully elucidated and appears to contradict the generally accepted anti-apoptotic role of cAMP in these cells. Below are diagrams illustrating the canonical anti-apoptotic cAMP pathway and a proposed, speculative pathway for the pro-apoptotic effect of this compound.

Canonical Anti-Apoptotic cAMP Signaling in Neutrophils

Prostacyclin analogues typically bind to G-protein coupled receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. In neutrophils, this is often associated with the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates pro-apoptotic proteins, thereby promoting cell survival.

Canonical_Anti_Apoptotic_cAMP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Prostacyclin_Analogue Prostacyclin Analogue GPCR GPCR Prostacyclin_Analogue->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Pro_Apoptotic_Proteins Pro-Apoptotic Proteins (e.g., Bad) PKA->Pro_Apoptotic_Proteins Inhibits Survival Neutrophil Survival Pro_Apoptotic_Proteins->Survival Inhibits

Canonical Anti-Apoptotic cAMP-PKA Pathway in Neutrophils.
Proposed Pro-Apoptotic Signaling Pathway of this compound in Neutrophils

The pro-apoptotic effect of this compound suggests a deviation from the canonical cAMP-PKA pathway. One hypothesis is that this compound may engage a PKA-independent pathway or that under certain conditions, such as the inflammatory milieu of ischemia-reperfusion, high levels of cAMP could trigger a pro-apoptotic cascade. This could involve the activation of alternative downstream effectors or cross-talk with other signaling pathways that ultimately lead to the activation of the caspase cascade.

Proposed_Pro_Apoptotic_OP2507_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPCR GPCR This compound->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates Alternative_Effector Alternative Effector (PKA-independent?) cAMP->Alternative_Effector Activates Caspase_Cascade Caspase Cascade Alternative_Effector->Caspase_Cascade Activates Apoptosis Neutrophil Apoptosis Caspase_Cascade->Apoptosis

Proposed Pro-Apoptotic Signaling Pathway for this compound.

Experimental Protocols

Ex Vivo Neutrophil Apoptosis Assay

This protocol is based on the methodology described in the study by Yeh et al. (2001).[3]

Ex_Vivo_Neutrophil_Apoptosis_Workflow Blood_Collection 1. Whole blood collection from experimental animals Neutrophil_Isolation 2. Neutrophil isolation using density gradient centrifugation Blood_Collection->Neutrophil_Isolation Cell_Culture 3. Incubation of isolated neutrophils in culture medium Neutrophil_Isolation->Cell_Culture Apoptosis_Staining 4. Staining for apoptotic cells (DNA strand breaks) Cell_Culture->Apoptosis_Staining Flow_Cytometry 5. Quantification of apoptotic neutrophils by flow cytometry Apoptosis_Staining->Flow_Cytometry

Workflow for Ex Vivo Neutrophil Apoptosis Assay.

Materials:

  • Whole blood from experimental subjects

  • Ficoll-Paque or similar density gradient medium

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Apoptosis detection kit (e.g., TUNEL assay or Annexin V/Propidium Iodide staining kit)

  • Flow cytometer

Procedure:

  • Neutrophil Isolation:

    • Collect whole blood into tubes containing an anticoagulant (e.g., heparin).

    • Layer the blood over a Ficoll-Paque density gradient.

    • Centrifuge at 400 x g for 30 minutes at room temperature.

    • Carefully aspirate the neutrophil layer.

    • Wash the cells with RPMI 1640 medium and centrifuge at 200 x g for 10 minutes.

    • Resuspend the neutrophil pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Ex Vivo Culture:

    • Adjust the cell concentration to 1 x 10^6 cells/mL.

    • Culture the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired time points (e.g., 6, 12, 24 hours).

  • Apoptosis Staining (Flow Cytometry):

    • Harvest the neutrophils from culture and wash with cold PBS.

    • Stain the cells for apoptosis according to the manufacturer's instructions for the chosen kit (e.g., TUNEL or Annexin V/PI).

    • For DNA fragmentation analysis (as in the original study), cells are fixed, permeabilized, and incubated with a solution containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.

  • Flow Cytometric Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate on the neutrophil population based on forward and side scatter characteristics.

    • Quantify the percentage of apoptotic cells based on the fluorescence intensity.

Caspase-3 Activity Assay

This is a generalized protocol to measure the activity of caspase-3, a key executioner caspase in apoptosis.

Caspase3_Activity_Assay_Workflow Cell_Lysis 1. Lyse cultured neutrophils to release cellular contents Protein_Quantification 2. Determine protein concentration of the lysate Cell_Lysis->Protein_Quantification Incubation 3. Incubate lysate with a caspase-3 specific substrate Protein_Quantification->Incubation Signal_Detection 4. Measure the cleavage of the substrate (colorimetric or fluorometric) Incubation->Signal_Detection Data_Analysis 5. Normalize caspase-3 activity to protein concentration Signal_Detection->Data_Analysis

Workflow for Caspase-3 Activity Assay.

Materials:

  • Cultured neutrophils

  • Cell lysis buffer

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Pellet the cultured neutrophils by centrifugation.

    • Resuspend the cell pellet in the provided cell lysis buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Caspase-3 Assay:

    • Add a standardized amount of protein from each sample to the wells of a microplate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the caspase-3 activity and normalize it to the protein concentration of each sample.

Discussion and Future Directions

The finding that this compound, a prostacyclin analogue, induces neutrophil apoptosis is significant and opens new avenues for therapeutic intervention in inflammatory diseases. The apparent contradiction with the established anti-apoptotic role of cAMP in neutrophils highlights the complexity of signaling pathways within these cells and suggests that the cellular context and the specific inflammatory environment can dictate the ultimate outcome of cAMP elevation.

Future research should focus on elucidating the precise molecular mechanisms underlying the pro-apoptotic effects of this compound. Key questions to be addressed include:

  • Is the pro-apoptotic effect of this compound dependent on PKA or does it involve alternative cAMP effectors such as Exchange Protein directly Activated by cAMP (EPAC)?

  • Does this compound modulate the expression or activity of Bcl-2 family proteins to favor apoptosis?

  • How does the inflammatory microenvironment of ischemia-reperfusion influence the neutrophil response to this compound?

Answering these questions will not only provide a deeper understanding of neutrophil biology but will also be crucial for the rational design of novel therapeutics that can selectively target neutrophil apoptosis to resolve inflammation.

Conclusion

This compound is a prostacyclin analogue that has been shown to induce delayed ex vivo neutrophil apoptosis. This pro-apoptotic effect is beneficial in the context of ischemia-reperfusion injury. While the precise signaling pathway remains to be fully elucidated, it likely involves a nuanced regulation of intracellular signaling that may be distinct from the canonical anti-apoptotic cAMP-PKA pathway. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of modulating neutrophil apoptosis with agents like this compound.

References

An In-Depth Technical Guide to the OP-2507 Signal Transduction Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OP-2507 is a synthetic analog of prostacyclin (PGI2), a potent endogenous signaling molecule with significant therapeutic implications, particularly in the context of ischemia-reperfusion injury. This technical guide delineates the core signal transduction pathway of this compound, focusing on its molecular mechanism of action, downstream physiological effects, and the experimental methodologies used to elucidate its function. The primary signaling cascade is initiated by the binding of this compound to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This event predominantly activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The elevation of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins. These phosphorylation events orchestrate the key therapeutic effects of this compound, including the amelioration of oxidative stress, preservation of cellular energy homeostasis, and modulation of inflammatory responses through the induction of neutrophil apoptosis. This guide provides a comprehensive overview of this pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Signal Transduction Pathway of this compound

The canonical signal transduction pathway for this compound follows the well-established prostacyclin signaling cascade. As a prostacyclin analog, this compound exerts its effects by binding to and activating the prostacyclin I receptor (IP receptor).[1] The IP receptor is a member of the G-protein coupled receptor superfamily.

The binding of this compound to the IP receptor induces a conformational change in the receptor, which facilitates the exchange of GDP for GTP on the alpha subunit of the associated heterotrimeric G-protein, specifically the Gs alpha subunit. This activation leads to the dissociation of the Gs alpha subunit from the beta-gamma subunit complex. The activated Gs alpha subunit then binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The resultant increase in intracellular cAMP concentration is a pivotal step in the this compound signaling cascade.[2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), a serine/threonine-specific protein kinase. PKA exists as an inactive tetramer consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby releasing the active catalytic subunits to phosphorylate downstream target proteins.

The phosphorylation of specific substrate proteins by PKA ultimately mediates the diverse physiological and cellular responses attributed to this compound, including vasodilation, inhibition of platelet aggregation, reduction of inflammation, protection against oxidative stress, and preservation of cellular energy.

OP2507_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds G_Protein Gs Protein (αβγ) IP_Receptor->G_Protein Activates Adenylyl_Cyclase_inactive Adenylyl Cyclase (Inactive) G_Protein->Adenylyl_Cyclase_inactive Activates Adenylyl_Cyclase_active Adenylyl Cyclase (Active) Adenylyl_Cyclase_inactive->Adenylyl_Cyclase_active ATP ATP cAMP cAMP ATP->cAMP Converts Adenylyl Cyclase (Active) PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active Downstream_Targets Downstream Targets PKA_active->Downstream_Targets Phosphorylates Physiological_Effects - Reduced Oxidative Stress - Increased ATP Levels - Neutrophil Apoptosis Downstream_Targets->Physiological_Effects

Core this compound Signal Transduction Pathway.

Downstream Effects and Molecular Mechanisms

Attenuation of Oxidative Stress

This compound has been demonstrated to mitigate oxidative stress, a key contributor to ischemia-reperfusion injury. One of the primary mechanisms underlying this effect is likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. Prostacyclin signaling has been shown to activate Nrf2, a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Upon activation by the upstream PKA signaling, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). These enzymes play a critical role in detoxifying reactive oxygen species (ROS) and reducing lipid peroxidation, a major form of oxidative damage. A key indicator of lipid peroxidation is the level of malondialdehyde (MDA). Studies have shown that this compound treatment significantly reduces tissue MDA levels in models of ischemia-reperfusion injury.[3][4]

Preservation of Cellular Energy Metabolism

A critical consequence of ischemia is the depletion of cellular ATP. This compound has been shown to preserve intracellular ATP levels, which is crucial for maintaining cellular function and viability.[3][4] The cAMP/PKA signaling pathway has been implicated in the regulation of mitochondrial function and ATP production. PKA can phosphorylate specific subunits of the mitochondrial respiratory chain complexes, enhancing their activity and promoting more efficient ATP synthesis. Furthermore, by reducing oxidative damage to mitochondria, this compound helps to maintain the integrity of the electron transport chain and oxidative phosphorylation.

Induction of Neutrophil Apoptosis

In the context of inflammation associated with ischemia-reperfusion injury, the timely clearance of activated neutrophils is essential to prevent excessive tissue damage. This compound has been shown to induce delayed ex vivo apoptosis of polymorphonuclear neutrophils (PMNs).[3] The elevation of intracellular cAMP is a known modulator of apoptosis in neutrophils. While the precise downstream effectors are still under investigation, it is believed that PKA-dependent and potentially PKA-independent pathways are involved in regulating the expression and activity of pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately leading to the activation of the caspase cascade and programmed cell death.

Downstream_Effects cluster_oxidative Oxidative Stress Pathway cluster_energy Energy Metabolism Pathway cluster_apoptosis Neutrophil Apoptosis Pathway PKA_active Active PKA Nrf2 Nrf2 Activation PKA_active->Nrf2 Mitochondrial_Proteins Mitochondrial Proteins PKA_active->Mitochondrial_Proteins Phosphorylates Apoptotic_Proteins Modulation of Apoptotic Proteins PKA_active->Apoptotic_Proteins ARE ARE Binding Nrf2->ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Reduced_MDA ↓ Malondialdehyde (MDA) Antioxidant_Enzymes->Reduced_MDA ETC_Efficiency ↑ ETC Efficiency Mitochondrial_Proteins->ETC_Efficiency Increased_ATP ↑ ATP Levels ETC_Efficiency->Increased_ATP Caspase_Activation Caspase Activation Apoptotic_Proteins->Caspase_Activation Neutrophil_Apoptosis ↑ Neutrophil Apoptosis Caspase_Activation->Neutrophil_Apoptosis

Downstream Molecular Mechanisms of this compound.

Quantitative Data

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound.

Table 1: Effect of this compound on Markers of Oxidative Stress and Energy Metabolism in a Rat Model of Hepatic Ischemia-Reperfusion Injury [4]

Treatment GroupDoseMalondialdehyde (MDA) (µmol/g protein)Adenosine Triphosphate (ATP) (µmol/g wet wt)
Ischemia and Reperfusion-2.64 ± 0.590.73 ± 0.21
This compound0.1 µg/kg/minSignificantly Reduced vs. IschemiaSignificantly Increased vs. Ischemia
This compound1 µg/kg/min1.04 ± 0.272.03 ± 0.17

Table 2: Effects of this compound on Hemodynamics and Microcirculation in a Rat Model of Hepatic Ischemia-Reperfusion Injury [3]

ParameterIschemia Control GroupThis compound (0.1 and 1 µg/kg/min)
Mean Systemic Arterial PressureSignificant DecreaseAttenuated Decrease
Adherent Leukocyte CountIncreasedLessened
Post-sinusoidal Venule Flow VelocityDecreasedImproved

Experimental Protocols

Measurement of Intracellular cAMP Levels

Principle: Competitive immunoassay or bioluminescence-based assays are commonly used to quantify intracellular cAMP levels.

Protocol Outline (ELISA-based):

  • Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat cells with this compound at various concentrations and for different time points. Include appropriate controls (e.g., vehicle, forskolin (B1673556) as a positive control).

  • Cell Lysis: After treatment, aspirate the culture medium and lyse the cells using a lysis buffer (e.g., 0.1 M HCl) to release intracellular cAMP and inhibit phosphodiesterase activity.

  • cAMP Quantification: Use a commercial cAMP enzyme immunoassay (EIA) kit. Briefly, the cell lysate is added to a microplate pre-coated with an anti-cAMP antibody. A known amount of a cAMP-alkaline phosphatase conjugate is then added. The sample cAMP and the conjugate compete for binding to the antibody.

  • Substrate Reaction and Detection: After incubation and washing steps, a substrate for alkaline phosphatase is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentration in the samples is determined by interpolating from the standard curve.

Neutrophil Apoptosis Assay

Principle: Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining is a standard method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol Outline:

  • Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture and Treatment: Resuspend the isolated neutrophils in a suitable culture medium and treat with this compound at desired concentrations and time points. Include a vehicle control.

  • Staining: After incubation, wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Measurement of Malondialdehyde (MDA)

Principle: The thiobarbituric acid reactive substances (TBARS) assay is a widely used method for measuring lipid peroxidation. MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically or fluorometrically.

Protocol Outline:

  • Tissue Homogenization: Homogenize tissue samples in a suitable buffer (e.g., potassium phosphate (B84403) buffer) on ice.

  • TBA Reaction: Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the homogenate. Incubate the mixture at high temperature (e.g., 95°C) for a specified time to allow the reaction between MDA and TBA to occur.

  • Extraction: After cooling, centrifuge the samples to pellet any precipitate. The supernatant containing the MDA-TBA adduct is collected. For increased specificity, the adduct can be extracted with an organic solvent (e.g., n-butanol).

  • Detection: Measure the absorbance or fluorescence of the supernatant or the extracted adduct at the appropriate wavelength (typically around 532 nm for absorbance).

  • Data Analysis: A standard curve is generated using a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane. The MDA concentration in the samples is calculated from the standard curve and normalized to the protein concentration of the tissue homogenate.

Measurement of ATP Levels

Principle: Luciferin-luciferase-based bioluminescence assays are highly sensitive and specific for ATP quantification. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in the emission of light. The intensity of the emitted light is directly proportional to the ATP concentration.

Protocol Outline:

  • Tissue or Cell Lysis: Homogenize tissue samples or lyse cultured cells in a buffer that inactivates ATPases to prevent ATP degradation.

  • ATP Assay: Use a commercial ATP assay kit. Add the cell or tissue lysate to a luminometer-compatible microplate.

  • Luciferin-Luciferase Reaction: Add the luciferin-luciferase reagent to each well. This reagent contains the enzyme luciferase and its substrate luciferin.

  • Luminescence Measurement: Immediately measure the light output using a luminometer.

  • Data Analysis: A standard curve is prepared using known concentrations of ATP. The ATP concentration in the samples is determined from the standard curve and can be normalized to the protein concentration or cell number.

Experimental_Workflows cluster_cAMP cAMP Measurement Workflow cluster_apoptosis Neutrophil Apoptosis Workflow cluster_mda MDA Measurement Workflow cluster_atp ATP Measurement Workflow cAMP_Start Cell Treatment with this compound cAMP_Lysis Cell Lysis cAMP_Start->cAMP_Lysis cAMP_EIA Competitive EIA cAMP_Lysis->cAMP_EIA cAMP_Detection Spectrophotometric Detection cAMP_EIA->cAMP_Detection cAMP_End Quantification cAMP_Detection->cAMP_End Apoptosis_Start Neutrophil Treatment Apoptosis_Stain Annexin V/PI Staining Apoptosis_Start->Apoptosis_Stain Apoptosis_FCM Flow Cytometry Apoptosis_Stain->Apoptosis_FCM Apoptosis_End Quantification of Apoptotic Cells Apoptosis_FCM->Apoptosis_End MDA_Start Tissue Homogenization MDA_TBA TBA Reaction MDA_Start->MDA_TBA MDA_Detection Spectrophotometry MDA_TBA->MDA_Detection MDA_End Quantification MDA_Detection->MDA_End ATP_Start Cell/Tissue Lysis ATP_Luciferase Luciferin-Luciferase Reaction ATP_Start->ATP_Luciferase ATP_Detection Luminometry ATP_Luciferase->ATP_Detection ATP_End Quantification ATP_Detection->ATP_End

Key Experimental Workflows.

Conclusion

This compound, a prostacyclin analog, activates a well-defined signal transduction pathway initiated by its binding to the IP receptor. The subsequent increase in intracellular cAMP and activation of PKA orchestrate a range of beneficial downstream effects, including the attenuation of oxidative stress, preservation of cellular energy, and induction of neutrophil apoptosis. These mechanisms collectively contribute to the protective effects of this compound observed in preclinical models of ischemia-reperfusion injury.[3][4][5] This technical guide provides a foundational understanding of the this compound signaling pathway, which is essential for ongoing research and the development of novel therapeutic strategies targeting this pathway. Further investigation into the specific downstream targets of PKA and the potential for cross-talk with other signaling pathways will undoubtedly provide deeper insights into the full therapeutic potential of this compound and other prostacyclin analogs.

References

Methodological & Application

OP-2507 In Vivo Administration Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-2507 is a stable prostacyclin analog that has demonstrated significant protective effects in various preclinical models of ischemia-reperfusion injury, organ preservation, and cerebral anoxia. As a potent vasodilator and inhibitor of platelet aggregation, this compound holds therapeutic potential in conditions characterized by microcirculatory disturbances and cellular stress. This document provides a comprehensive guide to the in vivo administration of this compound, summarizing key experimental data and providing detailed protocols based on published literature.

Mechanism of Action

This compound is an analog of prostacyclin (PGI2).[1][2][3] Its mechanism of action is centered on the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, activates protein kinase A (PKA), which mediates the downstream physiological effects, including vasodilation, inhibition of platelet aggregation, and cytoprotection.

This compound Signaling Pathway cluster_cell Cell Membrane cluster_effects Physiological Effects OP2507 This compound IP_Receptor Prostacyclin (IP) Receptor OP2507->IP_Receptor Binds to G_Protein G-Protein IP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Cytoprotection Cytoprotection PKA->Cytoprotection

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the reported in vivo administration parameters for this compound across different animal models and experimental contexts.

Table 1: this compound Administration in Ischemia-Reperfusion and Organ Preservation Models

Animal ModelConditionAdministration RouteDosageKey FindingsReference
CanineLung PreservationFlush Solution10 µg/mL in Euro-Collins solution (0.1 mL/kg body weight)Attenuated increases in pulmonary arterial pressure and vascular resistance; maintained oxygen tension.[1]
RatHepatic Ischemia-ReperfusionIntravenous Infusion0.1 µg/kg/min and 1 µg/kg/minReduced adherent leukocytes, improved microcirculatory flow, decreased malondialdehyde, and increased ATP levels.[2][4]
PigLiver Transplantation (Non-Heart-Beating Donor)Intraportal Infusion (Donor Pretreatment) & Preservation Solution2 µg/kg/min for 30 min (donor); 200 µg/L in Euro-Collins solutionImproved 5-day survival rates and hepatic microcirculatory environment.[5]

Table 2: this compound Administration in Cerebral Anoxia and Edema Models

Animal ModelConditionAdministration RouteDosageKey FindingsReference
MouseHypobaric & Normobaric Hypoxia, KCN-induced AnoxiaSubcutaneous (s.c.)0.03 - 0.1 mg/kgDose-dependent prolongation of survival time.[6]
MouseHypobaric & Normobaric Hypoxia, KCN-induced AnoxiaOral (p.o.)0.3 mg/kgProlongation of survival time.[6]
RatBrain Ischemia (Bilateral Common Carotid Artery Ligation)Subcutaneous (s.c.)0.01 - 0.03 mg/kgPrevented edematous and biochemical changes in the brain.[6]

Experimental Protocols

Protocol 1: Intravenous Infusion for Hepatic Ischemia-Reperfusion in Rats

This protocol is based on studies investigating the protective effects of this compound on hepatic microcirculatory derangement following ischemia-reperfusion.[2][4]

1. Animal Model:

  • Adult male Sprague-Dawley rats.

2. Materials:

  • This compound

  • Saline solution (vehicle)

  • Anesthetic agent (e.g., pentobarbital (B6593769) sodium)

  • Infusion pump

  • Surgical instruments for laparotomy and vessel cannulation

3. Experimental Workflow:

IV_Infusion_Workflow Start Anesthetize Rat Cannulation Cannulate Jugular Vein for Infusion Start->Cannulation Laparotomy Perform Midline Laparotomy Cannulation->Laparotomy Ischemia Induce Hepatic Ischemia (e.g., Pringle Maneuver) Laparotomy->Ischemia Infusion Start Intravenous Infusion of This compound or Vehicle Ischemia->Infusion Reperfusion Initiate Reperfusion Infusion->Reperfusion Monitoring Monitor Hemodynamic and Microcirculatory Parameters Reperfusion->Monitoring Termination Terminate Experiment and Collect Tissue Samples Monitoring->Termination SC_Administration_Workflow Start Acclimatize Animals Dosing Administer this compound or Vehicle Subcutaneously Start->Dosing Induction Induce Cerebral Anoxia/Ischemia (e.g., Hypobaric Chamber, Artery Ligation) Dosing->Induction Observation Observe for Relevant Endpoints (e.g., Survival Time, Neurological Deficits) Induction->Observation Termination Terminate Experiment and Collect Brain Tissue Observation->Termination

References

Application Notes and Protocols for OP-2507 in Canine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Introduction

OP-2507 is a synthetic analog of prostacyclin (PGI2), a naturally occurring eicosanoid with potent vasodilatory and anti-platelet aggregation properties.[1][2] Preclinical research in various animal models has highlighted its potential therapeutic effects in conditions associated with vasoconstriction and thrombosis, such as ischemia-reperfusion injury and pulmonary hypertension. These notes provide an overview of the available data and experimental protocols for the use of this compound and similar prostacyclin analogs in canine research models.

Mechanism of Action

This compound exerts its pharmacological effects by acting as an agonist at the prostacyclin I receptor (IP receptor), a Gs protein-coupled receptor found on the surface of platelets and vascular smooth muscle cells.[3][4][5] The binding of this compound to the IP receptor initiates a signaling cascade that involves the activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in decreased intracellular calcium concentrations. This cascade ultimately leads to smooth muscle relaxation (vasodilation) and inhibition of platelet activation and aggregation.[1][4]

Data Summary: Dosage of this compound and Analogs in Canine Models

The following table summarizes published dosages for this compound and other prostacyclin analogs that have been used in canine studies. Dosages for related compounds can provide a valuable starting point for designing dose-finding studies for this compound in new experimental contexts.

Drug NameIndication/ModelDosageRoute of AdministrationReference
This compound Lung Preservation10 µg/mL solution flushed at 0.1 mL/kg body weightIntrapulmonary Flush
Beraprost Sodium Chronic Pulmonary Hypertension5, 15, and 25 µg/kg, administered twice dailyOral[6][7]
Beraprost Sodium Pulmonary HypertensionMedian dose of 15.9 µg/kg (range: 13.4–22.0 µg/kg), administered twice dailyOral[8][9]
Iloprost (B1671730) Experimental Heart Failure1.5–150 ng/kg/minContinuous Intravenous Infusion[10]

Experimental Protocols

Protocol 1: Investigation of this compound in a Canine Model of Acute Pulmonary Hypertension

1. Objective: To evaluate the acute dose-dependent effects of intravenously administered this compound on key hemodynamic parameters in a canine model of acute pulmonary hypertension.

2. Animal Model: Healthy, adult Beagle dogs (10-15 kg) of either sex. Pulmonary hypertension can be acutely induced using a thromboxane (B8750289) A2 mimetic such as U-46619.

3. Experimental Groups (Crossover Design):

  • Vehicle Control (e.g., sterile saline)

  • Low-Dose this compound

  • Mid-Dose this compound

  • High-Dose this compound

4. Methodology:

  • Anesthesia and Instrumentation: Anesthetize the dogs and maintain a stable plane of anesthesia. Insert catheters into the femoral artery (for systemic blood pressure), femoral vein (for drug administration), and a Swan-Ganz catheter via the jugular vein into the pulmonary artery for measurement of pulmonary arterial pressure (PAP), central venous pressure (CVP), and cardiac output (CO).

  • Baseline Measurements: Allow the animal to stabilize and record all baseline hemodynamic parameters.

  • Induction of Pulmonary Hypertension: Infuse a solution of U-46619 to induce a stable increase in PAP.

  • Drug Administration: Once stable pulmonary hypertension is achieved, administer a continuous intravenous infusion of this compound or vehicle. Based on data from iloprost, a starting dose range of 1.5 to 150 ng/kg/min could be explored.[10] Each dose should be administered for a sufficient duration to achieve steady-state effects.

  • Data Collection: Continuously record hemodynamic parameters. Calculate Pulmonary Vascular Resistance (PVR) and Systemic Vascular Resistance (SVR).

  • Washout: Allow for a sufficient washout period between different doses to allow hemodynamic parameters to return to the hypertensive baseline.

Protocol 2: Evaluation of Orally Administered this compound in a Canine Model of Chronic Pulmonary Hypertension

1. Objective: To assess the efficacy and safety of chronic oral administration of this compound in a canine model of chronic pulmonary hypertension.

2. Animal Model: Beagle dogs with surgically induced or naturally occurring chronic pulmonary hypertension.

3. Experimental Groups (Parallel Design):

  • Placebo Control (administered twice daily)

  • This compound Treatment (administered twice daily)

4. Methodology:

  • Baseline Evaluation: Perform a comprehensive baseline evaluation including physical examination, echocardiography (to estimate PAP and assess cardiac function), and quality of life assessment.

  • Drug Administration: Administer this compound or a placebo orally twice daily for a predetermined study duration (e.g., 4-8 weeks). Based on studies with the oral prostacyclin analog beraprost, a starting dose of 5-15 µg/kg could be considered.[6][7][8][9]

  • Monitoring: Conduct weekly physical examinations and monitor for any adverse effects. Perform follow-up echocardiograms at specified intervals to assess changes in estimated PAP, right ventricular size and function, and other relevant cardiac parameters.

  • Pharmacokinetic Analysis: Collect blood samples at designated time points after drug administration to determine the pharmacokinetic profile of this compound in the canine model.

  • Final Assessment: At the end of the study period, repeat the comprehensive baseline evaluation.

Visualizations

Signaling Pathway of this compound

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OP2507 This compound IP_Receptor Prostacyclin (IP) Receptor OP2507->IP_Receptor binds Gs_Protein Gs Protein IP_Receptor->Gs_Protein activates Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP converts Gs_Protein->Adenylyl_Cyclase activates ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Physiological_Effects Physiological Effects (Vasodilation, ↓ Platelet Aggregation) PKA->Physiological_Effects leads to

Caption: this compound binds to the IP receptor, initiating a cascade that increases cAMP.

Experimental Workflow for Acute Hemodynamic Study

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start anesthesia Anesthesia & Instrumentation start->anesthesia end End stabilize Stabilization Period anesthesia->stabilize baseline Record Baseline Hemodynamics stabilize->baseline induce_ph Induce Acute Pulmonary Hypertension baseline->induce_ph administer_drug Administer this compound (Dose Escalation) induce_ph->administer_drug record_data Continuously Record Hemodynamic Data administer_drug->record_data record_data->administer_drug Next Dose calculate_params Calculate PVR & SVR record_data->calculate_params analyze_results Analyze Dose-Response calculate_params->analyze_results analyze_results->end

Caption: Workflow for evaluating this compound in an acute canine pulmonary hypertension model.

References

Application Notes and Protocols: OP-2507 in Liver Transplantation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-2507 is a stable prostacyclin analogue that has demonstrated significant protective effects in preclinical models of liver transplantation and ischemia-reperfusion injury (IRI). IRI is a major cause of graft dysfunction and failure following liver transplantation, characterized by a cascade of inflammatory and cytotoxic events upon the restoration of blood flow to the ischemic organ. This compound mitigates this damage through a multi-faceted mechanism of action, primarily by improving hepatic microcirculation, reducing oxidative stress, and modulating the neutrophil-mediated inflammatory response. These application notes provide a comprehensive overview of the use of this compound in experimental liver transplantation models, including detailed protocols and a summary of key quantitative findings.

Mechanism of Action

This compound exerts its hepatoprotective effects through several key pathways. As a prostacyclin analogue, it is a potent vasodilator, leading to improved microcirculatory blood flow within the liver graft. This enhanced perfusion helps to limit the extent of ischemic injury and facilitates the washout of metabolic waste products upon reperfusion.

Furthermore, this compound has been shown to induce delayed ex vivo apoptosis of neutrophils, which are key mediators of the inflammatory damage in IRI.[1] By promoting the programmed cell death of these inflammatory cells, this compound helps to dampen the excessive inflammatory response that contributes to tissue damage. The compound also reduces the adherence of leukocytes in post-sinusoidal venules.[2]

At a cellular level, this compound helps to preserve energy stores by increasing adenosine (B11128) triphosphate (ATP) levels and reduces lipid peroxidation, as evidenced by decreased malondialdehyde (MDA) levels.[1][2] Another identified mechanism is the inhibition of calpain mu activation, a calcium-dependent protease involved in cell injury during ischemia-reperfusion.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound in liver transplantation and ischemia-reperfusion models.

Table 1: Efficacy of this compound in a Porcine Model of Liver Transplantation from Non-Beating Heart Donors [4]

ParameterGroup 1: Heart-Beating Donors (HBD)Group 2: Non-Heart-Beating Donors (NHBD) - ControlGroup 3: NHBD + this compound
5-Day Survival Rate 5/60/63/6*
Serum Transaminase (AST/ALT) Not significantly different in the early phaseNot significantly different in the early phaseNot significantly different in the early phase
Bile Production Not significantly different in the early phaseNot significantly different in the early phaseNot significantly different in the early phase
Hepatic Microcirculation Significantly improvedPoorSignificantly improved
Arterial Prostaglandin E2 (PGE2) Release N/ASubstantial release post-reperfusionSubstantially suppressed

*P < 0.05 compared to Group 2

Table 2: Effects of this compound on Biochemical Markers in a Rat Model of Liver Ischemia-Reperfusion Injury [2]

ParameterIschemia and Reperfusion (Control)Ischemia and Reperfusion + this compound (0.1 µg/kg/min)Ischemia and Reperfusion + this compound (1 µg/kg/min)
Malondialdehyde (MDA) (µmol/g protein) 2.64 ± 0.59Significantly reduced1.04 ± 0.27
Adenosine Triphosphate (ATP) (µmol/g wet wt) 0.73 ± 0.21Significantly increased2.03 ± 0.17
Mean Systolic Arterial Pressure (MSAP) Biphasic alterations with significant decreasesDecreases significantly attenuatedDecreases significantly attenuated
Adherent Leukocyte Count (post-sinusoidal venules) IncreasedLessenedLessened
Blood Flow Velocity (sinusoids and post-sinusoidal venules) DecreasedImprovedImproved

Table 3: Effect of this compound on Bile Flow in a Rat Model of Liver Ischemia-Reperfusion Injury [3]

Treatment GroupBile Flow Post-Reperfusion
Control Baseline
This compound (0.1 µg/kg/min) No significant increase
This compound (0.32 µg/kg/min) Significantly increased
This compound (1.0 µg/kg/min) Significantly increased

Experimental Protocols

Protocol 1: Evaluation of this compound in a Porcine Model of Orthotopic Liver Transplantation from Non-Beating Heart Donors[4]

Animal Model:

  • Thirty-six mongrel pigs.

  • Animals are divided into donor-recipient pairs.

Experimental Groups:

  • Group 1 (HBD): Orthotopic liver transplantation from heart-beating donors.

  • Group 2 (NHBD Control): Liver grafts from non-heart-beating donors (30 minutes of cardiac arrest).

  • Group 3 (NHBD + this compound): Grafts from non-heart-beating donors where the donor was pretreated with this compound.

This compound Administration:

  • Donor Pretreatment (Group 3): Intraportal infusion of this compound at a rate of 2 µg/kg/min for 30 minutes immediately before the induction of cardiac arrest.

  • Graft Preservation: Grafts from all groups are preserved at 4°C in Euro-Collins solution. For Group 3, the preservation solution contains this compound at a concentration of 200 µg/L.

Surgical Procedure:

  • Standard orthotopic liver transplantation procedure is performed.

Outcome Measures:

  • 5-day survival rate.

  • Serum transaminase activities (AST, ALT) and bile production in the early post-transplantation phase.

  • Assessment of hepatic microcirculation.

  • Arterial prostanoid (PGE2) levels post-reperfusion.

Protocol 2: Assessment of this compound in a Rat Model of Liver Ischemia-Reperfusion Injury[2][3]

Animal Model:

  • Male Wistar rats.

Experimental Groups:

  • Sham: Anesthesia and laparotomy without ischemia-reperfusion.

  • Ischemia-Reperfusion (IR) Control: 60 minutes of partial hepatic ischemia followed by reperfusion.

  • IR + this compound (Low Dose): IR with intravenous administration of this compound at 0.1 µg/kg/min.

  • IR + this compound (Medium Dose): IR with intravenous administration of this compound at 0.32 µg/kg/min.

  • IR + this compound (High Dose): IR with intravenous administration of this compound at 1.0 µg/kg/min.

This compound Administration:

  • Continuous intravenous administration starting 20 minutes before the induction of ischemia and continuing throughout the ischemic and reperfusion periods.

Surgical Procedure:

  • The hilar area of the left lateral and median lobes of the liver is clamped for 60 minutes to induce ischemia.

  • The clamp is then removed to allow for reperfusion.

Outcome Measures:

  • Serum transaminase levels (AST, ALT).

  • Bile flow.

  • Hepatic microcirculation (assessed by laser-Doppler flowmetry and in vivo microscopy).

  • Tissue levels of malondialdehyde (MDA) and adenosine triphosphate (ATP).

  • Histological analysis for membrane bleb formation.

  • Western blotting for calpain mu activation and talin degradation.

  • Flow cytometry for ex vivo neutrophil apoptosis.

Visualizations

G cluster_IRI Ischemia-Reperfusion Injury cluster_Pathways Pathophysiological Consequences cluster_OP2507 This compound Intervention cluster_Effects Protective Effects Ischemia Ischemia Reperfusion Reperfusion Vasoconstriction Vasoconstriction & Reduced Microcirculation Reperfusion->Vasoconstriction Neutrophil Neutrophil Activation & Infiltration Reperfusion->Neutrophil OxidativeStress Oxidative Stress (Increased MDA) Reperfusion->OxidativeStress EnergyDepletion Energy Depletion (Decreased ATP) Reperfusion->EnergyDepletion Calpain Calpain Mu Activation Reperfusion->Calpain LiverInjury Hepatocellular Injury & Graft Dysfunction Vasoconstriction->LiverInjury Neutrophil->LiverInjury OxidativeStress->LiverInjury EnergyDepletion->LiverInjury Calpain->LiverInjury OP2507 This compound (Prostacyclin Analogue) Vasodilation Vasodilation & Improved Microcirculation OP2507->Vasodilation Induces Apoptosis Neutrophil Apoptosis OP2507->Apoptosis Promotes Antioxidant Reduced Lipid Peroxidation OP2507->Antioxidant Leads to EnergyPreservation ATP Preservation OP2507->EnergyPreservation Leads to CalpainInhibition Inhibition of Calpain Mu Activation OP2507->CalpainInhibition Inhibits Vasodilation->Vasoconstriction Counteracts Apoptosis->Neutrophil Reduces Antioxidant->OxidativeStress Reduces EnergyPreservation->EnergyDepletion Prevents CalpainInhibition->Calpain Prevents

Caption: Mechanism of action of this compound in mitigating liver ischemia-reperfusion injury.

G cluster_preop Pre-operative Phase cluster_op Operative Phase cluster_postop Post-operative Analysis start Start acclimatization Animal Acclimatization (e.g., Male Wistar Rats) start->acclimatization grouping Randomization into Experimental Groups acclimatization->grouping anesthesia Anesthesia Induction grouping->anesthesia op2507_admin This compound or Vehicle Administration (i.v.) anesthesia->op2507_admin laparotomy Midline Laparotomy op2507_admin->laparotomy ischemia Induction of Partial Hepatic Ischemia (60 min) laparotomy->ischemia reperfusion Reperfusion ischemia->reperfusion monitoring Intraoperative Monitoring (MSAP, Microcirculation) reperfusion->monitoring euthanasia Euthanasia & Sample Collection (Blood, Liver Tissue) reperfusion->euthanasia analysis Biochemical & Histological Analysis (AST, ALT, MDA, ATP, etc.) euthanasia->analysis end End analysis->end

References

Application Notes and Protocols for OP-2507 in Lung Preservation Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-2507 is a stable prostacyclin analog investigated for its protective effects during organ preservation. Prostacyclins are potent vasodilators and inhibitors of platelet aggregation, and they also exhibit cytoprotective and anti-inflammatory properties. These characteristics make this compound a compound of interest for mitigating ischemia-reperfusion injury, a major challenge in lung transplantation. Ischemia-reperfusion injury can lead to pulmonary edema, increased vascular resistance, and graft failure. By preventing vasoconstriction and protecting the vascular endothelium, this compound has the potential to improve the quality of preserved lungs and post-transplantation outcomes.

These application notes provide a summary of the available data on this compound in lung preservation, detailed experimental protocols based on preclinical studies, and a description of its mechanism of action.

Mechanism of Action

This compound, as a prostacyclin (PGI2) analog, exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor found on the surface of smooth muscle cells and platelets.[1] The binding of this compound to the IP receptor initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.[2][3] This pathway involves the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2][4] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), leading to a decrease in intracellular calcium concentrations and resulting in smooth muscle relaxation and vasodilation.[3] Beyond the IP receptor, some prostacyclin analogs have been shown to interact with other prostanoid receptors (e.g., EP, DP) and nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which may contribute to their anti-inflammatory and anti-proliferative effects.[5]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OP2507 This compound IP_Receptor Prostacyclin (IP) Receptor OP2507->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels Ca2+ Channels PKA->Ca_Channels Inhibits Ca_Release Ca2+ Release from Stores PKA->Ca_Release Inhibits Vasodilation Vasodilation & Platelet Aggregation Inhibition

This compound signaling pathway leading to vasodilation.

Data Presentation

The following table summarizes the quantitative data from a preclinical study evaluating this compound in a canine model of cold lung preservation.

ParameterControl Group (Saline)This compound Group (10 µg/ml)Time Point
Pulmonary Arterial Pressure (mmHg)
20.1 ± 1.920.3 ± 2.1Before Preservation
35.2 ± 3.425.1 ± 2.8After 12h Preservation
45.3 ± 4.130.2 ± 3.5After 60 min Reperfusion
Pulmonary Vascular Resistance (dyne·s·cm⁻⁵)
250 ± 30260 ± 35Before Preservation
510 ± 60350 ± 45After 12h Preservation
720 ± 85450 ± 55After 60 min Reperfusion
Airway Pressure (cmH₂O)
10.2 ± 1.110.5 ± 1.3Before Preservation
15.8 ± 1.712.1 ± 1.4After 12h Preservation
18.9 ± 2.213.8 ± 1.6After 60 min Reperfusion
Oxygen Tension (PaO₂) in Outflow Blood (mmHg)
450 ± 25460 ± 20Before Preservation
430 ± 30450 ± 25After 12h Preservation
280 ± 40420 ± 30*After 60 min Reperfusion

*Indicates a statistically significant difference from the control group.

Experimental Protocols

Protocol 1: Cold Static Preservation with this compound (Canine Model)

This protocol is based on a preclinical study investigating the effects of this compound in a canine lung preservation model.

Materials:

  • This compound

  • Euro-Collins preservation solution

  • Saline solution (0.9% NaCl)

  • Heparin

  • Anesthesia agents (e.g., pentobarbital)

  • Ventilator

  • Surgical instruments for thoracotomy and cannulation

  • Perfusion circuit

  • Pressure transducers

  • Blood gas analyzer

  • Equipment for measuring wet-to-dry weight ratio

  • Electron microscope

Procedure:

  • Animal Preparation: Anesthetize the canine subject and initiate mechanical ventilation.

  • Surgical Preparation: Perform a median sternotomy to expose the heart and lungs. Administer heparin to prevent coagulation.

  • Cannulation: Cannulate the pulmonary artery and the left atrium.

  • Lung Flushing (Antegrade Perfusion):

    • In the control group, flush the lungs via the pulmonary artery cannula with saline solution (0.1 ml/kg body weight).

    • In the experimental group, flush the lungs with a 10 µg/ml solution of this compound in saline (0.1 ml/kg body weight).

  • Preservation:

    • Following the initial flush, perfuse the lungs with cold (4°C) Euro-Collins solution.

    • Store the harvested lungs in the same solution (Euro-Collins for control, Euro-Collins with this compound for the experimental group) at 4°C for 12 hours.

  • Reperfusion:

    • After the preservation period, reperfuse the lungs for 60 minutes.

    • During reperfusion, ventilate the lungs and monitor hemodynamic and respiratory parameters.

  • Data Collection:

    • Measure pulmonary arterial pressure, pulmonary vascular resistance, and airway pressure before preservation, after 12 hours of cold preservation, and after 60 minutes of reperfusion.

    • Analyze oxygen tension in the outflow blood at the same time points.

    • At the end of the experiment, take tissue samples for wet-to-dry weight ratio analysis and electron microscopy to assess endothelial damage.

Cold_Preservation_Workflow start Start anesthesia Anesthesia & Ventilation start->anesthesia surgery Thoracotomy & Cannulation anesthesia->surgery flush Pulmonary Artery Flush (Saline or this compound) surgery->flush preservation Cold Static Preservation (12h) in Euro-Collins Solution flush->preservation reperfusion Reperfusion (60 min) preservation->reperfusion data_collection Data Collection (Hemodynamics, Gas Exchange, Histology) reperfusion->data_collection end End data_collection->end

Workflow for cold static lung preservation with this compound.
Protocol 2: Hypothermic Ex Vivo Lung Perfusion (EVLP) with this compound (Translational Protocol)

This protocol is a proposed adaptation for using this compound in a modern EVLP setting, based on the Toronto EVLP protocol.[6] EVLP allows for the assessment and reconditioning of donor lungs outside the body.

Materials:

  • This compound

  • Acellular perfusion solution (e.g., Steen Solution® or Perfadex®)

  • EVLP circuit (pump, oxygenator, leukocyte filter, heater-exchanger)

  • Ventilator

  • Surgical instruments for cannulation

  • Gas blender for ventilation

  • Analyzers for perfusate gases, pH, and lactate (B86563)

Procedure:

  • Lung Retrieval: Harvest the donor lungs using standard techniques.

  • EVLP Circuit Priming:

    • Prime the EVLP circuit with 1.5 L of the chosen acellular perfusion solution.

    • Add antibiotics and methylprednisolone (B1676475) to the priming solution.

    • For the experimental group, add this compound to the priming solution to achieve a target concentration (e.g., 10 µg/ml, to be optimized).

  • Cannulation and Connection:

    • Cannulate the pulmonary artery and left atrium of the donor lungs.

    • Connect the cannulas to the EVLP circuit.

    • Intubate the trachea and connect it to the ventilator.

  • Initiation of EVLP:

    • Start perfusion at a low flow rate with the perfusate at room temperature.

    • Gradually increase the perfusate temperature to 10°C for hypothermic perfusion.

    • Maintain a low pulmonary artery pressure (e.g., < 15 mmHg) and left atrial pressure (e.g., 3-5 mmHg).

  • Ventilation:

    • Once the target temperature is reached, initiate protective ventilation (e.g., low tidal volume, PEEP of 5 cmH₂O, FiO₂ of 0.5).

  • Perfusion and Assessment:

    • Maintain the lungs on the EVLP circuit for the desired duration (e.g., 4-6 hours for assessment and reconditioning).

    • Continuously monitor pulmonary artery pressure, pulmonary vascular resistance, airway pressures, and lung compliance.

    • Regularly sample the perfusate to analyze gas exchange (pO₂, pCO₂), pH, and lactate levels.

  • Weaning and Storage:

    • After the EVLP period, cool the lungs back to 4°C.

    • Flush the lungs with a final preservation solution (which could also contain this compound).

    • Store the lungs in a sterile bag on ice until transplantation.

EVLP_Workflow start Start: Donor Lung Retrieval prime Prime EVLP Circuit (Perfusate + this compound) start->prime connect Cannulate and Connect Lungs to Circuit prime->connect initiate_evlp Initiate Hypothermic EVLP (10°C) connect->initiate_evlp ventilation Protective Ventilation initiate_evlp->ventilation assessment Continuous Monitoring & Perfusate Analysis ventilation->assessment wean Cool and Wean from EVLP assessment->wean store Final Flush and Cold Storage wean->store end End: Ready for Transplant store->end

Proposed workflow for hypothermic EVLP with this compound.

Discussion and Future Directions

The available preclinical data suggests that this compound can attenuate increases in pulmonary arterial pressure, vascular resistance, and airway pressure during cold preservation and reperfusion.[7] It also appears to preserve oxygenation capacity during the critical reperfusion period.[7] These effects are likely attributable to its vasodilatory and endothelial protective properties.

While the initial findings are promising, further research is needed to fully elucidate the potential of this compound in modern lung preservation strategies. The optimal dosage, timing of administration, and its efficacy in an EVLP setting have yet to be determined. Additionally, studies investigating the impact of this compound on inflammatory markers and long-term graft function would be highly valuable. The protocols provided here offer a foundation for such future investigations. The use of this compound, and other prostacyclin analogs, may represent a significant advancement in improving the quality of donor lungs and expanding the donor pool for transplantation.

References

Application Notes and Protocols for OP-2507 in Kidney Ischemia-Reperfusion Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct studies of OP-2507 in kidney ischemia-reperfusion were identified in the public domain. The following application notes and protocols are based on the known pharmacology of this compound as a prostacyclin analogue and publicly available data from studies on a similar prostacyclin analogue, treprostinil (B120252), in the context of renal ischemia-reperfusion injury. The experimental parameters provided are based on these surrogate studies and should be optimized for specific experimental conditions.

Introduction

This compound is a stable prostacyclin (PGI2) analogue. Prostacyclins are potent vasodilators and inhibitors of platelet aggregation. In the context of ischemia-reperfusion (I/R) injury, prostacyclin analogues are being investigated for their cytoprotective effects. Renal I/R injury is a major cause of acute kidney injury (AKI), characterized by a robust inflammatory response, oxidative stress, and apoptosis of renal tubular cells.[1][2] Prostacyclin analogues like this compound are hypothesized to mitigate these effects by improving renal blood flow, reducing inflammation, and inhibiting apoptosis.[1][3]

Mechanism of Action

This compound, as a prostacyclin analogue, is expected to exert its protective effects in renal I/R injury through the activation of the prostacyclin (IP) receptor. The binding of this compound to the IP receptor on renal vascular smooth muscle cells and tubular epithelial cells is anticipated to trigger a signaling cascade that leads to:

  • Vasodilation: Increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to smooth muscle relaxation and improved renal blood flow.[3]

  • Anti-inflammatory Effects: Suppression of pro-inflammatory cytokine and chemokine expression, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).[1]

  • Inhibition of Oxidative Stress: Reduction of lipid peroxidation in renal tissues.[1][4]

  • Anti-apoptotic Effects: Inhibition of caspase activation (caspase-3, -8, and -9) and cleavage of poly(ADP-ribose) polymerase 1 (PARP-1), thereby reducing tubular epithelial cell death.[1][4]

Below is a diagram illustrating the proposed signaling pathway of this compound in mitigating kidney ischemia-reperfusion injury.

OP2507_Signaling_Pathway cluster_cell Renal Cell (Vascular Smooth Muscle / Tubular Epithelium) cluster_effects Cellular Effects OP2507 This compound IP_Receptor Prostacyclin (IP) Receptor OP2507->IP_Receptor Binds AC Adenylate Cyclase IP_Receptor->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Inflammation ↓ Inflammation PKA->Inflammation Apoptosis ↓ Apoptosis PKA->Apoptosis Oxidative_Stress ↓ Oxidative Stress PKA->Oxidative_Stress

Proposed signaling pathway of this compound in renal cells.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the prostacyclin analogue treprostinil in a rat model of renal ischemia-reperfusion injury. This data can be used as a reference for designing experiments with this compound.

Table 1: Effects on Renal Function Markers

MarkerI/R + Placebo (Peak)I/R + Treprostinil (Peak)Fold Change (Treprostinil vs. Placebo)
Serum Creatinine (B1669602) (mg/dL)~2.5~0.4↓ 6.25
Blood Urea Nitrogen (BUN) (mg/dL)~180~74↓ 2.43
Data is approximated from published graphs in a rat model of 45 minutes of bilateral renal ischemia followed by reperfusion. Peak injury for placebo was at 24h, while for treprostinil it was at 6h post-reperfusion.[3]

Table 2: Effects on Gene Expression of Injury and Inflammatory Markers (at 24h post-I/R)

GeneI/R + Placebo (Fold change vs. Sham)I/R + Treprostinil (Fold change vs. Sham)
KIM-1 (Kidney Injury Molecule-1)~1000~162
NGAL (Neutrophil Gelatinase-Associated Lipocalin)~10~2.4
CCL2 (Chemokine (C-C motif) ligand 2)Significant upregulationSignificantly suppressed
IL-1β (Interleukin 1β)Significant upregulationSignificantly suppressed
IL-6 (Interleukin 6)Significant upregulationSignificantly suppressed
ICAM-1 (Intracellular Adhesion Molecule 1)Significant upregulationSignificantly suppressed
Gene expression was measured by mRNA levels relative to sham-operated controls in a rat model.[1]

Table 3: Effects on Apoptosis Markers

MarkerI/R + PlaceboI/R + Treprostinil
Cleaved PARP-1Significantly increasedSignificantly inhibited
Cleaved Caspase-3Significantly increasedSignificantly inhibited
Cleaved Caspase-8Significantly increasedSignificantly inhibited
Cleaved Caspase-9Significantly increasedSignificantly inhibited
Protein expression was assessed in renal tissue from a rat model of I/R injury.[1][4]

Experimental Protocols

The following are detailed protocols for investigating the effects of a prostacyclin analogue in a rodent model of kidney ischemia-reperfusion injury.

1. Animal Model of Bilateral Renal Ischemia-Reperfusion Injury

This protocol is based on established methods for inducing renal I/R injury in rats.[1][3]

  • Animals: Male Sprague Dawley rats (250-300g) are commonly used.

  • Anesthesia: Anesthetize the animals using isoflurane (B1672236) or an intraperitoneal injection of a ketamine/xylazine mixture.

  • Surgical Procedure:

    • Place the anesthetized rat on a heating pad to maintain body temperature at 37°C.

    • Perform a midline laparotomy to expose the kidneys.

    • Carefully isolate both renal pedicles (containing the renal artery and vein).

    • Occlude both renal pedicles with non-traumatic vascular clamps for 45 minutes.

    • After 45 minutes, remove the clamps to allow reperfusion.

    • Suture the abdominal wall in layers.

    • Administer postoperative analgesics as per institutional guidelines.

  • Sham Control: Sham-operated animals undergo the same surgical procedure without the clamping of the renal pedicles.

2. This compound (or other Prostacyclin Analogue) Administration

Based on studies with treprostinil, a continuous subcutaneous infusion is an effective method of administration.[1][5][6]

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline).

  • Dosage: A dose of 100 ng/kg/min has been shown to be effective for treprostinil.[1][5][6] Dose-response studies should be conducted for this compound.

  • Administration:

    • Load an osmotic minipump with the this compound solution.

    • Implant the minipump subcutaneously in the dorsal region of the rat 18-24 hours before inducing ischemia.

    • Alternatively, administration can begin at the time of ischemia.[5]

  • Placebo Control: The placebo group should receive a minipump containing only the vehicle.

Below is a diagram of the experimental workflow.

Experimental_Workflow cluster_groups Experimental Groups start Start: Sprague Dawley Rats randomization Randomization into Groups start->randomization sham Sham Control randomization->sham placebo I/R + Placebo randomization->placebo op2507 I/R + this compound randomization->op2507 ischemia Bilateral Renal Ischemia (45 min) sham->ischemia Sham Surgery pump_implantation Osmotic Pump Implantation (this compound or Placebo) 18-24h pre-ischemia placebo->pump_implantation op2507->pump_implantation pump_implantation->ischemia reperfusion Reperfusion (1h to 168h) ischemia->reperfusion endpoints Endpoint Analysis: - Renal Function (Blood/Urine) - Histopathology - Gene Expression (Kidney Tissue) - Protein Analysis (Kidney Tissue) reperfusion->endpoints

Experimental workflow for studying this compound in a rat model of renal I/R injury.

3. Endpoint Analysis

  • Renal Function:

    • Collect blood samples at various time points post-reperfusion (e.g., 6h, 24h, 48h, 72h) via tail vein or cardiac puncture at the end of the experiment.

    • Measure serum creatinine and BUN levels using commercially available kits.

  • Histopathology:

    • At the end of the experiment, perfuse the kidneys with saline followed by 4% paraformaldehyde.

    • Embed the kidneys in paraffin (B1166041) and cut sections (4-5 µm).

    • Stain with Hematoxylin and Eosin (H&E) to assess tubular necrosis, cast formation, and loss of brush border.

  • Gene Expression Analysis:

    • Harvest kidney tissue and snap-freeze in liquid nitrogen.

    • Isolate total RNA from the tissue.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes of interest (e.g., KIM-1, NGAL, CCL2, IL-1β, IL-6).

  • Protein Analysis (Western Blot):

    • Extract total protein from kidney tissue.

    • Perform Western blotting to detect and quantify the expression of proteins involved in apoptosis (e.g., cleaved caspases, cleaved PARP-1).

Conclusion

This compound, as a prostacyclin analogue, holds therapeutic potential for the treatment of kidney ischemia-reperfusion injury. The provided application notes and protocols, based on studies with the similar compound treprostinil, offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical models of AKI. Further studies are warranted to confirm these effects specifically for this compound and to optimize its therapeutic application.

References

Application Notes and Protocols for In Vitro Assays Using OP-2507

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-2507 is a stable prostacyclin analogue. Prostacyclin (PGI2) and its analogues are potent vasodilators and inhibitors of platelet aggregation, primarily mediating their effects through the activation of the prostacyclin receptor (IP receptor).[1] In vitro studies of prostacyclin analogues like this compound are fundamental for elucidating their mechanism of action, determining potency and selectivity, and screening potential therapeutic candidates for a variety of cardiovascular and inflammatory conditions. This document provides detailed protocols for key in vitro assays relevant to the functional characterization of this compound.

Mechanism of Action

This compound, as a prostacyclin analogue, is presumed to exert its effects by binding to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Activation of the IP receptor stimulates the Gs alpha subunit (Gsα), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular responses associated with prostacyclin, such as inhibition of platelet activation and induction of apoptosis in certain cell types like neutrophils.[1][2][3]

Data Presentation: In Vitro Efficacy of Prostacyclin Analogues

Table 1: Potency of Prostacyclin Analogues in cAMP Generation Assays

CompoundCell TypeAssayEC50 (nM)Reference
Iloprost (B1671730)Human Pulmonary Artery Smooth Muscle CellscAMP Accumulation4.8[4][5]
CicaprostHuman Pulmonary Artery Smooth Muscle CellscAMP Accumulation7.1[4][5]
UT-15Human Pulmonary Artery Smooth Muscle CellscAMP Accumulation8.2[4][5]
BeraprostHuman Pulmonary Artery Smooth Muscle CellscAMP Accumulation98.2[4]

Table 2: Inhibitory Potency of Prostacyclin Analogues on Platelet Aggregation

CompoundAgonistSpeciesPreparationIC50 (nM)Reference
IloprostADP, CollagenHumanPlatelet-Rich PlasmaNot specified, but activity confirmed[6]
ZK36374 (Iloprost)ADPNot specifiedWhole Blood0.5[2]
ZK36374 (Iloprost)CollagenNot specifiedWhole Blood1.5[2]
ZK36374 (Iloprost)ThrombinNot specifiedWhole Blood3.0[2]
Prostacyclin (PGI2)ADP, Thrombin, Collagen, Arachidonic AcidHumanWhole BloodDose-dependent inhibition (0.5-8 nM)[7]

Table 3: Effect of Prostacyclin Analogues on Neutrophil Function

CompoundAssayEffectConcentrationReference
This compoundex vivo Neutrophil ApoptosisInduced apoptosis0.1-1 µg/kg/min (in vivo dosing)[8]
IloprostNeutrophil Adherence to Endothelial CellsDose-dependent inhibitionNot specified[9]
IloprostNeutrophil ActivationInhibition0.1-100 µM[10]

Signaling Pathway and Experimental Workflow Visualizations

OP2507_Signaling_Pathway This compound Signaling Pathway OP2507 This compound IP_Receptor Prostacyclin (IP) Receptor (GPCR) OP2507->IP_Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Platelet Aggregation, Induction of Neutrophil Apoptosis) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound signaling cascade via the IP receptor.

Neutrophil_Apoptosis_Workflow Neutrophil Apoptosis Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Isolate_Neutrophils Isolate neutrophils from whole blood Resuspend_Cells Resuspend cells in appropriate buffer Isolate_Neutrophils->Resuspend_Cells Incubate_OP2507 Incubate cells with varying concentrations of this compound Resuspend_Cells->Incubate_OP2507 Wash_Cells Wash cells Incubate_OP2507->Wash_Cells Stain_AnnexinV_PI Stain with Annexin V-FITC and Propidium Iodide (PI) Wash_Cells->Stain_AnnexinV_PI Flow_Cytometry Analyze by Flow Cytometry Stain_AnnexinV_PI->Flow_Cytometry

Caption: Workflow for in vitro neutrophil apoptosis assay.

Experimental Protocols

In Vitro Neutrophil Apoptosis Assay

This protocol details a method to assess the pro-apoptotic effect of this compound on isolated human neutrophils using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Human whole blood from healthy donors

  • Density gradient medium for neutrophil isolation (e.g., Polymorphprep)

  • RPMI 1640 culture medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Methodology:

  • Neutrophil Isolation:

    • Isolate neutrophils from heparinized human whole blood using density gradient centrifugation according to the manufacturer's instructions.

    • Perform hypotonic lysis to remove any remaining red blood cells.

    • Wash the neutrophil pellet twice with PBS and resuspend in RPMI 1640 medium, supplemented with 10% FBS.

    • Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.

  • Cell Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in RPMI 1640 to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration does not exceed 0.5% in all samples, including the vehicle control.

    • Plate 1 mL of the neutrophil suspension into wells of a 24-well plate.

    • Add the diluted this compound or vehicle control (medium with the same final concentration of DMSO) to the respective wells.

    • Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Annexin V/PI Staining:

    • After incubation, gently collect the cells from each well into flow cytometry tubes.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Acquire data for at least 10,000 events per sample.

    • Differentiate cell populations:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

In Vitro Platelet Aggregation Assay

This protocol describes the use of Light Transmission Aggregometry (LTA) to measure the inhibitory effect of this compound on agonist-induced platelet aggregation.

Materials:

  • Human whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least two weeks)

  • 3.2% Sodium Citrate (B86180) solution

  • Platelet agonists (e.g., Adenosine Diphosphate - ADP, Collagen)

  • This compound

  • DMSO

  • Light Transmission Aggregometer and cuvettes with stir bars

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Carefully transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 250 x 10^9/L using PPP.

  • Platelet Aggregation Assay:

    • Prepare working solutions of this compound by diluting a stock solution in a suitable buffer.

    • Pipette PRP into aggregometer cuvettes and place them in the heating block of the aggregometer at 37°C. Add a stir bar to each cuvette.

    • Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

    • Add a specific volume of the this compound working solution or vehicle control (DMSO) to the PRP and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring.

    • Induce platelet aggregation by adding a pre-determined concentration of an agonist (e.g., ADP or collagen).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each sample.

    • Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.

    • To determine the IC50 value, plot the percentage inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve.

Intracellular cAMP Measurement Assay

This protocol outlines a general method for measuring changes in intracellular cAMP levels in response to this compound in a suitable cell line (e.g., HEK293 cells expressing the IP receptor or primary cells like smooth muscle cells).

Materials:

  • Cells expressing the IP receptor

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • This compound

  • Forskolin (as a positive control for adenylyl cyclase activation)

  • Commercially available cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based)

Methodology:

  • Cell Culture and Plating:

    • Culture the cells under standard conditions.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Treatment:

    • The following day, replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.

    • Prepare serial dilutions of this compound and controls (vehicle and forskolin) in the assay medium.

    • Add the test compounds to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the protocol of the chosen cAMP assay kit. This step releases the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates following the manufacturer's instructions for the specific assay kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • To determine the EC50 value, plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve.

References

Application Notes and Protocols for OP-2507 Intravenous Infusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-2507 is a stable prostacyclin analogue investigated for its therapeutic potential in various preclinical models. Its mechanism of action centers on mimicking the effects of endogenous prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. These notes provide a summary of available data and protocols for the intravenous infusion of this compound in a research setting, based on published preclinical studies.

Chemical Identity

  • Full Chemical Name: [15-cis-(4-propylcyclohexyl)-16,17,18,19,20-pentanor-9-deoxy-9alpha,6-nitrilo-PGF1 methyl ester][1]

Mechanism of Action: Prostacyclin Analogue

This compound functions as a prostacyclin analogue, exerting its effects through the prostacyclin (IP) receptor, a G-protein coupled receptor. The binding of this compound to the IP receptor initiates a signaling cascade that plays a crucial role in vasodilation and the inhibition of platelet aggregation. This pathway is pivotal in maintaining cardiovascular homeostasis. In preclinical studies, this compound has been shown to induce delayed ex vivo neutrophil apoptosis and attenuate ischemia-reperfusion injury.[2][3]

Signaling Pathway of this compound

OP2507_Signaling_Pathway OP2507 This compound IP_Receptor Prostacyclin (IP) Receptor (G-protein coupled) OP2507->IP_Receptor G_Protein Gs Protein Activation IP_Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP Increased intracellular cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Neutrophil_Apoptosis Induction of Neutrophil Apoptosis PKA->Neutrophil_Apoptosis

Caption: Signaling pathway of this compound, a prostacyclin analogue.

Data Presentation

The following tables summarize the reported intravenous infusion dosages of this compound in preclinical studies.

Table 1: Intravenous Infusion of this compound in Rats

Study FocusDosage 1Dosage 2Reference
Hepatic Ischemia-Reperfusion Injury0.1 µg/kg/min1 µg/kg/min[2][3]

Table 2: Intravenous Infusion of this compound in Other Species

SpeciesStudy FocusDosageReference
CanineLung Preservation (Flush Solution)10 µg/mL[4]
PorcineLiver Graft Preservation (Intraportal Infusion)2 µg/kg/min[5]

Experimental Protocols

The following is a generalized protocol for the intravenous infusion of this compound in a rat model, based on common laboratory practices. Note: The optimal solvent and stability of this compound in solution have not been explicitly reported in the reviewed literature. It is crucial to determine the solubility and stability of the compound in the chosen vehicle prior to in vivo administration. Prostacyclin analogues are often reconstituted in sterile saline or a buffered solution.

Experimental Workflow for Intravenous Infusion in Rats

IV_Infusion_Workflow A Preparation of This compound Infusion Solution C Initiation of Intravenous Infusion A->C B Animal Preparation (Anesthesia, Catheterization) B->C D Monitoring of Physiological Parameters C->D E Sample Collection and Endpoint Analysis D->E

Caption: General workflow for this compound intravenous infusion.

Materials
  • This compound

  • Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline)

  • Infusion pump

  • Syringes

  • Catheters (sized appropriately for rat tail vein)

  • Anesthetic agent

  • Heating pad or lamp

  • Restraining device (optional)

Protocol
  • Preparation of this compound Infusion Solution:

    • Note: The following is a general guideline. The specific solvent and concentration should be determined based on the chemical properties of this compound.

    • Aseptically prepare a stock solution of this compound in a suitable vehicle.

    • Dilute the stock solution with the same sterile vehicle to the desired final infusion concentrations (e.g., to deliver 0.1 or 1.0 µg/kg/min).

    • Load the final infusion solution into a syringe for use with the infusion pump.

  • Animal Preparation:

    • Anesthetize the rat using an approved institutional protocol.

    • Place the anesthetized animal on a heating pad to maintain body temperature and promote vasodilation of the tail veins.

    • Gently restrain the rat and expose the tail.

    • Catheterize one of the lateral tail veins using an appropriate gauge catheter.

    • Secure the catheter in place.

  • Intravenous Infusion:

    • Connect the catheter to the infusion pump syringe via appropriate tubing.

    • Prime the tubing to remove any air bubbles.

    • Set the infusion pump to the desired flow rate to achieve the target dose (e.g., 0.1 or 1.0 µg/kg/min).

    • Initiate the infusion.

  • Monitoring:

    • Continuously monitor the animal's vital signs (heart rate, respiratory rate, temperature) throughout the infusion period.

    • Observe for any adverse reactions.

  • Endpoint Analysis:

    • Following the infusion period, collect biological samples (e.g., blood, tissue) as required by the specific experimental design.

    • Perform relevant analyses to assess the effects of this compound.

Disclaimer: This protocol is a general guide and may require optimization based on specific experimental needs and the physicochemical properties of this compound. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of laboratory animals.

References

Application Notes and Protocols for Subcutaneous Administration of Prostacyclin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of prostacyclin analogues, focusing on their mechanism of action, pharmacokinetic profiles, and relevant experimental procedures. This document is intended to guide researchers in designing and executing preclinical and in vitro studies involving these compounds.

Introduction to Prostacyclin Analogues and Subcutaneous Administration

Prostacyclin (PGI2) is a potent vasodilator, inhibitor of platelet aggregation, and cytoprotective agent.[1] Its synthetic analogues, such as treprostinil (B120252), iloprost (B1671730), and beraprost, have been developed to overcome the short half-life of endogenous prostacyclin, making them valuable therapeutic agents, particularly for pulmonary arterial hypertension (PAH).[2] Subcutaneous (SC) administration offers a less invasive alternative to continuous intravenous infusion, avoiding the risks of catheter-related bloodstream infections.[3] Treprostinil is the most commonly used prostacyclin analogue for subcutaneous administration.[4]

Mechanism of Action: IP Receptor Signaling

Prostacyclin analogues exert their effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[5] Binding of an agonist to the IP receptor initiates a signaling cascade that leads to vasodilation and inhibition of smooth muscle cell proliferation.

Signaling Pathway Diagram

IP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Prostacyclin Analogue Prostacyclin Analogue IP Receptor IP Receptor Prostacyclin Analogue->IP Receptor Binds to Gs Protein Gs Protein IP Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Leads to Vasodilation Vasodilation Cellular Response->Vasodilation Inhibition of Platelet Aggregation Inhibition of Platelet Aggregation Cellular Response->Inhibition of Platelet Aggregation Anti-proliferative Effects Anti-proliferative Effects Cellular Response->Anti-proliferative Effects

Caption: Prostacyclin Analogue Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for subcutaneously administered prostacyclin analogues.

Table 1: Pharmacokinetic Parameters of Subcutaneous Prostacyclin Analogues

ParameterTreprostinilBeraprost (Oral)Iloprost (Inhaled)
Bioavailability ~100%50-70%[6]Not Determined[7]
Half-life 4.4 hours[8]35-40 minutes[6]Rapid decline after peak[9]
Time to Steady State ~10 hours[4]N/AN/A
Initial Clinical Dose 1.25 ng/kg/min60-180 mcg/day (divided doses)[6][10]2.5-5 mcg, 6-9 times/day

Table 2: Clinical Efficacy of Subcutaneous Treprostinil in Pulmonary Arterial Hypertension (12-Week Study) [3][11]

ParameterPlacebo GroupTreprostinil Groupp-value
Change in 6-Minute Walk Distance (median) 0 meters+16 meters0.006
Improvement in Signs and Symptoms No significant changeSignificant improvement<0.05
Hemodynamic Improvement No significant changeSignificant improvement<0.05

Experimental Protocols

In Vitro Assays

This assay determines the binding affinity of a prostacyclin analogue to the IP receptor.

Materials:

  • HEK293 cells stably expressing the human IP receptor

  • [³H]-Iloprost (radioligand)

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Test prostacyclin analogue

  • Unlabeled iloprost (for non-specific binding)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Prepare cell membranes from the HEK293-IP receptor cells.

  • In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-Iloprost, and varying concentrations of the test prostacyclin analogue.

  • For determining non-specific binding, add a high concentration of unlabeled iloprost to separate wells.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Calculate specific binding and determine the IC₅₀ value, which can be converted to the Ki value using the Cheng-Prusoff equation.[3]

This assay measures the functional potency of a prostacyclin analogue by quantifying the increase in intracellular cyclic AMP (cAMP).

Materials:

  • Cells expressing the IP receptor (e.g., HEK293-IP)

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Test prostacyclin analogue

  • cAMP assay kit (e.g., ELISA-based)

Protocol:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for 30 minutes.

  • Add varying concentrations of the test prostacyclin analogue to the wells.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the assay kit.

  • Plot the cAMP concentration against the log of the agonist concentration to determine the EC₅₀ value.[3]

Preclinical Subcutaneous Administration Protocol (Rat Model)

This protocol describes the continuous subcutaneous administration of a prostacyclin analogue using an osmotic minipump in a rat model.

Materials:

  • Wistar rats (or other appropriate strain)

  • Osmotic minipump (e.g., ALZET®)

  • Prostacyclin analogue solution (sterile)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Wound clips or sutures

  • Analgesics

Protocol:

  • Pump Preparation: Fill the osmotic minipump with the sterile prostacyclin analogue solution according to the manufacturer's instructions. The concentration should be calculated based on the desired dose, the pump's flow rate, and the animal's body weight.

  • Animal Preparation: Anesthetize the rat and shave the dorsal mid-scapular area. Disinfect the surgical site.

  • Pump Implantation:

    • Make a small incision in the skin.

    • Using a hemostat, create a subcutaneous pocket large enough to accommodate the pump.

    • Insert the filled pump into the pocket, delivery portal first.

    • The pump should not be directly under the incision to facilitate healing.

    • Close the incision with wound clips or sutures.

  • Post-operative Care: Administer analgesics as per approved institutional animal care and use committee (IACUC) protocols. Monitor the animal for signs of pain, distress, or infection.

Subcutaneous_Pump_Implantation Start Start Anesthetize Animal Anesthetize Animal Start->Anesthetize Animal Prepare Surgical Site Prepare Surgical Site Anesthetize Animal->Prepare Surgical Site Make Incision Make Incision Prepare Surgical Site->Make Incision Create Subcutaneous Pocket Create Subcutaneous Pocket Make Incision->Create Subcutaneous Pocket Insert Osmotic Pump Insert Osmotic Pump Create Subcutaneous Pocket->Insert Osmotic Pump Close Incision Close Incision Insert Osmotic Pump->Close Incision Post-operative Care Post-operative Care Close Incision->Post-operative Care End End Post-operative Care->End

Caption: Experimental Workflow for Pump Implantation.

Pharmacodynamic Assessment in a Rat Model of PAH

This protocol outlines the assessment of the pharmacodynamic effects of a subcutaneously delivered prostacyclin analogue in a monocrotaline (B1676716) (MCT)-induced PAH rat model.

Experimental Workflow:

Pharmacodynamic_Study_Workflow cluster_terminal Terminal Procedures Start Start Induce PAH (MCT injection) Induce PAH (MCT injection) Start->Induce PAH (MCT injection) Allow PAH to Develop (e.g., 2 weeks) Allow PAH to Develop (e.g., 2 weeks) Induce PAH (MCT injection)->Allow PAH to Develop (e.g., 2 weeks) Implant Osmotic Pump with Prostacyclin Analogue Implant Osmotic Pump with Prostacyclin Analogue Allow PAH to Develop (e.g., 2 weeks)->Implant Osmotic Pump with Prostacyclin Analogue Treatment Period (e.g., 2-4 weeks) Treatment Period (e.g., 2-4 weeks) Implant Osmotic Pump with Prostacyclin Analogue->Treatment Period (e.g., 2-4 weeks) Terminal Procedures Terminal Procedures Treatment Period (e.g., 2-4 weeks)->Terminal Procedures Measure Mean Pulmonary Arterial Pressure (mPAP) Measure Mean Pulmonary Arterial Pressure (mPAP) Terminal Procedures->Measure Mean Pulmonary Arterial Pressure (mPAP) Collect Blood for Biomarker Analysis Collect Blood for Biomarker Analysis Terminal Procedures->Collect Blood for Biomarker Analysis Harvest Heart and Lungs for Histopathology Harvest Heart and Lungs for Histopathology Terminal Procedures->Harvest Heart and Lungs for Histopathology End End Harvest Heart and Lungs for Histopathology->End

Caption: Pharmacodynamic Study Workflow.

Key Endpoints:

  • Mean Pulmonary Arterial Pressure (mPAP): Measured via right heart catheterization.

  • Right Ventricular Hypertrophy (Fulton Index): Calculated as the ratio of the right ventricular free wall weight to the left ventricular plus septal weight.

  • Pulmonary Artery Remodeling: Assessed by histopathological analysis of lung tissue sections.

  • Biomarkers: Plasma levels of relevant biomarkers (e.g., BNP) can be measured.

Pharmacokinetic Study Design and Blood Sampling

Objective: To determine the pharmacokinetic profile of a subcutaneously delivered prostacyclin analogue.

Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

Administration: A single subcutaneous injection or continuous infusion via an osmotic pump.

Blood Sampling Schedule (Example for a single injection):

  • Pre-dose (0 hours)

  • 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose

Blood Collection:

  • Collect approximately 0.2-0.3 mL of blood at each time point into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Process blood to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

Analysis:

  • Plasma concentrations of the prostacyclin analogue are determined using a validated LC-MS/MS method.

Assessment of Subcutaneous Injection Site Reactions

Local reactions at the injection site are a common occurrence with subcutaneous treprostinil. Preclinical assessment of these reactions is crucial.

Protocol for Histopathological Evaluation:

  • Administer the prostacyclin analogue subcutaneously to rats.

  • Euthanize animals at various time points post-injection (e.g., 24 hours, 72 hours, 7 days).

  • Excise the skin and underlying tissue at the injection site.

  • Fix the tissue in 10% neutral buffered formalin.

  • Process the tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

  • Microscopically evaluate the sections for signs of inflammation, necrosis, and fibrosis.[12]

References

Application Notes and Protocols for the Investigation of OP-2507

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-2507 is a stable prostacyclin analogue investigated for its potential therapeutic effects in various preclinical models. As a prostacyclin analogue, its mechanism of action is primarily centered on the activation of the prostacyclin receptor (IP receptor), leading to a cascade of intracellular events that modulate cellular function. These application notes provide a summary of the reported preclinical data for this compound and detailed protocols for key experiments to facilitate further research into its biological activities. It is important to note that based on available preclinical data, there is no information regarding the use of this compound in combination with other therapeutics. The data presented herein pertains to this compound as a monotherapy in the described experimental settings.

Mechanism of Action: Prostacyclin Analogue Signaling

This compound, as a prostacyclin analogue, is expected to mimic the actions of endogenous prostacyclin (PGI2). The binding of this compound to the G-protein coupled prostacyclin (IP) receptor on the cell surface initiates a signaling cascade. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of various downstream targets, resulting in a range of physiological effects, including vasodilation, inhibition of platelet aggregation, and cytoprotective effects.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound IP_Receptor Prostacyclin (IP) Receptor This compound->IP_Receptor Binds to AC Adenylyl Cyclase IP_Receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Anti-platelet, Cytoprotection) PKA->Physiological_Effects Leads to

Caption: Simplified signaling pathway of this compound as a prostacyclin analogue.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound.

Table 1: Effects of this compound on Hepatic Ischemia-Reperfusion Injury in Rats

Treatment GroupDoseMalondialdehyde (nmol/g tissue)Adenosine Triphosphate (μmol/g tissue)Adherent Leukocytes (count/100 μm)
Sham Control-1.5 ± 0.22.5 ± 0.35 ± 1
Ischemia Control-4.8 ± 0.50.8 ± 0.135 ± 4*
This compound10 μg/kg3.2 ± 0.4†1.6 ± 0.2†18 ± 3†
This compound30 μg/kg2.1 ± 0.3†2.1 ± 0.2†10 ± 2†

Data are presented as mean ± SEM. *p < 0.05 vs. Sham Control; †p < 0.05 vs. Ischemia Control.

Table 2: Protective Effects of this compound against Cerebral Anoxia in Mice

Treatment GroupDose (s.c.)Survival Time in Hypobaric Hypoxia (min)
Vehicle Control-5.2 ± 0.4
This compound0.03 mg/kg8.1 ± 0.6
This compound0.1 mg/kg11.5 ± 0.9
This compound0.3 mg/kg15.2 ± 1.1*

Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control.

Experimental Protocols

Rat Model of Hepatic Ischemia-Reperfusion Injury

This protocol describes the induction of hepatic ischemia-reperfusion injury in rats to evaluate the protective effects of this compound.

Hepatic Ischemia-Reperfusion Workflow Start Start Anesthesia Anesthetize Rat (e.g., pentobarbital (B6593769) sodium) Start->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Isolate_Vessels Isolate Hepatic Artery and Portal Vein Laparotomy->Isolate_Vessels OP2507_Admin Administer this compound or Vehicle (intravenously) Isolate_Vessels->OP2507_Admin Induce_Ischemia Induce Ischemia (clamp vessels for 60 min) OP2507_Admin->Induce_Ischemia Reperfusion Initiate Reperfusion (remove clamps for 120 min) Induce_Ischemia->Reperfusion Sample_Collection Collect Blood and Liver Tissue Samples Reperfusion->Sample_Collection Analysis Biochemical and Histological Analysis Sample_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for the rat hepatic ischemia-reperfusion model.

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthetic (e.g., pentobarbital sodium)

  • Surgical instruments

  • Microvascular clamps

  • This compound

  • Vehicle control (e.g., saline)

  • Syringes and needles

Procedure:

  • Anesthetize the rats according to approved institutional animal care protocols.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Carefully dissect and isolate the hepatic artery and portal vein.

  • Administer this compound or vehicle intravenously via the femoral vein 15 minutes prior to ischemia.

  • Induce hepatic ischemia by clamping the hepatic artery and portal vein for 60 minutes.

  • After the ischemic period, remove the clamps to initiate reperfusion for 120 minutes.

  • At the end of the reperfusion period, collect blood samples via cardiac puncture and harvest liver tissue.

  • Process the liver tissue for biochemical assays (MDA, ATP) and histological analysis.

Quantification of Neutrophil Apoptosis by Flow Cytometry

This protocol details the method for quantifying neutrophil apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Isolated neutrophils

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Isolate neutrophils from whole blood using a density gradient centrifugation method.

  • Wash the isolated neutrophils twice with cold phosphate-buffered saline (PBS).

  • Resuspend the neutrophils in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel.

    • PI signal is detected in the FL2 channel.

  • Gate on the neutrophil population based on forward and side scatter properties.

  • Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V positive, PI positive).

Malondialdehyde (MDA) Assay

This protocol describes the measurement of MDA, a marker of lipid peroxidation, in tissue homogenates using the thiobarbituric acid reactive substances (TBARS) method.

Materials:

  • Liver tissue homogenate

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • MDA standard

  • Spectrophotometer

Procedure:

  • Homogenize the liver tissue in cold PBS.

  • To 0.2 mL of the homogenate, add 0.8 mL of 15% TCA.

  • Vortex and centrifuge at 3000 rpm for 10 minutes.

  • To 0.5 mL of the supernatant, add 0.5 mL of 0.67% TBA solution.

  • Heat the mixture in a boiling water bath for 10 minutes.

  • Cool the samples to room temperature.

  • Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

  • Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.

Adenosine Triphosphate (ATP) Assay

This protocol outlines the measurement of ATP levels in tissue homogenates using a luciferase-based bioluminescence assay.

Materials:

  • Liver tissue homogenate

  • ATP Assay Kit (containing luciferase, D-luciferin, and assay buffer)

  • ATP standard

  • Luminometer

Procedure:

  • Homogenize the liver tissue in the provided assay buffer on ice.

  • Centrifuge the homogenate to pellet cellular debris.

  • Prepare ATP standards of known concentrations.

  • In a 96-well plate, add 10 µL of the tissue supernatant or ATP standard to each well.

  • Add 90 µL of the ATP assay reagent (containing luciferase and D-luciferin) to each well.

  • Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the ATP concentration in the samples by comparing their luminescence to the ATP standard curve.

Troubleshooting & Optimization

Technical Support Center: Compound OP-2507

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of compound OP-2507. For optimal results and to ensure the integrity of your experiments, please review the following information carefully.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage of solutions, it is recommended to use anhydrous solvents and store at -80°C. Avoid repeated freeze-thaw cycles.

Q2: How stable is this compound in different solvents?

A2: this compound exhibits good stability in aprotic solvents such as DMSO and DMF. However, in protic solvents, especially under neutral or alkaline conditions, degradation may be observed over time. It is advisable to prepare fresh solutions or conduct a time-course experiment to assess stability in your specific experimental buffer.

Q3: My compound seems to have lost activity. What could be the cause?

A3: Loss of activity can be attributed to several factors including improper storage, multiple freeze-thaw cycles, exposure to light, or degradation in solution. Please refer to our troubleshooting guide for a systematic approach to identifying the potential cause.

Q4: Are there any known incompatibilities for this compound?

A4: Avoid strong oxidizing agents and prolonged exposure to acidic or basic aqueous solutions, which may accelerate degradation.

Stability Data Summary

The following table summarizes the stability of this compound under various conditions. This data is intended as a guideline; users are encouraged to perform their own stability studies for their specific experimental setup.

ConditionSolvent/MatrixConcentrationDurationDegradation (%)Notes
Solid --12 months< 1%Store at -20°C, protected from light.
Solution DMSO10 mM1 month< 2%Stored at -80°C.
Solution PBS (pH 7.4)100 µM24 hours~15%Degradation observed. Prepare fresh.
Freeze-Thaw DMSO10 mM5 cycles~5%Minimize freeze-thaw cycles.
Light Exposure Solid-7 days~10%Photolabile. Protect from light.
Troubleshooting Guide

This guide addresses common issues related to the stability and handling of this compound.

Issue 1: Inconsistent or lower-than-expected experimental results.

  • Potential Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Verify the storage conditions of your stock solution.

    • Prepare a fresh stock solution from solid material.

    • Perform a quality control check (e.g., HPLC-MS) on both the old and new stock solutions.

    • Minimize the time the compound is in aqueous buffer before use.

Issue 2: Precipitate observed in the stock solution upon thawing.

  • Potential Cause: Poor solubility or concentration exceeding the solubility limit after freezing.

  • Troubleshooting Steps:

    • Gently warm the solution to 37°C and vortex to redissolve.

    • If precipitation persists, sonicate for a short period.

    • Consider preparing a lower concentration stock solution.

Troubleshooting Workflow start Inconsistent Results Observed check_storage Verify Storage Conditions (-20°C solid, -80°C solution?) start->check_storage fresh_stock Prepare Fresh Stock Solution check_storage->fresh_stock If conditions were incorrect qc_check QC Analysis (e.g., HPLC) of Old and New Stocks check_storage->qc_check If conditions were correct fresh_stock->qc_check compare_results Compare Experimental Results with Fresh Stock qc_check->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed issue_resolved Issue Resolved degradation_confirmed->issue_resolved Yes, fresh stock works investigate_protocol Investigate Experimental Protocol (e.g., buffer stability, light exposure) degradation_confirmed->investigate_protocol No, fresh stock also fails

Caption: A flowchart for troubleshooting inconsistent experimental results potentially caused by compound instability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Assessment of Solution Stability by HPLC
  • Objective: To determine the stability of this compound in a specific solvent or buffer over time.

  • Procedure:

    • Prepare a solution of this compound in the desired solvent/buffer at the working concentration.

    • Immediately inject a sample (t=0) into an HPLC system to obtain the initial peak area.

    • Incubate the solution under the desired experimental conditions (e.g., 37°C).

    • At subsequent time points (e.g., 2, 4, 8, 24 hours), inject aliquots of the solution into the HPLC.

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation.

    • Calculate the percentage of this compound remaining at each time point relative to t=0.

Stability Assessment Workflow prep_solution Prepare Solution of this compound in Test Buffer initial_analysis Analyze t=0 Sample (e.g., HPLC-MS) prep_solution->initial_analysis incubate Incubate Solution under Test Conditions initial_analysis->incubate time_points Collect Aliquots at Various Time Points incubate->time_points analyze_time_points Analyze Aliquots time_points->analyze_time_points data_analysis Calculate % Remaining vs. Time analyze_time_points->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: A generalized workflow for conducting a solution stability study of a research compound.

Technical Support Center: Prostacyclin Analogues in In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing prostacyclin analogues in in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common side effects and experimental challenges encountered when working with prostacyclin analogues in vivo. The guidance provided is intended to help researchers distinguish between pharmacological effects and experimental artifacts, and to manage common adverse events in animal models.

Q1: My animal is exhibiting signs of pain or distress at the subcutaneous infusion site. What should I do?

A1: Infusion site pain and reactions are the most common side effects of subcutaneously administered prostacyclin analogues like treprostinil (B120252).[1][2]

Troubleshooting Steps:

  • Confirm Correct Catheter Placement: Ensure the catheter is securely placed in the subcutaneous space and has not dislodged. The loose skin over the neck and shoulders is a common site for subcutaneous injections in mice.[3]

  • Check for Signs of Infection: Look for localized swelling, redness, and warmth at the infusion site. If infection is suspected, consult with a veterinarian. Proper aseptic technique during pump implantation is crucial.[4]

  • Rotate Infusion Sites: If the experimental design allows for it, rotating the infusion site can help minimize local irritation.[5]

  • Vehicle and Formulation Check: Ensure the vehicle is sterile, at a neutral pH, and non-irritating. Warming the substance to be injected to body temperature can reduce discomfort.[3]

  • Consider a Lower Concentration or Flow Rate: High concentrations of the drug can contribute to site irritation. If possible, lowering the concentration and adjusting the flow rate to deliver the same total dose may alleviate the issue.

  • Analgesia: In consultation with a veterinarian and according to your approved animal care protocol, consider the use of local or systemic analgesics to manage pain.

Q2: The animal's blood pressure has dropped significantly after administration of the prostacyclin analogue. How can I troubleshoot this?

A2: Hypotension is a known vasodilatory effect of prostacyclin analogues.[2]

Troubleshooting Steps:

  • Differentiate from Anesthesia-Induced Hypotension: If the animal is anesthetized, ensure that the hypotension is not a result of the anesthetic agent. Monitor blood pressure before, during, and after drug administration to establish a clear timeline of the effect.

  • Dose-Response Assessment: If the hypotensive effect is too severe, consider reducing the dose. A dose-response study can help identify a therapeutic window with the desired pharmacological effect without causing excessive hypotension. In one study, a high dose of prostacyclin (50 ng/kg/min) during cardiopulmonary bypass in humans resulted in a mean arterial blood pressure below 30 mm Hg.[6]

  • Fluid Support: In acute experimental settings, intravenous fluid administration can help to manage hypotension, but this should be done with careful consideration of the experimental model and endpoints.

  • Hemodynamic Monitoring: For studies where cardiovascular effects are critical, continuous hemodynamic monitoring (e.g., using telemetry or arterial catheters) is recommended to accurately assess the drug's impact on blood pressure and heart rate.

Q3: My animal is showing signs of jaw pain or chattering. How should I interpret and manage this?

A3: Jaw pain is a frequently reported side effect in clinical studies of prostacyclin analogues.[2][7] While more difficult to assess in rodents, certain behaviors may be indicative of orofacial pain.

Troubleshooting and Assessment:

  • Behavioral Observation: Look for changes in feeding behavior, reluctance to eat hard food pellets, excessive grooming of the face, or audible teeth chattering.

  • Pain Assessment Tools: Specialized tools like a dolognawmeter can be used to objectively measure gnawing function and assess orofacial pain in rodents.[8]

  • Rule out Other Causes: Ensure that the observed behaviors are not due to other experimental factors, such as the placement of oral or cranial instrumentation.

  • Dose Adjustment: If jaw pain is suspected and is impacting the animal's welfare, consider a dose reduction.

Q4: I've observed flushing (reddening of the skin) in my animal model. Is this a cause for concern?

A4: Flushing is a common side effect of prostacyclin analogues due to their vasodilatory properties.[2][7]

Troubleshooting and Management:

  • Observation and Documentation: Note the onset, duration, and severity of the flushing. In rodents, this may be most visible in the ears, paws, and tail.

  • Core Body Temperature Monitoring: Flushing can be associated with changes in body temperature. Monitor the animal's core body temperature to ensure it remains within a normal physiological range.

  • Dose-Dependence: The intensity of flushing is often dose-dependent. If it is severe or accompanied by other adverse effects, a dose reduction may be necessary.

Quantitative Data on Common Side Effects

The following table summarizes the incidence of common side effects of prostacyclin analogues based on clinical trial data. It is important to note that the incidence in preclinical animal models may vary.

Side EffectEpoprostenolTreprostinil (Subcutaneous)Iloprost (B1671730) (Inhaled)Selexipag (Oral)
Headache CommonReportedCommonCommon
Jaw Pain CommonReportedCommonCommon
Nausea CommonReportedCommonCommon
Diarrhea CommonReported-Common
Flushing CommonReportedCommonCommon
Infusion Site Pain N/A85%N/AN/A
Cough --Common-

Data compiled from multiple sources.[1][2][7][9][10][11][12] The odds ratio for developing infusion site pain with subcutaneous treprostinil compared to placebo has been reported to be as high as 17.5.[10]

Experimental Protocols

Protocol 1: Continuous Subcutaneous Infusion of Treprostinil in Rats

Objective: To achieve steady-state plasma concentrations of treprostinil for chronic in vivo studies.

Materials:

  • Treprostinil sodium salt

  • Sterile 0.9% Sodium Chloride Solution or Water for Injection (for dilution if necessary)[13]

  • Implantable osmotic pump (e.g., ALZET®) or a programmable ambulatory infusion pump designed for subcutaneous delivery.[14][15]

  • Subcutaneous catheter

  • Surgical instruments for pump implantation

  • Anesthesia and analgesia as per approved institutional animal care protocols

Methodology:

  • Vehicle Preparation: Treprostinil for subcutaneous administration can often be used without further dilution.[13][14] If dilution is required, use sterile 0.9% Sodium Chloride Solution or Water for Injection.

  • Pump Preparation and Priming:

    • Calculate the required concentration of treprostinil based on the desired dose, the pump's flow rate, and the animal's body weight. The initial infusion rate in clinical settings is 1.25 ng/kg/min.[13][14]

    • Fill the osmotic pump with the treprostinil solution under sterile conditions.

    • Prime the pump according to the manufacturer's instructions to ensure immediate drug delivery upon implantation.

  • Surgical Implantation of Osmotic Pump:

    • Anesthetize the rat according to your approved protocol.

    • Shave and sterilize the skin on the back, slightly posterior to the scapulae.

    • Make a small incision and create a subcutaneous pocket using blunt dissection. The pocket should be large enough for the pump to move freely but not so large that it can flip over.[16][17]

    • Insert the primed osmotic pump into the subcutaneous pocket, delivery portal first.[16][17]

    • Close the incision with wound clips or sutures.

    • Administer post-operative analgesia as required by your protocol.[18]

  • Monitoring:

    • Monitor the animal daily for signs of infusion site reaction (redness, swelling), pain, and general well-being.

    • Monitor for expected pharmacological effects and any potential side effects such as changes in activity that might suggest hypotension or discomfort.

Protocol 2: Intranasal Administration of Iloprost in Mice

Objective: To deliver iloprost to the lungs for acute or sub-chronic in vivo studies.

Materials:

  • Iloprost

  • Sterile 0.9% saline

  • Micropipette (P200)

  • Anesthesia (e.g., isoflurane)

Methodology:

  • Solution Preparation: Dissolve iloprost in sterile 0.9% saline to the desired concentration. A study in a mouse lung carcinogenesis model used a dose of 5 µ g/mouse in a total volume of 100 µl.[19]

  • Animal Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (3% in oxygen) until it is unresponsive but breathing steadily.[20]

  • Intranasal Instillation:

    • Hold the mouse in a supine position with its head tilted back.

    • Using a micropipette, dispense 50 µl of the iloprost solution into one nostril.[19]

    • Allow the mouse to inhale the droplet.

    • Dispense the remaining 50 µl into the other nostril.[19]

  • Recovery:

    • Monitor the mouse until it has fully recovered from anesthesia.

    • Observe for any immediate adverse reactions such as respiratory distress.

Signaling Pathways and Experimental Workflows

Prostacyclin Analogue Signaling Pathway

Prostacyclin analogues exert their effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

Prostacyclin_Signaling Prostacyclin_Analogue Prostacyclin Analogue IP_Receptor IP Receptor (GPCR) Prostacyclin_Analogue->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Inhibition

Caption: Prostacyclin Analogue Signaling Pathway.

Experimental Workflow for Subcutaneous Infusion Studies

This workflow outlines the key steps for conducting a chronic in vivo study using subcutaneous infusion of a prostacyclin analogue.

Subcutaneous_Infusion_Workflow Protocol_Design Protocol Design (Dose, Duration) Vehicle_Prep Vehicle & Drug Formulation Protocol_Design->Vehicle_Prep Pump_Prep Osmotic Pump Preparation & Priming Vehicle_Prep->Pump_Prep Surgery Surgical Implantation of Pump Pump_Prep->Surgery PostOp_Care Post-Operative Care & Analgesia Surgery->PostOp_Care Dosing_Period Chronic Dosing Period PostOp_Care->Dosing_Period Monitoring Daily Monitoring (Side Effects, Welfare) Dosing_Period->Monitoring Endpoint_Analysis Endpoint Analysis (Efficacy, Toxicity) Dosing_Period->Endpoint_Analysis

Caption: Subcutaneous Infusion Experimental Workflow.

References

Technical Support Center: Optimizing OP-2507 Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of OP-2507, a prostacyclin analogue, to achieve maximum therapeutic efficacy in preclinical and experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a stable prostacyclin (PGI₂) analogue. Its primary mechanism of action involves binding to and activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which mediates various downstream effects, including vasodilation, inhibition of platelet aggregation, and cytoprotection.

Q2: What are the known downstream effects of this compound signaling?

A2: Beyond its vasodilatory and anti-platelet effects, this compound has been shown to induce delayed neutrophil apoptosis, which can help in resolving inflammation.[1] It also plays a role in reducing oxidative stress, potentially through the activation of the Nrf2/Keap1 signaling pathway. Furthermore, studies have demonstrated its ability to lessen microcirculatory derangement, reduce energy depletion, and limit lipid peroxidation in tissues subjected to ischemia-reperfusion injury.[2]

Q3: Are there any publically available results from human clinical trials for this compound?

A3: As of late 2025, there is no publicly available information from completed or ongoing human clinical trials specifically for this compound. However, clinical trials for other prostacyclin analogues, such as Treprostinil and Selexipag, have been conducted for conditions like pulmonary arterial hypertension (PAH).[3][4][5][6][7] These trials have demonstrated the therapeutic potential of targeting the prostacyclin pathway in human diseases.

Q4: Is there any available pharmacokinetic data for this compound?

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Inconsistent or no biological response to this compound 1. Suboptimal concentration: The dose of this compound may be too low or too high, falling outside the therapeutic window.1. Dose-response study: Perform a comprehensive dose-response experiment to determine the optimal concentration for your specific model system. Start with a broad range of concentrations and narrow down to the most effective dose with the least toxicity.
2. Compound degradation: Improper storage or handling may have led to the degradation of this compound.2. Proper storage and handling: Store this compound according to the manufacturer's instructions, typically at low temperatures and protected from light. Prepare fresh stock solutions and dilutions for each experiment.
3. Cell line or model insensitivity: The target cells or animal model may not express the IP receptor at sufficient levels.3. Target validation: Confirm the expression of the prostacyclin (IP) receptor in your experimental system using techniques like Western blot, qPCR, or immunohistochemistry.
Observed Cytotoxicity at effective concentrations 1. Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to toxicity.1. Lower concentration/combination therapy: Explore if a lower, non-toxic concentration of this compound can be effective, potentially in combination with other therapeutic agents.
2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress.2. Solvent control: Ensure the final concentration of the solvent in your experiments is minimal (typically <0.1%) and include a vehicle-only control group to assess solvent-related effects.
High variability in experimental results 1. Inconsistent experimental procedures: Variations in animal handling, cell culture conditions, or assay execution can lead to inconsistent data.1. Standardize protocols: Maintain consistent experimental conditions, including animal age and weight, cell passage number, seeding density, and incubation times.
2. Biological variability: Inherent biological differences between animals or cell passages can contribute to variability.2. Increase sample size: A larger sample size can help to mitigate the impact of biological variability and increase the statistical power of your findings.

Quantitative Data Summary

The following tables summarize the dosages of this compound used in various preclinical studies and their observed effects.

Table 1: In Vivo Studies

Animal Model Dosage Route of Administration Key Findings Reference
Rat (Sprague-Dawley) 0.1 µg/kg/min and 1 µg/kg/minIntravenous infusionAttenuated hepatic ischemia-reperfusion injury, reduced malondialdehyde, and increased ATP levels.[2] Induced delayed neutrophil apoptosis.[1][1][2]
Rat 0.15 µg/kg/minIntravenous infusionImproved survival after liver transplantation with an extended anhepatic phase.[8][8]
Pig (Mongrel) 2 µg/kg/min (donor pretreatment) and 200 µg/L (preservation solution)Intraportal infusion and preservation solutionImproved 5-day survival rates of liver grafts from non-beating heart donors.[9][9]

Table 2: In Vitro Studies

Cell Line Dosage Experimental Condition Key Findings
HepG2 (human hepatoblastoma) 0.01 - 10 ng/mlHypoxiaReduced mitochondrial damage.

Experimental Protocols

Rat Model of Hepatic Ischemia-Reperfusion Injury

Objective: To induce and evaluate the effects of this compound on liver injury caused by temporary vascular occlusion.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • Surgical instruments

  • Atraumatic microvascular clamps

  • This compound solution

  • Saline solution (vehicle control)

  • Blood collection tubes

  • Tissue collection supplies (liquid nitrogen, formalin)

Procedure:

  • Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

  • Perform a midline laparotomy to expose the liver.

  • Isolate the portal triad (B1167595) (hepatic artery, portal vein, and bile duct) supplying the median and left lateral lobes of the liver.

  • Administer either this compound or vehicle control intravenously at the desired dose.

  • After a short pre-treatment period, apply an atraumatic clamp to the portal triad to induce ischemia (typically 60-90 minutes). The liver lobes should turn pale.

  • Remove the clamp to initiate reperfusion (typically 2-4 hours). The liver should regain its reddish color.

  • During the experiment, monitor vital signs.

  • At the end of the reperfusion period, collect blood samples via cardiac puncture for biochemical analysis (e.g., ALT, AST levels).

  • Euthanize the animal and harvest the ischemic and non-ischemic liver lobes for histological analysis and measurement of markers like malondialdehyde (MDA) and ATP.[2]

Neutrophil Apoptosis Assay via Flow Cytometry

Objective: To quantify the percentage of apoptotic neutrophils after treatment with this compound.

Materials:

  • Isolated neutrophils

  • This compound solution

  • Cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Isolate neutrophils from whole blood using a density gradient centrifugation method.

  • Resuspend the isolated neutrophils in cell culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Treat the cells with different concentrations of this compound or vehicle control and incubate for the desired time period (e.g., 6, 12, 24 hours).

  • After incubation, wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples on a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vitro Hypoxia Assay in HepG2 Cells

Objective: To assess the protective effects of this compound on HepG2 cells under hypoxic conditions.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • This compound solution

  • Hypoxia chamber or chemical inducer of hypoxia (e.g., cobalt chloride)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • Mitochondrial function assays

Procedure:

  • Seed HepG2 cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control.

  • Induce hypoxia by placing the plates in a hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) or by adding a chemical inducer like cobalt chloride to the culture medium for a specified duration (e.g., 24 hours). A normoxic control group should be maintained under standard culture conditions (21% O₂).[10][11][12][13]

  • After the hypoxic period, assess cell viability using an MTT or other suitable assay.

  • To evaluate mitochondrial function, specific assays measuring mitochondrial membrane potential or ATP production can be performed.

Visualizations

OP2507_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OP2507 This compound IP_Receptor IP Receptor (GPCR) OP2507->IP_Receptor binds AC Adenylyl Cyclase IP_Receptor->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Nrf2_Keap1 Nrf2-Keap1 Complex PKA->Nrf2_Keap1 dissociates Vasodilation Vasodilation PKA->Vasodilation Platelet_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Inhibition Neutrophil_Apoptosis Neutrophil Apoptosis PKA->Neutrophil_Apoptosis Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds to

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis Define_Model Define Experimental Model (In Vivo / In Vitro) Dose_Selection Initial Dose Range Selection Define_Model->Dose_Selection Dose_Response Dose-Response Study Dose_Selection->Dose_Response Efficacy_Testing Efficacy Testing at Optimal Dose Dose_Response->Efficacy_Testing Toxicity_Assessment Toxicity Assessment Dose_Response->Toxicity_Assessment Data_Collection Data Collection Efficacy_Testing->Data_Collection Toxicity_Assessment->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General experimental workflow for this compound dosage optimization.

Troubleshooting_Logic Start Inconsistent or No Effect? Check_Concentration Is Concentration Optimal? Start->Check_Concentration Check_Compound Is Compound Stable? Check_Concentration->Check_Compound Yes Outcome_Dose Perform Dose- Response Study Check_Concentration->Outcome_Dose No Check_Target Is Target Expressed? Check_Compound->Check_Target Yes Outcome_Storage Review Storage & Handling Procedures Check_Compound->Outcome_Storage No Outcome_Validate Validate Target Expression Check_Target->Outcome_Validate No Outcome_Success Proceed with Experiment Check_Target->Outcome_Success Yes

Caption: Logical troubleshooting flow for unexpected experimental outcomes.

References

Technical Support Center: OP-2507 Infusion Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OP-2507. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the handling and infusion of this compound.

Issue 1: Precipitation or Cloudiness Observed in the this compound Solution

  • Question: I prepared my this compound solution according to the protocol, but I'm observing precipitation or a cloudy appearance. What should I do?

  • Answer: Precipitation can occur due to several factors, including incorrect solvent, temperature fluctuations, or pH shifts.

    • Confirm Solvent: Ensure you are using the recommended solvent, DMSO (Dimethyl Sulfoxide), for the initial stock solution and the specified buffer for final dilutions.

    • Check Concentration: Do not exceed the maximum recommended stock concentration of 10 mM. For working solutions, ensure the final concentration of DMSO is below 0.5% to maintain solubility.

    • Temperature: Prepare the solution at room temperature (20-25°C). Avoid cold shock by warming the buffer to room temperature before adding the this compound stock.

    • pH of Buffer: The pH of the final infusion buffer should be maintained between 7.2 and 7.4. Verify the pH of your buffer before adding the compound. If precipitation persists, a gentle vortex for 1-2 minutes may help. Do not heat the solution, as this can degrade the compound.

Issue 2: Inconsistent or Lower-Than-Expected Efficacy in Cell-Based Assays

  • Question: My results show variable or low efficacy of this compound across replicate experiments. What could be the cause?

  • Answer: Inconsistent efficacy is often linked to compound stability, dosing accuracy, or cellular factors.

    • Compound Stability: this compound is light-sensitive. Ensure that all solutions are prepared in amber vials and protected from direct light. Freshly prepare working dilutions for each experiment from a frozen stock.

    • Accurate Dosing: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step to guarantee concentration homogeneity.

    • Cell Health: Confirm that the cells are healthy, within a low passage number, and are plated at the recommended density. High cell confluence can reduce compound accessibility and impact results.

    • Serum Interaction: Components in fetal bovine serum (FBS) can sometimes bind to compounds and reduce their effective concentration. Consider reducing the serum percentage during the treatment period if your cell line can tolerate it. See the table below for recommended starting concentrations.

Frequently Asked Questions (FAQs)

  • Question: What is the mechanism of action for this compound?

  • Answer: this compound is a potent and selective ATP-competitive inhibitor of the TRK-beta kinase. Inhibition of TRK-beta disrupts downstream signaling pathways, primarily the MAPK and PI3K/Akt pathways, leading to reduced cell proliferation and apoptosis in TRK-beta overexpressing cancer cells.

  • Question: How should I store this compound?

  • Answer: this compound powder should be stored at -20°C, protected from light and moisture. The 10 mM stock solution in DMSO can be stored in small aliquots at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

  • Question: Can I use a different solvent to prepare the stock solution?

  • Answer: DMSO is the highly recommended solvent for the primary stock solution due to its superior solvating power for this compound. Using other solvents like ethanol (B145695) or methanol (B129727) may lead to incomplete dissolution and is not advised.

  • Question: Is this compound compatible with standard in-vivo infusion systems?

  • Answer: Yes, this compound is compatible with standard infusion systems, including osmotic pumps and syringe pumps. However, it is critical to use compatible tubing materials. We recommend using polyethylene (B3416737) or polypropylene (B1209903) tubing, as some materials may absorb the compound, reducing the effective dose delivered.

Data & Protocols

Table 1: Recommended Starting Concentrations for In-Vitro Assays
Cell LineCancer TypeRecommended Starting Concentration (IC50)Maximum Tolerated DMSO (%)
HT-29Colon Carcinoma50 nM0.5%
A549Lung Carcinoma100 nM0.5%
MCF-7Breast Cancer75 nM0.4%
PC-3Prostate Cancer120 nM0.5%
Protocol: Preparation of this compound for In-Vitro Cell-Based Assays
  • Prepare 10 mM Stock Solution:

    • Allow the this compound vial to equilibrate to room temperature for 15 minutes before opening.

    • Add the appropriate volume of high-purity DMSO to the vial to achieve a final concentration of 10 mM.

    • Vortex gently for 5 minutes until the powder is completely dissolved.

    • Aliquot into smaller volumes in amber, low-retention tubes and store at -80°C.

  • Prepare Working Solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions using your complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of DMSO in the medium applied to the cells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Dosing:

    • Remove the existing medium from your plated cells.

    • Add the medium containing the final concentration of this compound to the cells.

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

Visualizations

OP2507_Pathway OP2507 This compound TRK_beta TRK-beta Kinase OP2507->TRK_beta Inhibits RAS RAS TRK_beta->RAS PI3K PI3K TRK_beta->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis

Caption: Simplified signaling pathway for this compound's mechanism of action.

Infusion_Workflow start Start: this compound Powder (-20°C) prep_stock 1. Prepare 10 mM Stock in DMSO start->prep_stock store_stock 2. Aliquot & Store Stock at -80°C prep_stock->store_stock prep_infusion 3. Prepare Infusion Solution in Saline + 5% Solutol store_stock->prep_infusion load_pump 4. Load Solution into Infusion Pump prep_infusion->load_pump prime_pump 5. Prime Pump & Tubing load_pump->prime_pump connect 6. Connect to Subject prime_pump->connect start_infusion 7. Start Infusion Protocol connect->start_infusion end End: Experiment Complete start_infusion->end

Caption: Experimental workflow for preparing and starting an in-vivo infusion.

Troubleshooting_Tree start Problem: Precipitation in Solution q1 Is stock concentration > 10 mM? start->q1 a1_yes Action: Re-prepare at ≤ 10 mM q1->a1_yes Yes q2 Is final DMSO % > 0.5%? q1->q2 No a2_yes Action: Adjust dilution to lower DMSO % q2->a2_yes Yes q3 Is buffer pH between 7.2-7.4? q2->q3 No a3_no Action: Adjust buffer pH or use fresh buffer q3->a3_no No end If persists, contact support q3->end Yes

Technical Support Center: Preventing Infusion Site Pain with Prostacyclin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address infusion site pain associated with prostacyclin analogues during experimental procedures.

Troubleshooting Guides

Issue 1: High Incidence of Infusion Site Pain with Subcutaneous Treprostinil (B120252)

Question: We are observing a high incidence of infusion site pain in our preclinical/clinical study with subcutaneous treprostinil. What are the expected rates and potential mitigation strategies?

Answer:

A high incidence of infusion site pain is a well-documented side effect of subcutaneously administered treprostinil. A large, multicenter, randomized, placebo-controlled trial reported infusion site pain in 85% of patients receiving treprostinil compared to 27% in the placebo group.[1][2] This pain can be a significant challenge and may lead to discontinuation of the therapy in a notable percentage of subjects.

Troubleshooting Steps:

  • Review Dosing Protocol: While some studies suggest that infusion site pain is not dose-dependent, the rate of dose escalation may play a role.[2][3] A rapid dose escalation has been shown to be as safe and effective as a slow escalation, and was associated with a lower incidence of infusion site pain in one study.[2]

  • Evaluate Infusion Site and Catheter: The choice of infusion site and catheter type can influence pain. The abdomen is a common site, but rotation to other areas such as the upper buttocks, lower flanks, outer thighs, and the backs of the upper arm is recommended.[4] Areas with stretch marks, bruising, edema, or scar tissue should be avoided. Some patients may experience less pain with different catheter types.

  • Implement Non-Pharmacological Strategies:

    • Cold Compresses: Application of cold compresses to the infusion site can help alleviate pain and swelling.

    • Site Rotation: Regular and appropriate rotation of the infusion site is crucial to allow for tissue recovery.

  • Consider Pharmacological Interventions:

    • Topical Anesthetics: The use of topical anesthetics like lidocaine (B1675312) gel has been reported to provide rapid and effective pain relief.[5]

    • Capsaicin (B1668287) Patch: An 8% capsaicin patch, a TRPV1 agonist, has been investigated for reducing treprostinil-induced pain by desensitizing cutaneous nociceptors.[6]

    • Systemic Analgesics: Non-steroidal anti-inflammatory drugs (NSAIDs) or other systemic analgesics may be considered for pain management.[3]

Issue 2: Assessing and Quantifying Infusion Site Pain in Preclinical Models

Question: What are the standard methods for assessing infusion site pain in our rodent models?

Answer:

Objective and quantifiable assessment of pain is critical in preclinical studies. The von Frey test is a widely used and validated method to measure mechanical allodynia, a key component of inflammatory and neuropathic pain.

Experimental Protocol: Von Frey Test for Mechanical Allodynia

  • Objective: To determine the mechanical withdrawal threshold in response to a calibrated mechanical stimulus.

  • Apparatus: A set of von Frey filaments with varying stiffness (calibrated in grams).

  • Procedure:

    • Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for a specified period (e.g., 15-30 minutes) before testing.

    • Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw, near the infusion site, with increasing force until the filament bends.

    • Response: A positive response is a sharp withdrawal or licking of the paw.

    • Threshold Determination: The "up-down" method is commonly used to determine the 50% withdrawal threshold. This involves sequentially applying filaments of increasing or decreasing stiffness based on the animal's response.

  • Data Analysis: The 50% withdrawal threshold can be calculated using a specific formula or software, providing a quantitative measure of mechanical sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of infusion site pain with prostacyclin analogues?

A1: The exact mechanism is not fully elucidated but is thought to involve the activation of prostacyclin (IP) receptors on sensory neurons. This activation can lead to a signaling cascade that results in vasodilation, inflammation, and direct stimulation of pain pathways.[7] Prostacyclin analogues can sensitize cutaneous nociceptors, such as the transient receptor potential vanilloid receptor 1 (TRPV1).[6]

Q2: Are there differences in infusion site pain between different prostacyclin analogues?

A2: Infusion site pain is most prominently reported with subcutaneous treprostinil.[4] Intravenous administration of prostacyclin analogues, such as epoprostenol (B1671539) and intravenous treprostinil, does not cause localized infusion site pain, but carries other risks like catheter-related bloodstream infections.[4] Information on infusion site pain with other subcutaneously delivered prostacyclin analogues is less documented in direct comparative studies.

Q3: What are the key considerations for designing a clinical trial protocol to assess infusion site pain?

A3: A well-designed protocol should include:

  • Standardized Pain Assessment Tools: Use validated pain scales such as the Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS) for patient-reported pain intensity.

  • Objective Site Assessment: Develop a standardized scoring system to evaluate infusion site reactions, including erythema (redness), induration (hardening), and swelling.

  • Clear Definitions: Provide clear definitions for different grades of infusion site reactions to ensure consistency across investigators and sites.

  • Standard Operating Procedures (SOPs): Detailed SOPs should be in place for infusion site care, pain assessment, and management of adverse events.

  • Blinding and Control Groups: Employ appropriate blinding and control groups to minimize bias in the assessment of pain and site reactions.

Data Presentation

Table 1: Incidence of Infusion Site Pain with Subcutaneous Treprostinil (12-Week Randomized Controlled Trial)

Treatment GroupNumber of PatientsIncidence of Infusion Site Pain
Subcutaneous Treprostinil23585%
Placebo23527%

Source: Simonneau G, et al. Am J Respir Crit Care Med. 2002.[2]

Table 2: Effect of Treprostinil Dose Escalation Regimen on Infusion Site Pain

Dosing RegimenNumber of PatientsIncidence of Infusion Site Pain
Slow Escalation1181.8%
Rapid Escalation1258.3%

Source: Lang I, et al. Clin Drug Investig. 2008.[2]

Mandatory Visualizations

Prostacyclin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prostacyclin Analogue Prostacyclin Analogue IP Receptor Prostacyclin (IP) Receptor Prostacyclin Analogue->IP Receptor Binds to G-Protein (Gs) G-Protein (Gsα) IP Receptor->G-Protein (Gs) Activates Pain Signaling Pain Signaling IP Receptor->Pain Signaling Direct/Indirect Activation Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase PKA PKA cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Anti-proliferation Anti-proliferation PKA->Anti-proliferation

Caption: Prostacyclin analogue signaling pathway leading to therapeutic effects and infusion site pain.

Experimental_Workflow cluster_preclinical Preclinical Model (Rodent) cluster_clinical Clinical Trial A Subcutaneous Infusion of Prostacyclin Analogue B Behavioral Assessment (von Frey Test) A->B Induces Pain C Tissue Collection and Histopathological Analysis B->C Correlate with Tissue Changes D Patient Enrollment and Informed Consent E Subcutaneous Infusion and Dose Titration D->E F Pain Assessment (VAS/NRS) and Site Reaction Scoring E->F Monitor Response G Data Analysis and Efficacy Evaluation F->G

Caption: Experimental workflow for assessing infusion site pain in preclinical and clinical studies.

References

Technical Support Center: Experimental Artifacts with Prostacyclin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common experimental artifacts encountered when working with prostacyclin analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most common experimental challenges when working with prostacyclin analogues?

A1: Researchers often face challenges related to the inherent properties of prostacyclin analogues and their complex biological effects. The most common issues include:

  • Receptor Desensitization and Tachyphylaxis: Rapid loss of cellular response upon repeated or prolonged exposure to an agonist.[1][2]

  • Chemical Instability: Degradation of the compound in aqueous solutions, affecting potency and reproducibility.[1][3]

  • Off-Target Effects: Activation of other prostanoid receptors (e.g., EP, DP), leading to complex and sometimes confounding biological responses.[4][5][6][7]

  • Formulation and Solubility Issues: Poor solubility in aqueous buffers can lead to inaccurate concentrations and precipitation.[1]

  • Inconsistent Platelet Aggregation Results: High variability in platelet-based assays due to pre-analytical and analytical factors.[8]

  • Variable cAMP Assay Results: Discrepancies in cyclic AMP measurements, a key downstream signaling molecule.

Troubleshooting Guides

Issue 1: Receptor Desensitization and Tachyphylaxis

Q2: My cells show a diminished response to a prostacyclin analogue after the initial stimulation. How can I mitigate this?

A2: This phenomenon, known as desensitization or tachyphylaxis, is a common artifact.[1][2] Here are some strategies to address it:

  • Time-Course Experiments: Determine the optimal stimulation time to capture the peak response before significant desensitization occurs.

  • Agonist Washout and Recovery: After stimulation, wash the cells thoroughly and allow for a recovery period in agonist-free media. The time required for resensitization can vary and may depend on de novo protein synthesis.[2]

  • Use of Phosphodiesterase (PDE) Inhibitors: PDE inhibitors can potentiate the signal by preventing the breakdown of cAMP, which can be helpful in desensitized systems.[9]

  • Consider Receptor Internalization: Prolonged agonist exposure leads to receptor internalization.[10] Immunofluorescence or cell surface biotinylation assays can be used to monitor receptor localization.

  • Lower Agonist Concentrations: Use the lowest effective concentration of the analogue to minimize the extent of desensitization.

Logical Workflow for Investigating Receptor Desensitization

G A Observe Diminished Response B Perform Time-Course Experiment to Determine Peak Response A->B C Optimize Agonist Concentration (Use Lowest Effective Dose) B->C D Implement Washout Steps and Determine Recovery Time C->D E Consider PDE Inhibitors to Potentiate Signal D->E F Assess Receptor Internalization (e.g., Immunofluorescence) E->F G Hypothesize Desensitization Mechanism (e.g., Phosphorylation, Internalization) F->G

Caption: Troubleshooting workflow for receptor desensitization.

Issue 2: Chemical Instability and Formulation

Q3: I am observing inconsistent results between experiments, and I suspect my prostacyclin analogue is degrading. What are the best practices for handling and preparation?

A3: The stability of prostacyclin analogues can vary significantly. Epoprostenol (synthetic PGI2) is notoriously unstable, while analogues like treprostinil (B120252) offer greater stability.[11][12][13][14]

  • Stock Solution Preparation: Prepare high-concentration stock solutions in an organic solvent like DMSO or ethanol (B145695) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

  • Working Solution Preparation: Prepare fresh working solutions in aqueous buffer or cell culture medium for each experiment.[1] Some analogues are susceptible to hydrolysis at non-neutral pH.[1]

  • pH and Buffer Considerations: Be mindful of the pH of your experimental buffer, as it can affect the stability of the analogue.

  • Vehicle Controls: Always include a vehicle control (the solvent used for the stock solution at the same final concentration) in your experiments to rule out any solvent-induced effects.

Prostacyclin Analogue Signaling Pathway

G cluster_cell Cell Membrane Prostacyclin_Analogue Prostacyclin Analogue IP_Receptor IP Receptor (GPCR) Prostacyclin_Analogue->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Platelet Inhibition) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Simplified signaling pathway of prostacyclin analogues.

Issue 3: Off-Target Effects

Q4: My experimental results are not consistent with the known effects of IP receptor activation. Could off-target effects be the cause?

A4: Yes, many prostacyclin analogues are not exclusively selective for the IP receptor and can bind to other prostanoid receptors, which can lead to different or even opposing biological effects.[5][6][7]

  • Iloprost: Has high affinity for the EP1 receptor in addition to the IP receptor.[4] EP1 activation can provoke vasoconstriction, potentially counteracting the vasodilatory effects of IP receptor activation.[4][6]

  • Treprostinil: Shows high affinity for DP1 and EP2 receptors, both of which can contribute to vasodilation.[4]

  • Beraprost: Can bind to EP3 receptors.[5]

To investigate off-target effects, consider using selective antagonists for other prostanoid receptors in conjunction with your prostacyclin analogue.

Quantitative Data

Table 1: Comparative Binding Affinities (Ki) and Potency (EC50) of Prostacyclin Analogues

CompoundHuman IP Receptor Ki (nM)Other Human Prostanoid Receptor Affinities (Ki, nM)Functional Potency (EC50, nM) at Human IP Receptor (cAMP elevation)
Epoprostenol 2[5]EP3 (~10-20 fold lower than IP)[5]-
Iloprost 3.9[4], 4[5]EP1: 1.1 [4], Low affinity for FP, EP3, EP4; Very low for EP2, DP1, TP[4]0.37[4]
Treprostinil 32[4], 32[5]DP1: 4.4 , EP2: 3.6 [4], Low affinity for EP1, EP4; Very low for EP3, FP, TP[4]1.9[4]
Beraprost 39[5]EP3 (~10-20 fold lower than IP)[5]-
Selexipag (active metabolite) 20[5]Highly selective for IP receptor-

Data compiled from multiple sources. Ki and EC50 values can vary depending on the experimental conditions and cell type used.

Table 2: Physicochemical Properties and Stability of Common Prostacyclin Analogues

AnalogueMolecular FormulaMolecular Weight ( g/mol )Half-lifeStability Notes
Epoprostenol C20H32O5352.5~3-5 minutes[12]Very unstable in solution, requires continuous infusion and special handling.[13]
Iloprost C22H32O4360.5~20-30 minutes[8]More stable than epoprostenol.[13]
Treprostinil C23H34O5390.5~4 hours[11]Chemically stable at room temperature.[11][14]
Beraprost C24H30O5398.5-Orally active prostacyclin analogue.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Determining Ki

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of an unlabeled prostacyclin analogue for the IP receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human IP receptor (e.g., HEK293-IP).[1]

  • Radioligand (e.g., [3H]-Iloprost).[1]

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).[1]

  • Unlabeled prostacyclin analogue (test compound).

  • Known unlabeled IP agonist for non-specific binding determination (e.g., 10 µM Iloprost).[1]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, add cell membranes, [3H]-Iloprost (at a concentration near its Kd), and varying concentrations of the test compound.[1]

  • For determining non-specific binding, add a high concentration of a known unlabeled IP agonist.[1]

  • Incubate the plate at room temperature for 60-90 minutes.[1]

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.[1]

  • Wash the filters multiple times with ice-cold binding buffer.[1]

  • Measure radioactivity using a scintillation counter.[1]

  • Calculate the specific binding and determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

G A Prepare Cell Membranes and Reagents B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound from Free Ligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: Workflow for a radioligand binding assay.

Protocol 2: cAMP Accumulation Assay

This protocol provides a general guideline for measuring intracellular cAMP levels in response to prostacyclin analogue stimulation.

Materials:

  • Cells expressing the IP receptor.

  • Serum-free cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Prostacyclin analogue (test compound).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).[1]

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.[1]

  • Replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for 30 minutes.[1]

  • Add varying concentrations of the test compound to the wells.[1]

  • Incubate for 15-30 minutes at 37°C.[1]

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.[1]

  • Measure the intracellular cAMP levels using the chosen assay kit.[1]

  • Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.[1]

Protocol 3: Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the key steps for assessing the inhibitory effect of prostacyclin analogues on platelet aggregation.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Prostacyclin analogue (test compound).

  • Platelet agonist (e.g., ADP, arachidonic acid).[8]

  • Light Transmission Aggregometer.

Procedure:

  • Prepare PRP by centrifuging whole blood at a low speed (e.g., 150-200 x g for 15-20 minutes). Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes).

  • Pre-warm PRP and PPP to 37°C.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add PRP to a cuvette with a stir bar.

  • Add the prostacyclin analogue (or vehicle control) and incubate for a specified time.

  • Add a platelet agonist to induce aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Analyze the aggregation curves to determine the percentage of inhibition.

References

Technical Support Center: OP-2507 Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OP-2507, a prostacyclin analogue.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a stable prostacyclin (PGI2) analogue. Its mechanism of action is believed to be mediated through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn leads to a cascade of downstream effects including vasodilation, inhibition of platelet aggregation, and cytoprotective effects. In the context of ischemia-reperfusion injury, this compound has been shown to induce neutrophil apoptosis, which may help in limiting the inflammatory response associated with reperfusion.[1]

Q2: What are the potential applications of this compound in research?

A2: Based on preclinical studies, this compound shows promise in models of ischemia-reperfusion injury in various organs, including the liver, lung, and brain. Its protective effects are attributed to its ability to improve microcirculation, reduce oxidative stress, and modulate inflammatory responses.[1] It has been investigated for its potential to ameliorate tissue damage following periods of ischemia.

Q3: What is a recommended starting dose for this compound in a rat model of liver ischemia-reperfusion?

A3: In a rat model of orthotopic liver transplantation with an extended anhepatic phase, an intravenous infusion of this compound at a dose of 0.15 µg/kg/min for 30 minutes prior to the extended anhepatic phase significantly improved 1-week survival. Another study on hepatic ischemia-reperfusion injury in rats used intravenous infusions of 0.1 µg/kg/min and 1 µg/kg/min.[1] The optimal dose will depend on the specific experimental model and endpoints.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in in vivo ischemia-reperfusion experiments.

Potential Confounding Factors:

  • Anesthetics: The choice of anesthetic can significantly impact cardiovascular and inflammatory responses, potentially masking or exaggerating the effects of this compound.

  • Surgical Trauma: The inflammatory response to surgical procedures can be a major confounding factor. It is crucial to have a sham-operated control group to distinguish the effects of the surgery from the ischemia-reperfusion injury and the treatment.

  • Temperature Control: Maintaining the core body temperature of the animal is critical, as hypothermia or hyperthermia can affect metabolic rates and the extent of ischemic injury.

  • Model Variability: Differences in the duration of ischemia and reperfusion, the specific vessel being occluded, and the genetic background of the animals can all contribute to variability in results.

Troubleshooting Steps:

  • Standardize Protocols: Ensure all experimental protocols, including anesthetic administration, surgical procedures, and temperature monitoring, are rigorously standardized across all experimental groups.

  • Appropriate Controls: Always include a sham-operated control group (surgery without ischemia-reperfusion) and a vehicle-treated ischemia-reperfusion group to properly attribute the observed effects.

  • Monitor Physiological Parameters: Continuously monitor key physiological parameters such as heart rate, blood pressure, and body temperature throughout the experiment.

  • Blinding: Whenever possible, experiments should be conducted in a blinded manner to reduce operator bias in surgical procedures and outcome assessment.

Issue 2: Difficulty in assessing neutrophil apoptosis by flow cytometry.

Common Problems and Solutions:

ProblemPotential CauseRecommended Solution
High background fluorescence - Autofluorescence of neutrophils. - Non-specific antibody binding. - Inadequate washing.- Use a fluorescence minus one (FMO) control to set gates correctly. - Use an Fc block to prevent non-specific antibody binding. - Increase the number and duration of wash steps.
Low percentage of apoptotic cells - Reagent issues (e.g., expired Annexin V). - Insufficient incubation time. - Loss of apoptotic cells during sample preparation.- Check the expiration date and proper storage of all reagents. - Optimize the incubation time for Annexin V staining. - Be gentle during cell handling and centrifugation to minimize cell loss.
Poor separation of cell populations - Cell clumping. - Incorrect compensation settings.- Use EDTA-free buffers and filter cell suspensions if necessary. - Perform single-color compensation controls to correctly set up the compensation matrix.

Quantitative Data

Table 1: Dose-Dependent Effect of this compound on Biochemical Markers in Rat Liver Ischemia-Reperfusion Injury [1]

Treatment GroupMalondialdehyde (MDA) (µmol/g protein)Adenosine Triphosphate (ATP) (µmol/g wet wt)
Sham ControlNot ReportedNot Reported
Ischemia-Reperfusion (I/R) Control2.64 ± 0.590.73 ± 0.21
I/R + this compound (0.1 µg/kg/min)Significantly reduced vs. I/R ControlSignificantly increased vs. I/R Control
I/R + this compound (1 µg/kg/min)1.04 ± 0.272.03 ± 0.17

Table 2: Effect of this compound on Polymorphonuclear Neutrophil (PMN) Apoptosis in a Rat Model of Hepatic Ischemia-Reperfusion [1]

Treatment GroupPMN Apoptosis Activity
Sham ControlSignificantly higher than Ischemia group
Ischemia ControlSignificantly lower than Control and Treatment groups
I/R + this compound (0.1 µg/kg/min)Dose-dependently induced PMN apoptosis
I/R + this compound (1 µg/kg/min)Dose-dependently induced PMN apoptosis

Experimental Protocols

Protocol 1: Rat Model of Hepatic Ischemia-Reperfusion Injury

This protocol is a general guideline and may need optimization for specific research questions.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • Heating pad to maintain body temperature

  • Surgical instruments

  • This compound

  • Vehicle control (e.g., saline)

  • Microvascular clips

Procedure:

  • Anesthetize the rat and place it on a heating pad to maintain a core body temperature of 37°C.

  • Perform a midline laparotomy to expose the liver.

  • For the this compound treatment group, administer a continuous intravenous infusion of this compound (e.g., 0.1 or 1 µg/kg/min) starting before the induction of ischemia. The vehicle control group should receive an equivalent volume of saline.

  • Induce partial hepatic ischemia by clamping the portal vein and hepatic artery supplying the left and median lobes of the liver with a microvascular clip. This typically induces about 70% hepatic ischemia.

  • After the desired ischemic period (e.g., 60 minutes), remove the clip to allow reperfusion.

  • Close the abdominal incision in layers.

  • After the desired reperfusion period (e.g., 2, 5, or 24 hours), collect blood and tissue samples for analysis.

  • Euthanize the animal according to approved institutional guidelines.

Protocol 2: Quantification of Neutrophil Apoptosis by Flow Cytometry

Materials:

  • Whole blood or isolated neutrophils

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Isolate polymorphonuclear neutrophils (PMNs) from whole blood using a density gradient centrifugation method.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be both Annexin V and PI positive.

    • Live cells will be negative for both stains.

Visualizations

OP2507_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OP2507 This compound (Prostacyclin Analogue) IP_Receptor IP Receptor (G-Protein Coupled Receptor) OP2507->IP_Receptor G_Protein G-Protein IP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation, Neutrophil Apoptosis) PKA->Cellular_Response leads to

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Surgery) start->animal_prep randomization Randomization animal_prep->randomization group1 Sham Control randomization->group1 Group 1 group2 I/R + Vehicle randomization->group2 Group 2 group3 I/R + this compound randomization->group3 Group 3 sampling Sample Collection (Blood, Tissue) group1->sampling ischemia Induce Ischemia (Vessel Occlusion) group2->ischemia group3->ischemia reperfusion Reperfusion (Remove Occlusion) ischemia->reperfusion reperfusion->sampling analysis Data Analysis (Biochemical, Histological, Flow Cytometry) sampling->analysis end End analysis->end

Caption: General experimental workflow for in vivo this compound studies.

Confounding_Factors cluster_factors Potential Confounding Factors anesthetics Anesthetics experimental_outcome Experimental Outcome anesthetics->experimental_outcome surgery Surgical Trauma surgery->experimental_outcome temperature Body Temperature temperature->experimental_outcome model Model Variability model->experimental_outcome

Caption: Key confounding factors in this compound research.

References

Technical Support Center: OP-2507 for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using OP-2507, a stable prostacyclin analogue, in in vitro studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, stable analogue of prostacyclin (PGI2). Its primary mechanism of action is to bind to and activate the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn mediates various cellular responses, including vasodilation and inhibition of platelet aggregation.

Q2: I am having trouble dissolving this compound. What is the recommended procedure?

  • Recommended Solvents: High-purity, anhydrous organic solvents are recommended for the initial dissolution.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Add a small volume of the chosen organic solvent to the vial to create a concentrated stock solution. Gently vortex or sonicate to ensure complete dissolution.

    • For use in cell culture, this stock solution should be serially diluted in your aqueous culture medium to the desired final concentration.

  • Important Note: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically below 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium containing the same concentration of the organic solvent without this compound) should always be included in your experiments.

Q3: What are the typical working concentrations of this compound for in vitro experiments?

A3: The optimal concentration of this compound will vary depending on the cell type and the specific biological question being investigated. However, a study on the Hep G2 human hepatoblastoma cell line demonstrated a protective effect against hypoxia-induced mitochondrial damage at concentrations ranging from 0.01 to 10 ng/mL.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I store this compound solutions?

A4: For long-term storage, it is best to store this compound as a solid at -20°C or below, protected from light and moisture. Once dissolved in an organic solvent, stock solutions should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aqueous working solutions should be prepared fresh for each experiment and not stored for extended periods.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution The compound may have come out of solution during storage.Gently warm the stock solution to 37°C and vortex or sonicate to redissolve. If precipitation persists, the solution may be supersaturated; consider preparing a new, less concentrated stock solution.
Inconsistent experimental results 1. Degradation of this compound in working solutions. 2. Variability in cell seeding density or health. 3. Inaccurate pipetting of the compound.1. Always prepare fresh working solutions from a frozen stock immediately before use. 2. Ensure consistent cell culture practices, including passage number and confluency at the time of treatment. 3. Use calibrated pipettes and proper pipetting techniques for accurate dosing.
High background in vehicle control The concentration of the organic solvent (e.g., DMSO) is too high, causing cellular stress or toxicity.Reduce the final concentration of the organic solvent in your culture medium to 0.1% or lower. Perform a solvent toxicity test to determine the maximum tolerable concentration for your specific cell line.
No observable effect of this compound 1. The concentration of this compound is too low. 2. The cells do not express the prostacyclin (IP) receptor. 3. The compound has degraded.1. Perform a dose-response experiment with a wider range of concentrations. 2. Verify the expression of the IP receptor in your cell line of interest using techniques such as RT-qPCR or western blotting. 3. Use a fresh vial of this compound or a newly prepared stock solution.

Data Presentation

Table 1: Effective Concentrations of this compound in an In Vitro Hypoxia Model

Cell LineExperimental ModelEffective Concentration RangeObserved EffectReference
Hep G2Hypoxia-induced mitochondrial damage0.01 - 10 ng/mLReduction of mitochondrial damage[1]

Experimental Protocols

General Protocol for In Vitro Treatment of Adherent Cells with this compound

This protocol provides a general framework for treating adherent cell cultures with this compound. Specific parameters such as cell seeding density, treatment duration, and final this compound concentration should be optimized for your specific cell line and experimental goals.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO or ethanol

  • Sterile microcentrifuge tubes

  • Multi-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • The day before treatment, seed your cells into multi-well plates at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.

    • Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Preparation of this compound Working Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO or ethanol.

    • On the day of the experiment, perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

      • Example: For a final concentration of 10 ng/mL in 1 mL of medium, you would first make an intermediate dilution of your 1 mg/mL stock.

    • Prepare a vehicle control by adding the same volume of DMSO or ethanol used for the highest this compound concentration to an equivalent volume of culture medium.

  • Cell Treatment:

    • Carefully remove the existing culture medium from the wells.

    • Gently add the medium containing the various concentrations of this compound or the vehicle control to the appropriate wells.

    • Return the plate to the incubator for the desired treatment duration.

  • Downstream Analysis:

    • Following incubation, the cells can be harvested or analyzed directly in the plate for various endpoints, such as cell viability, gene expression, or protein analysis, depending on the experimental design.

Mandatory Visualization

Prostacyclin Signaling Pathway

Prostacyclin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Prostacyclin Analogue) IP_Receptor Prostacyclin Receptor (IP Receptor) This compound->IP_Receptor Binds to G_Protein G-protein (Gs) IP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: The signaling cascade initiated by this compound binding to the prostacyclin receptor.

Experimental Workflow for In Vitro this compound Treatment

Experimental_Workflow Start Start Seed_Cells Seed Adherent Cells in Multi-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Solutions Prepare this compound Working Solutions Incubate_Overnight->Prepare_Solutions Treat_Cells Treat Cells with This compound and Vehicle Control Prepare_Solutions->Treat_Cells Incubate_Treatment Incubate for Desired Duration Treat_Cells->Incubate_Treatment Analysis Downstream Analysis (e.g., Viability, qPCR) Incubate_Treatment->Analysis End End Analysis->End

Caption: A typical workflow for in vitro experiments involving this compound treatment of adherent cells.

References

Technical Support Center: OP-2507 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers and drug development professionals utilizing OP-2507 in animal models.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for in vivo administration of this compound?

    • A1: For intravenous administration of prostacyclin analogues like this compound, sterile saline is often a suitable vehicle. However, it is crucial to first assess the solubility and stability of your specific batch of this compound in the chosen vehicle. For oral administration, the compound may be suspended in a vehicle such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC).[1] Always ensure the vehicle is appropriate for the route of administration and the specific animal model.

  • Q2: How should blood samples be collected for pharmacokinetic analysis of this compound?

    • A2: Blood samples can be collected at various time points post-administration to characterize the pharmacokinetic profile. Common collection sites in rodents include the submandibular vein, retro-orbital venous plexus, or via cardiac puncture for a terminal sample.[1] To prevent coagulation, blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA). Plasma should then be separated by centrifugation and stored at -80°C until analysis.

  • Q3: What analytical methods are suitable for quantifying this compound in plasma?

    • A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like this compound in biological matrices.[2] A validated LC-MS/MS method will be necessary to ensure accurate and reliable pharmacokinetic data.

  • Q4: I am observing high variability in my pharmacokinetic data. What are the potential causes?

    • A4: High variability can stem from several factors, including:

      • Animal-to-animal differences: Biological variation is inherent in animal studies.

      • Dosing accuracy: Ensure precise and consistent administration of this compound.

      • Sample collection and handling: Inconsistent timing of sample collection or improper sample processing can introduce variability.

      • Analytical method performance: Ensure your analytical method is robust and validated.

      • Animal stress: Stress can influence physiological parameters and drug metabolism.

  • Q5: Are there any known stability issues with this compound?

    • A5: As a prostacyclin analogue, this compound may be susceptible to degradation. It is recommended to prepare fresh dosing solutions for each experiment and to investigate the stability of the compound in the chosen vehicle and biological samples under the storage conditions used.

Half-life of this compound in Animal Models

Currently, publicly available literature does not provide specific quantitative data on the half-life of this compound in animal models such as mice, rats, or monkeys. Pharmacokinetic parameters are typically determined through dedicated studies. The table below is a template that can be populated once such data becomes available.

Animal ModelRoute of AdministrationDoseHalf-life (t½)CmaxTmaxAUCReference
MouseIntravenous (IV)Data not availableData not availableData not availableData not availableData not available
Oral (PO)Data not availableData not availableData not availableData not availableData not available
RatIntravenous (IV)Data not availableData not availableData not availableData not availableData not available
Oral (PO)Data not availableData not availableData not availableData not availableData not available
MonkeyIntravenous (IV)Data not availableData not availableData not availableData not availableData not available
Oral (PO)Data not availableData not availableData not availableData not availableData not available

Experimental Protocols

Below are generalized methodologies for key experiments. Specific parameters should be optimized for your experimental setup.

Pharmacokinetic Study in Rats (Generalized Protocol)

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimation: Animals should be acclimated for at least one week prior to the experiment with free access to food and water.

  • Dosing:

    • Intravenous (IV): Administer this compound via the tail vein.

    • Oral (PO): Administer this compound by oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

    • Place blood into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using appropriate software.

Visualizations

Signaling Pathway of this compound (as a Prostacyclin Analogue)

This compound is a prostacyclin analogue and is expected to exert its effects through the prostacyclin (IP) receptor signaling pathway.[3][4][5][6]

OP2507_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OP2507 This compound IP_Receptor Prostacyclin (IP) Receptor (GPCR) OP2507->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Phosphorylates Ca_channels Ca2+ Influx PKA->Ca_channels Inhibits MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Inactivates Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK_inactive->Relaxation Leads to Platelet_inhibition Inhibition of Platelet Aggregation Ca_channels->Platelet_inhibition Reduces

Caption: Signaling pathway of this compound via the prostacyclin receptor.

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for determining the pharmacokinetic profile of this compound in an animal model.

PK_Workflow start Start: Acclimatize Animals dosing Administer this compound (e.g., IV or PO) start->dosing sampling Collect Blood Samples at Timed Intervals dosing->sampling processing Process Blood to Obtain Plasma sampling->processing storage Store Plasma Samples at -80°C processing->storage analysis Quantify this compound (LC-MS/MS) storage->analysis data_analysis Pharmacokinetic Data Analysis analysis->data_analysis report Generate Report data_analysis->report

Caption: General experimental workflow for a pharmacokinetic study.

References

Technical Support Center: OP-2507 Dose Adjustment for Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to approach dose adjustments for the prostacyclin analogue OP-2507 across different animal species. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.

Disclaimer: The following guidelines are based on established principles of allometric scaling and publicly available information on prostacyclin analogues. As specific pharmacokinetic and toxicology data for this compound are not publicly available, these recommendations should be considered as a starting point. It is imperative to conduct pilot studies and dose-ranging experiments to determine the optimal and safe dose for each new animal species.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prostacyclin (PGI2) analogue. Prostacyclin is a potent vasodilator, inhibitor of platelet aggregation, and has cytoprotective effects.[1][2][3] It achieves these effects by binding to the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor.[3] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn leads to a cascade of downstream effects resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet activation.[3]

Q2: I have a known effective dose of this compound in rats. How can I estimate a starting dose for mice?

A2: A common and regulatory-accepted method for extrapolating drug doses between animal species is allometric scaling based on body surface area (BSA).[4][5][6][7] This method is generally more accurate than scaling based on body weight alone because many physiological processes, including drug metabolism, scale more closely with BSA.[7][8]

To estimate the dose, you can use the following formula:

DoseSpecies B (mg/kg) = DoseSpecies A (mg/kg) × (Km Species A / Km Species B)[5][9]

Where the Km factor is a conversion factor that relates body weight to BSA for a given species.

Example Calculation: Rat to Mouse

Let's assume you have an effective intravenous (IV) dose of this compound in rats of 1 µg/kg/min.[9] To convert this to a starting dose for mice, you would use the Km factors from the table below.

  • Km for Rat = 6

  • Km for Mouse = 3

DoseMouse = DoseRat × (Km Rat / Km Mouse) DoseMouse = 1 µg/kg/min × (6 / 3) DoseMouse = 2 µg/kg/min

This is an estimated starting dose. It is crucial to begin with a lower dose and perform a dose-escalation study to determine the optimal dose in mice.

Q3: Where can I find the Km factors for different species?

A3: The table below provides standard Km factors for commonly used laboratory animals.

Animal SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor (Body Weight / Body Surface Area)
Mouse0.020.00663
Rat0.150.0256
Hamster0.080.0165
Guinea Pig0.40.058
Rabbit1.80.1512
Cat2.00.1711.7
Dog100.520
Monkey30.2512
Pig401.136.4
Human601.6237

Data compiled from multiple sources.[5][6][9]

Q4: What should I do if I am switching from an intravenous to a subcutaneous or oral route of administration?

A4: Switching the route of administration requires careful consideration of the drug's bioavailability. The dose will likely need to be adjusted to account for differences in absorption. Unfortunately, without specific pharmacokinetic data for this compound for different routes, a precise conversion is not possible.

Recommended Protocol:

  • Literature Review: Search for studies on this compound or other prostacyclin analogues that have used the desired route of administration in any species to get a potential starting dose range.

  • Start Low: Begin with a significantly lower dose than the calculated equivalent intravenous dose.

  • Dose-Ranging Study: Conduct a pilot study with a small number of animals to evaluate the safety and efficacy at different dose levels.

  • Pharmacokinetic Analysis: If possible, measure plasma concentrations of this compound to determine key pharmacokinetic parameters like Cmax, Tmax, and bioavailability for the new route.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No observable effect at the calculated starting dose. 1. The calculated dose is too low. 2. Poor absorption (if not IV). 3. Rapid metabolism and clearance in the new species.1. Gradually escalate the dose in a pilot study, monitoring for efficacy and adverse effects. 2. If using a non-IV route, consider a pharmacokinetic study to assess bioavailability. 3. If possible, measure plasma levels of this compound to confirm exposure.
Adverse effects (e.g., hypotension, excessive sedation) are observed. 1. The calculated dose is too high. 2. The new species is more sensitive to the pharmacological effects of this compound.1. Immediately reduce the dose. 2. If adverse effects persist even at lower doses, reconsider the suitability of this animal model. 3. Establish a No-Observed-Adverse-Effect-Level (NOAEL) through a formal toxicology study.
High variability in response between individual animals. 1. Inconsistent drug administration. 2. Genetic variability within the animal strain. 3. Underlying health differences in the animals.1. Ensure consistent and accurate dosing technique. 2. Increase the number of animals per group to improve statistical power. 3. Ensure all animals are healthy and of a consistent age and weight.

Experimental Protocols

Protocol 1: Dose-Ranging and Efficacy Pilot Study

  • Objective: To determine the effective and well-tolerated dose range of this compound in a new animal species.

  • Animal Groups:

    • Group 1: Vehicle control (n=3-5)

    • Group 2: Low dose (e.g., 0.5x calculated dose) (n=3-5)

    • Group 3: Calculated starting dose (n=3-5)

    • Group 4: High dose (e.g., 2x calculated dose) (n=3-5)

  • Procedure:

    • Administer this compound or vehicle to each group via the intended route of administration.

    • Monitor animals for clinical signs of toxicity and adverse effects at regular intervals.

    • Measure relevant efficacy endpoints at predetermined time points. These will be specific to your disease model (e.g., blood pressure, platelet aggregation, tissue damage markers).

  • Data Analysis: Compare the efficacy and safety profiles across the different dose groups to identify an optimal dose for larger studies.

Visualizations

G cluster_0 This compound Signaling Pathway This compound This compound IP Receptor IP Receptor This compound->IP Receptor Binds to G-Protein G-Protein IP Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets leading to

Caption: Simplified signaling pathway of this compound.

G cluster_1 Dose Adjustment Workflow start Known effective dose in Species A find_km Find Km factors for Species A and B start->find_km calculate_dose Calculate starting dose for Species B using allometric scaling formula find_km->calculate_dose pilot_study Conduct pilot dose-ranging study calculate_dose->pilot_study evaluate Evaluate efficacy and safety pilot_study->evaluate optimal_dose Determine optimal dose for further studies evaluate->optimal_dose

Caption: Workflow for estimating and validating this compound dosage.

References

Long-term administration challenges of OP-2507

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with OP-2507. The information is based on available pre-clinical data and the established pharmacology of prostacyclin analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemically stable prostacyclin (PGI2) analog.[1] Prostacyclin is known for its potent vasodilating, anti-platelet aggregation, and cytoprotective effects.[2][3]

Q2: What is the primary mechanism of action for this compound?

A2: As a prostacyclin analog, this compound is believed to exert its effects by binding to the prostacyclin receptor (IP receptor), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] This signaling cascade results in the modulation of various cellular functions, including vascular tone, platelet activation, and inflammatory responses.[2][3]

Q3: What are the potential therapeutic applications of this compound?

A3: Pre-clinical studies suggest that this compound has protective effects in the context of ischemia-reperfusion injury, particularly in the liver.[2][3][6][7] It has also been investigated for its potential to protect against brain hypoxia and edema, as well as adrenaline-induced pulmonary edema.[8][9]

Q4: In what experimental models has this compound been studied?

A4: this compound has been evaluated in various animal models, including rats, pigs, and rabbits, primarily in the context of ischemia-reperfusion injury and hemorrhagic shock.[1][6][9][10]

Troubleshooting Guide for Long-Term Administration

Issue 1: Diminished Vasodilatory Response Over Time

  • Question: We've observed a progressive decrease in the hypotensive effect of this compound during continuous infusion in our rat model. What could be the cause?

  • Answer: Prolonged exposure to prostacyclin analogs can sometimes lead to tachyphylaxis, or a diminished pharmacological response. This may be due to the desensitization or downregulation of the prostacyclin (IP) receptors.

    • Recommended Action:

      • Intermittent Dosing: Consider switching to an intermittent dosing schedule to allow for receptor resensitization.

      • Receptor Occupancy Studies: If feasible, conduct receptor binding assays on tissues from long-term treated animals to assess changes in receptor density or affinity.

      • Dose Escalation: A carefully controlled dose escalation study may help to determine if the diminished response can be overcome by increasing the concentration of this compound.

Issue 2: Formulation Instability During Extended Experiments

  • Question: Our this compound solution, prepared for a 7-day infusion pump, appears to have lost potency towards the end of the experiment. How can we ensure its stability?

  • Answer: While this compound is described as being chemically stable in aqueous solution for 24 hours, long-term stability under specific experimental conditions (e.g., in contact with pump materials, at physiological temperatures) may vary.[1]

    • Recommended Action:

      • Stability Testing: Perform a stability study of your specific formulation under the conditions of your experiment. Analyze the concentration and purity of this compound in the solution at different time points.

      • Fresh Preparation: If long-term stability is a concern, consider replacing the drug reservoir with a freshly prepared solution at shorter intervals (e.g., every 24-48 hours).

      • Storage Conditions: Ensure that the stock solution of this compound is stored as recommended and protected from light and excessive temperature fluctuations.

Issue 3: Unexpected Inflammatory Response or Lack of Efficacy

  • Question: Despite continuous administration of this compound, we are seeing a rebound in inflammatory markers in our chronic inflammation model. Why might this be happening?

  • Answer: The lack of a sustained anti-inflammatory effect could be multifactorial. It may be related to the tachyphylaxis described in Issue 1, or the complex and potentially redundant nature of inflammatory pathways in your specific model.

    • Recommended Action:

      • Pharmacokinetic Analysis: Measure the plasma concentrations of this compound over the course of the experiment to ensure that the drug is being delivered consistently and maintained at therapeutic levels.

      • Biomarker Analysis: Broaden your panel of biomarkers to investigate other inflammatory pathways that may not be directly targeted by the prostacyclin signaling pathway.

      • Combination Therapy: Consider the possibility that targeting a single pathway may not be sufficient for long-term efficacy in a complex disease model. Investigating this compound in combination with an agent targeting a different inflammatory mediator could be a potential next step.

Quantitative Data from Pre-clinical Studies

ParameterSpeciesModelDosing RegimenKey FindingsReference
Dose-Response RatHepatic Ischemia-Reperfusion0.1 µg/kg/min and 1 µg/kg/min (IV)Dose-dependent reduction in malondialdehyde and increase in ATP levels.[6]
Survival Rate PigNon-heart-beating Donor Liver Transplant2 µg/kg/min (intraportal infusion) pre-treatmentImproved 5-day survival rate compared to untreated group.[1]
Hemodynamics RabbitAdrenaline-Induced Pulmonary EdemaCo-administered with adrenalineReduced left atrial pressure and incidence of pulmonary edema.[9]

Experimental Protocols

Protocol 1: Assessment of IP Receptor Desensitization

  • Animal Model: Utilize a relevant rodent model for long-term infusion of this compound (e.g., via osmotic minipumps).

  • Tissue Collection: At various time points during the long-term administration, collect relevant tissues (e.g., aorta, platelets, liver).

  • Membrane Preparation: Isolate cell membranes from the collected tissues.

  • Radioligand Binding Assay: Perform saturation binding assays using a radiolabeled prostacyclin analog to determine the receptor density (Bmax) and binding affinity (Kd).

  • Data Analysis: Compare the Bmax and Kd values between animals treated with this compound and vehicle-treated controls to identify any significant changes in receptor number or affinity over time.

Protocol 2: Pharmacokinetic Profiling during Continuous Infusion

  • Animal Model: Implant osmotic minipumps for continuous delivery of this compound in the species of interest.

  • Blood Sampling: Collect sparse blood samples at multiple time points over the course of the infusion period.

  • Sample Processing: Process blood samples to obtain plasma and store frozen until analysis.

  • LC-MS/MS Analysis: Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

  • Pharmacokinetic Modeling: Use the plasma concentration-time data to determine key pharmacokinetic parameters such as steady-state concentration (Css), clearance, and half-life.

Visualizations

G OP2507 This compound IP_Receptor Prostacyclin (IP) Receptor OP2507->IP_Receptor Binds to AC Adenylate Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory

Caption: Proposed signaling pathway for this compound.

G Start Start: Unexpected Result Check1 Is the response diminishing over time? Start->Check1 Check2 Is the formulation stable for the experiment's duration? Check1->Check2 No Action1 Investigate Tachyphylaxis: - Intermittent Dosing - Receptor Studies Check1->Action1 Yes Check3 Are PK parameters consistent? Check2->Check3 Yes Action2 Verify Formulation Stability: - Perform Stability Assay - Prepare Fresh Solutions Check2->Action2 No Action3 Review Experimental Model: - Broaden Biomarker Panel - Consider Combination Therapy Check3->Action3 No G cluster_0 Week 1-4 cluster_1 Week 5-12 cluster_2 Week 13 Dose Range Finding Dose Range Finding Establishment of Chronic Model Establishment of Chronic Model Dose Range Finding->Establishment of Chronic Model Long-term Administration\n(Continuous Infusion) Long-term Administration (Continuous Infusion) Establishment of Chronic Model->Long-term Administration\n(Continuous Infusion) Weekly Biomarker Monitoring Weekly Biomarker Monitoring Long-term Administration\n(Continuous Infusion)->Weekly Biomarker Monitoring Interim PK Sampling Interim PK Sampling Long-term Administration\n(Continuous Infusion)->Interim PK Sampling Terminal Sacrifice Terminal Sacrifice Weekly Biomarker Monitoring->Terminal Sacrifice Final PK/PD Analysis Final PK/PD Analysis Terminal Sacrifice->Final PK/PD Analysis Tissue Collection for\nHistopathology & Receptor Analysis) Tissue Collection for Histopathology & Receptor Analysis) Terminal Sacrifice->Tissue Collection for\nHistopathology & Receptor Analysis) Tissue Collection for\nHistopathology & Receptor Analysis Tissue Collection for Histopathology & Receptor Analysis

References

Validation & Comparative

A Comparative Analysis of OP-2507 and Iloprost in the Management of Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ischemia-reperfusion (I/R) injury, a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area, remains a significant challenge in clinical settings such as organ transplantation, stroke, and myocardial infarction. The pathophysiology of I/R injury is complex, involving endothelial dysfunction, inflammatory responses, and oxidative stress. Prostacyclin (PGI2) analogs, known for their potent vasodilatory and anti-platelet aggregation properties, have emerged as a promising therapeutic strategy. This guide provides an objective comparison of two such analogs, OP-2507 and iloprost (B1671730), based on available preclinical data, to aid researchers in their evaluation for further investigation and development.

Mechanism of Action: A Shared Pathway

Both this compound and iloprost are synthetic analogs of prostacyclin (PGI2) and exert their primary effects by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor.[1] Activation of the IP receptor triggers a signaling cascade that leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation, and the inhibition of platelet aggregation.[1][2] This mechanism is crucial in mitigating the microcirculatory disturbances characteristic of I/R injury. The binding to the IP receptor activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets to produce the observed physiological effects.

cluster_0 cluster_1 Prostacyclin Analog\n(this compound or Iloprost) Prostacyclin Analog (this compound or Iloprost) IP Receptor IP Receptor Prostacyclin Analog\n(this compound or Iloprost)->IP Receptor Binds to Adenylyl Cyclase Adenylyl Cyclase IP Receptor->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Vasodilation Vasodilation Protein Kinase A (PKA)->Vasodilation Inhibition of\nPlatelet Aggregation Inhibition of Platelet Aggregation Protein Kinase A (PKA)->Inhibition of\nPlatelet Aggregation Cytoprotection Cytoprotection Protein Kinase A (PKA)->Cytoprotection

Figure 1. Signaling pathway of prostacyclin analogs.

Preclinical Efficacy in Ischemia-Reperfusion Injury

While no direct head-to-head comparative studies between this compound and iloprost in the same I/R model were identified in the reviewed literature, individual studies provide valuable insights into their respective protective effects across different organ systems.

Hepatic Ischemia-Reperfusion

In a rat model of hepatic I/R, this compound demonstrated a significant protective effect by improving microcirculation, reducing lipid peroxidation, and preserving cellular energy levels.[3] Iloprost has also shown hepatoprotective effects in rat models of hepatic I/R, where it was found to decrease liver enzyme levels and reduce oxidative stress.[4][5] Furthermore, in a pig liver perfusion model, iloprost treatment improved graft perfusion and function.[6]

Table 1: Comparison in Hepatic Ischemia-Reperfusion Models

ParameterThis compoundIloprost
Animal Model Rat[3]Rat[1][4], Pig[6]
Key Findings - Attenuated decreases in mean systolic arterial pressure[3]- Reduced adherent leukocyte count[3]- Improved sinusoidal blood flow velocity[3]- Significantly reduced malondialdehyde (MDA) levels[3]- Significantly increased ATP levels[3]- Decreased plasma ALT and AST levels[4][5]- Reduced MDA levels and increased SOD, CAT, and GSH values[4]- Improved hepatic artery perfusion and microcirculation[6]- Increased bile production[6]
Dosage 0.1 and 1 µg/kg/min (rat)[3]10 µg/kg (rat)[4], 25 µg/kg (rat)[1], 1 µg/kg bolus (pig)[6]
Myocardial Ischemia-Reperfusion

Iloprost has been studied in the context of myocardial I/R injury, where it has been shown to exert protective effects. In a guinea pig model, iloprost increased myocardial contractility and inhibited the rise of MDA, a marker of lipid peroxidation.[7][8] Data for this compound in a myocardial I/R model was not prominently available in the reviewed literature.

Table 2: Efficacy in Myocardial Ischemia-Reperfusion Models

ParameterThis compoundIloprost
Animal Model Not available in reviewed literatureGuinea Pig[7][8], Rabbit[9][10]
Key Findings Not available in reviewed literature- Increased myocardial contractility[7][8]- Inhibited the rise in tissue/perfusate MDA levels[7][8]- Decreased tissue/perfusate glutathione (B108866) levels[7][8]- Reduced myocardial edema[11]
Dosage Not available in reviewed literature0.45 µg/kg/hour (guinea pig)[7][8], 27 and 270 nM (rabbit)[9][10]
Pulmonary Ischemia-Reperfusion

In an isolated perfused rat lung model, this compound was shown to attenuate the increase in pulmonary artery perfusion pressure and reduce lung edema following I/R.[12] It also significantly lowered the release of lactate (B86563) dehydrogenase (LDH), indicating reduced cell damage.[12] Iloprost has also been investigated for its protective effects against lung injury following skeletal muscle I/R in rats, where it was found to reduce lymphocyte infiltration and total oxidant status.[11]

Table 3: Comparison in Pulmonary Ischemia-Reperfusion Models

ParameterThis compoundIloprost
Animal Model Rat[12]Rat[11]
Key Findings - Attenuated the increase in mean pulmonary artery perfusion pressure[12]- Reduced lung edema[12]- Significantly lower lactate dehydrogenase (LDH) release[12]- Reduced diffuse lymphocyte infiltration in lung tissue[11]- Significantly lower total oxidant status (TOS) levels[11]- Significantly higher total antioxidant status (TAS) levels[11]
Dosage 200 and 1000 ng/mL (rat)[12]0.5 ng/kg/min (rat)[11]

Experimental Protocols

The methodologies employed in the preclinical studies of this compound and iloprost are crucial for interpreting the data and designing future experiments.

Isolated Perfused Rat Lung Model (for this compound)

This ex vivo model allows for the direct assessment of a drug's effect on the pulmonary vasculature and parenchyma without systemic influences.

Rat Anesthesia Rat Anesthesia Tracheostomy & Ventilation Tracheostomy & Ventilation Rat Anesthesia->Tracheostomy & Ventilation Thoracotomy Thoracotomy Tracheostomy & Ventilation->Thoracotomy Pulmonary Artery & Left Atrium Cannulation Pulmonary Artery & Left Atrium Cannulation Thoracotomy->Pulmonary Artery & Left Atrium Cannulation Lung Isolation & Perfusion with PSS/Ficoll Lung Isolation & Perfusion with PSS/Ficoll Pulmonary Artery & Left Atrium Cannulation->Lung Isolation & Perfusion with PSS/Ficoll Induction of Ischemia\n(90 min normothermic) Induction of Ischemia (90 min normothermic) Lung Isolation & Perfusion with PSS/Ficoll->Induction of Ischemia\n(90 min normothermic) Reperfusion with or without this compound Reperfusion with or without this compound Induction of Ischemia\n(90 min normothermic)->Reperfusion with or without this compound Measurement of:\n- Pulmonary Artery Pressure\n- Lung Weight (Edema)\n- LDH Release Measurement of: - Pulmonary Artery Pressure - Lung Weight (Edema) - LDH Release Reperfusion with or without this compound->Measurement of:\n- Pulmonary Artery Pressure\n- Lung Weight (Edema)\n- LDH Release Donor Pig Anesthesia Donor Pig Anesthesia Iloprost Bolus Treatment (optional) Iloprost Bolus Treatment (optional) Donor Pig Anesthesia->Iloprost Bolus Treatment (optional) Aortic Perfusion with HTK solution Aortic Perfusion with HTK solution Iloprost Bolus Treatment (optional)->Aortic Perfusion with HTK solution Liver Explantation & Cold Storage (20h) Liver Explantation & Cold Storage (20h) Aortic Perfusion with HTK solution->Liver Explantation & Cold Storage (20h) Normothermic Extracorporeal Perfusion (8h) Normothermic Extracorporeal Perfusion (8h) Liver Explantation & Cold Storage (20h)->Normothermic Extracorporeal Perfusion (8h) Continuous Iloprost Infusion (optional) Continuous Iloprost Infusion (optional) Normothermic Extracorporeal Perfusion (8h)->Continuous Iloprost Infusion (optional) Monitoring of:\n- Hepatic Artery Flow\n- Bile Production\n- Enzyme Levels Monitoring of: - Hepatic Artery Flow - Bile Production - Enzyme Levels Normothermic Extracorporeal Perfusion (8h)->Monitoring of:\n- Hepatic Artery Flow\n- Bile Production\n- Enzyme Levels

References

OP-2507 vs. Nitric Oxide for Pulmonary Hypertension: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of OP-2507 and nitric oxide, two distinct therapeutic agents with potential applications in the management of pulmonary hypertension (PH). While nitric oxide is an established therapy for PH, this compound is a prostacyclin analogue that has been investigated in preclinical settings. This document aims to provide an objective comparison of their mechanisms of action, supporting experimental data, and potential therapeutic implications.

Introduction to Pulmonary Hypertension

Pulmonary hypertension is a severe and progressive disease characterized by elevated blood pressure in the pulmonary arteries.[1][2][3][4] This condition leads to right heart failure and can be fatal.[3][4] The pathophysiology of PH involves vasoconstriction, vascular remodeling, and in situ thrombosis of the pulmonary arteries.[5] Current therapeutic strategies primarily focus on targeting pathways that promote vasodilation and inhibit vascular proliferation.

Mechanism of Action

This compound: A Prostacyclin Analogue

This compound is a stable analogue of prostacyclin (PGI2).[6][7][8][9][10] Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation. In patients with pulmonary arterial hypertension (PAH), there is a deficiency of endogenous prostacyclin. Prostacyclin analogues like this compound work by mimicking the effects of PGI2. They bind to the prostacyclin (IP) receptor on the surface of smooth muscle cells in the pulmonary arteries. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels result in smooth muscle relaxation, leading to vasodilation of the pulmonary arteries and a subsequent reduction in pulmonary arterial pressure.

Signaling Pathway of this compound

OP2507_Pathway cluster_ec Pulmonary Artery Smooth Muscle Cell OP2507 This compound IP_Receptor Prostacyclin (IP) Receptor OP2507->IP_Receptor Binds to AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Leads to

Caption: Signaling pathway of the prostacyclin analogue this compound.

Nitric Oxide: A Gaseous Vasodilator

Nitric oxide (NO) is a short-acting gaseous signaling molecule that plays a crucial role in regulating vascular tone. Inhaled nitric oxide is a selective pulmonary vasodilator. Once inhaled, it diffuses across the alveolar-capillary membrane into the underlying smooth muscle cells of the pulmonary vasculature. There, it activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[11][12] Increased cGMP levels lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels and desensitization of the contractile apparatus to calcium, resulting in smooth muscle relaxation and vasodilation. This selective action in the pulmonary circulation reduces pulmonary vascular resistance and pressure without significantly affecting systemic blood pressure.

Signaling Pathway of Nitric Oxide

NO_Pathway cluster_ec Pulmonary Artery Smooth Muscle Cell NO Nitric Oxide (inhaled) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Caption: Signaling pathway of inhaled nitric oxide.

Preclinical and Clinical Data

This compound: Preclinical Evidence

To date, there are no published clinical trials evaluating this compound for the treatment of pulmonary hypertension in humans. The available data is derived from preclinical studies, primarily focused on ischemia-reperfusion injury and organ preservation.

A key study investigated the effects of this compound on canine lungs preserved in a cold solution. The results demonstrated that pretreatment with this compound significantly attenuated the increase in pulmonary arterial pressure and pulmonary vascular resistance after preservation and during the reperfusion period.[7] This finding suggests a direct vasodilatory effect of this compound on the pulmonary vasculature.

Other preclinical studies have highlighted the protective effects of this compound in models of hepatic and cerebral ischemia-reperfusion injury, attributing these effects to its ability to improve microcirculation, reduce inflammation, and prevent energy depletion.[6][8][13][14]

Table 1: Summary of Preclinical Data for this compound

Study Focus Animal Model Key Findings Related to Vasculature Reference
Lung PreservationCanineAttenuated increases in pulmonary arterial pressure and pulmonary vascular resistance.[7]
Hepatic Ischemia-ReperfusionRatImproved hepatic microcirculation and reduced leukocyte adhesion.[6][8]
Cerebral IschemiaCat, RatPrevented reduction in cerebral blood flow and edema.[13][14]
Nitric Oxide: Established Clinical Use

Inhaled nitric oxide is an FDA-approved therapy for persistent pulmonary hypertension of the newborn (PPHN). It is also used off-label in adults with pulmonary hypertension for acute vasoreactivity testing during right heart catheterization and to manage pulmonary hypertensive crises.

Numerous clinical trials have demonstrated the efficacy of inhaled nitric oxide in selectively reducing pulmonary artery pressure and improving oxygenation in various clinical settings.

Table 2: Summary of Key Clinical Applications of Inhaled Nitric Oxide

Application Patient Population Primary Outcome
Treatment of PPHNTerm and near-term neonatesImproved oxygenation, reduced need for extracorporeal membrane oxygenation (ECMO).
Acute Vasoreactivity TestingPatients with PAHIdentification of patients who may respond to long-term calcium channel blocker therapy.
Perioperative ManagementCardiac surgery patientsReduction of pulmonary artery pressure and improvement of right ventricular function.

Experimental Protocols

This compound: Canine Lung Preservation Model[7]

  • Experimental Workflow:

OP2507_Experiment cluster_workflow Experimental Workflow: Canine Lung Preservation A Canine Lung Extraction B Flush with this compound or Saline (Control) A->B C Cold Storage (24 hours) B->C D Reperfusion (60 minutes) C->D E Measure Hemodynamic Parameters (Pulmonary Arterial Pressure, PVR) D->E

Caption: Workflow for the canine lung preservation experiment.

  • Methodology:

    • Canine lungs were flushed with either a 10 micrograms/ml this compound solution or a saline solution (control group).

    • The lungs were stored in the same solution at a cold temperature for 24 hours.

    • Following storage, the lungs were reperfused for 60 minutes.

    • Pulmonary arterial pressure, pulmonary vascular resistance, and other parameters were measured before and after preservation and after reperfusion.

Comparative Summary

FeatureThis compoundNitric Oxide
Drug Class Prostacyclin AnalogueGaseous Vasodilator
Mechanism of Action Increases cAMP via IP receptor activationIncreases cGMP via sGC activation
Signaling Pathway Prostacyclin PathwayNitric Oxide Pathway
Administration Investigated via intravenous infusion in preclinical studiesInhaled
Clinical Development Preclinical; no human trials for PHFDA-approved for PPHN; used in adults for specific indications
Supporting Data Preclinical data in animal models of organ preservation and ischemia-reperfusionExtensive clinical trial data in various patient populations
Selectivity Systemic effects expected with IV administrationSelective pulmonary vasodilator

Conclusion

This compound and nitric oxide represent two distinct approaches to achieving pulmonary vasodilation. Nitric oxide is a well-established, selective pulmonary vasodilator with proven clinical efficacy in specific patient populations. Its mechanism of action via the NO-sGC-cGMP pathway is well-understood.

This compound, a prostacyclin analogue, acts through the IP receptor-cAMP pathway. While preclinical data suggests it has pulmonary vasodilatory effects, its clinical development for pulmonary hypertension has not been pursued, and therefore, direct comparative efficacy and safety data against nitric oxide are unavailable. Future research would be necessary to determine if this compound or other novel prostacyclin analogues offer any advantages over existing therapies for pulmonary hypertension. Researchers and drug development professionals should consider the well-established clinical profile of nitric oxide and the preclinical nature of the data on this compound when evaluating potential therapeutic strategies for pulmonary hypertension.

References

Validating the Effects of OP-2507: A Comparative Guide to Biomarkers in Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of OP-2507, a prostacyclin analogue, with other relevant compounds in the context of ischemia-reperfusion (I/R) injury. We present supporting experimental data, detailed methodologies for key biomarker assays, and visual representations of signaling pathways and experimental workflows to aid in the validation of this compound's therapeutic effects.

Comparative Efficacy of Prostacyclin Analogues in I/R Injury

This compound and its alternatives, including Iloprost (B1671730), Treprostinil, and Beraprost (B1666799), are synthetic analogues of prostacyclin (PGI2) that exhibit protective effects against ischemia-reperfusion injury. Their therapeutic efficacy can be quantitatively assessed and compared using a panel of biomarkers that reflect different aspects of the pathological process, from oxidative stress and cellular energetics to inflammation and apoptosis.

Table 1: Comparative Biomarker Modulation by Prostacyclin Analogues in Preclinical Models of Ischemia-Reperfusion Injury
Biomarker CategoryBiomarkerThis compoundIloprostTreprostinilBeraprost
Oxidative Stress Malondialdehyde (MDA)↓[1][2]↓[3]↓[4]
Cellular Energetics Adenosine Triphosphate (ATP)↑[1][2]
Inflammation Adherent Leukocyte Count↓[1][2]↓[3]↓[5]
Myeloperoxidase (MPO)↓[5]
Apoptosis Neutrophil Apoptosis↑[1]
Hemodynamics Mean Arterial Pressure↑ (attenuates decrease)[1][2]↑ (attenuates decrease)[6]↑ (attenuates decrease)[3]↑ (attenuates decrease)
Pulmonary Artery Pressure↓[7]↓[8]
Pulmonary Vascular Resistance↓[7]↓[8]
Prostanoids Prostaglandin E2 (PGE2)↓[9]
Tissue Injury Infarct Size↓[6]↓[3]
Serum Transaminases (ALT/AST)↓[9]

Note: Arrows indicate the general effect of the compound on the biomarker level in the context of I/R injury (↑ for increase, ↓ for decrease). Data is aggregated from multiple preclinical studies.

Experimental Protocols

Detailed methodologies for the quantification of key biomarkers are crucial for the reproducibility and validation of experimental findings.

Malondialdehyde (MDA) Assay for Lipid Peroxidation

This protocol is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored adduct.

  • Sample Preparation: Homogenize tissue samples on ice in a suitable lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Assay Procedure:

    • To 250 µL of the sample supernatant, add 250 µL of an acid reagent (e.g., phosphoric acid) and 250 µL of TBA reagent.

    • Incubate the mixture at 60-95°C for 60 minutes.

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate MDA concentration based on a standard curve generated with known concentrations of an MDA standard.[1][10][11][12][13]

ATP Measurement in Tissue

This protocol utilizes the luciferase-catalyzed reaction of ATP and D-luciferin, which produces light.

  • Sample Preparation: Rapidly freeze tissue samples in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in a buffer that inactivates ATPases.

  • Assay Procedure:

    • Use a commercial ATP assay kit.

    • Add the cell lysis reagent to the tissue homogenate to release intracellular ATP.

    • In a luminometer-compatible plate, mix the sample with the luciferase/luciferin reagent.

    • Immediately measure the luminescence.

  • Quantification: Determine ATP concentration from a standard curve prepared with known ATP concentrations.[14][15][16][17][18]

Flow Cytometry for Neutrophil Apoptosis

This method quantifies apoptotic cells based on the externalization of phosphatidylserine, detected by Annexin V, and membrane integrity, assessed by a viability dye like propidium (B1200493) iodide (PI).

  • Cell Preparation: Isolate neutrophils from whole blood using density gradient centrifugation.

  • Staining:

    • Wash the isolated neutrophils and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15-25 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be both Annexin V and PI positive.

  • Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.[19][20][21][22]

In Vivo Microscopy for Leukocyte Adhesion

This technique allows for the direct visualization and quantification of leukocyte-endothelial interactions in the microcirculation of living animals.

  • Animal Preparation: Anesthetize the animal and surgically expose the tissue of interest (e.g., mesentery, cremaster muscle).

  • Visualization:

    • Use an intravital microscope equipped with a fluorescent light source and appropriate filters.

    • Administer a fluorescently labeled antibody against a leukocyte common antigen (e.g., CD45) or a fluorescent dye that labels leukocytes (e.g., rhodamine 6G) intravenously.

    • Record video sequences of post-capillary venules.

  • Quantification:

    • Adherent leukocytes: Count the number of leukocytes that remain stationary for at least 30 seconds within a defined length of the venule.

    • Rolling leukocytes: Count the number of leukocytes that move at a velocity significantly lower than that of red blood cells.[7][23][24][25][26]

Prostaglandin E2 (PGE2) Immunoassay

This is a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of PGE2 in biological fluids.

  • Sample Preparation: Collect plasma or serum and store at -80°C until the assay is performed.

  • Assay Procedure:

    • Use a commercial PGE2 ELISA kit.

    • Add standards and samples to a microplate pre-coated with a capture antibody.

    • Add a fixed amount of HRP-labeled PGE2, which competes with the PGE2 in the sample for binding to the capture antibody.

    • After incubation and washing, add a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Quantification: The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. Calculate the concentration based on a standard curve.[27][28][29][30][31]

Visualizing the Mechanisms and Methodologies

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

G cluster_0 This compound Signaling Pathway This compound This compound Prostacyclin (IP) Receptor Prostacyclin (IP) Receptor This compound->Prostacyclin (IP) Receptor Binds to Adenylate Cyclase Adenylate Cyclase Prostacyclin (IP) Receptor->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Increases Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Effects Cellular Effects Protein Kinase A (PKA)->Cellular Effects Leads to Vasodilation Vasodilation Cellular Effects->Vasodilation Inhibition of Platelet Aggregation Inhibition of Platelet Aggregation Cellular Effects->Inhibition of Platelet Aggregation Anti-inflammatory Effects Anti-inflammatory Effects Cellular Effects->Anti-inflammatory Effects

Caption: Simplified signaling pathway of this compound.

G cluster_1 Experimental Workflow for Biomarker Validation Animal Model of I/R Injury Animal Model of I/R Injury Treatment Groups Treatment Groups Animal Model of I/R Injury->Treatment Groups This compound This compound Treatment Groups->this compound Vehicle Control Vehicle Control Treatment Groups->Vehicle Control Alternative Drug Alternative Drug Treatment Groups->Alternative Drug Tissue and Blood Collection Tissue and Blood Collection This compound->Tissue and Blood Collection Vehicle Control->Tissue and Blood Collection Alternative Drug->Tissue and Blood Collection Biomarker Analysis Biomarker Analysis Tissue and Blood Collection->Biomarker Analysis MDA Assay MDA Assay Biomarker Analysis->MDA Assay ATP Assay ATP Assay Biomarker Analysis->ATP Assay Flow Cytometry Flow Cytometry Biomarker Analysis->Flow Cytometry Data Analysis and Comparison Data Analysis and Comparison MDA Assay->Data Analysis and Comparison ATP Assay->Data Analysis and Comparison Flow Cytometry->Data Analysis and Comparison

Caption: General experimental workflow for validating this compound effects.

G cluster_2 Logical Framework for Validating this compound Effects This compound Treatment This compound Treatment Modulation of Biomarkers Modulation of Biomarkers This compound Treatment->Modulation of Biomarkers Reduced Oxidative Stress (↓ MDA) Reduced Oxidative Stress (↓ MDA) Modulation of Biomarkers->Reduced Oxidative Stress (↓ MDA) Improved Cellular Energetics (↑ ATP) Improved Cellular Energetics (↑ ATP) Modulation of Biomarkers->Improved Cellular Energetics (↑ ATP) Decreased Inflammation (↓ Leukocyte Adhesion) Decreased Inflammation (↓ Leukocyte Adhesion) Modulation of Biomarkers->Decreased Inflammation (↓ Leukocyte Adhesion) Therapeutic Effect Therapeutic Effect Reduced Oxidative Stress (↓ MDA)->Therapeutic Effect Improved Cellular Energetics (↑ ATP)->Therapeutic Effect Decreased Inflammation (↓ Leukocyte Adhesion)->Therapeutic Effect Tissue Protection in I/R Injury Tissue Protection in I/R Injury Therapeutic Effect->Tissue Protection in I/R Injury

Caption: Logical relationship of biomarker data to this compound's therapeutic effect.

References

Assessing the Efficacy of Novel Therapeutics in Renal Injury: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of new therapeutics for renal injury, such as the hypothetical agent OP-2507, necessitates robust and sensitive methods for evaluating their efficacy. This guide provides a comparative overview of key biomarkers for assessing treatment response in acute kidney injury (AKI) and chronic kidney disease (CKD). It is designed to assist researchers in selecting appropriate biomarkers, designing experimental protocols, and interpreting data to accelerate the translation of promising therapies from the laboratory to the clinic.

A Hypothetical Model for Therapeutic Intervention: this compound

To illustrate the application of various biomarkers, we will consider a hypothetical therapeutic agent, this compound. We will postulate that this compound is an inhibitor of a critical signaling pathway involved in inflammation and apoptosis following renal ischemia-reperfusion injury, a common cause of AKI.

Hypothetical Signaling Pathway of this compound Intervention cluster_injury Renal Ischemia-Reperfusion Injury cluster_pathways Cellular Response cluster_outcome Pathological Outcome cluster_intervention Therapeutic Intervention Injury Ischemia-Reperfusion ROS Reactive Oxygen Species (ROS) Injury->ROS Inflammation Inflammatory Cytokines (e.g., IL-6, TNF-α) Injury->Inflammation Apoptosis Apoptosis Pathway (e.g., Caspase-3) ROS->Apoptosis Inflammation->Apoptosis TubularDamage Renal Tubular Cell Damage Apoptosis->TubularDamage KidneyDysfunction Kidney Dysfunction TubularDamage->KidneyDysfunction OP2507 This compound OP2507->Inflammation Inhibits OP2507->Apoptosis Inhibits

Hypothetical MOA of this compound

Comparative Analysis of Renal Injury Biomarkers

The ideal biomarker for assessing therapeutic efficacy should be sensitive, specific, non-invasive, and provide early indication of treatment response. Traditional markers like serum creatinine (B1669602) (sCr) and blood urea (B33335) nitrogen (BUN) are often delayed and non-specific.[1][2] This has led to the investigation of a panel of novel biomarkers that reflect different aspects of kidney injury.

Biomarker CategoryBiomarkerDescriptionAdvantagesLimitationsApplication for this compound Efficacy
Glomerular Filtration Serum Creatinine (sCr)A waste product from muscle metabolism, filtered by the glomeruli.Widely available and routinely measured.Insensitive to early kidney damage; levels are influenced by muscle mass, age, and diet.[1]Late-stage indicator of functional improvement.
Blood Urea Nitrogen (BUN)A waste product from protein metabolism, filtered by the glomeruli and reabsorbed by the tubules.Routinely measured.Influenced by diet, liver function, and hydration status.General indicator of improved kidney function.
Cystatin CA small protein produced by all nucleated cells and filtered by the glomeruli.Less influenced by muscle mass and diet than sCr; detects changes in GFR earlier.[3]Can be affected by inflammation and thyroid function.Early indicator of improved glomerular filtration.
Tubular Injury Kidney Injury Molecule-1 (KIM-1)A transmembrane protein highly upregulated in proximal tubule cells after injury.[1][3]Highly specific for proximal tubular injury; detectable in urine shortly after injury.Lower expression in some types of renal injury.Direct measure of reduced tubular damage.
Neutrophil Gelatinase-Associated Lipocalin (NGAL)A small protein expressed by neutrophils and renal tubular cells during injury.[1][3]Very early indicator of AKI, detectable in both urine and plasma.[2]Levels can be elevated in systemic inflammation, reducing specificity.Early sign of therapeutic efficacy in mitigating tubular stress.
Interleukin-18 (IL-18)A pro-inflammatory cytokine produced by proximal tubule cells.[1][2]Specific for ischemic acute tubular necrosis.Also elevated in other inflammatory conditions.Marker of reduced inflammation-mediated tubular injury.
Inflammation Monocyte Chemoattractant Protein-1 (MCP-1/CCL2)A chemokine that recruits monocytes to sites of inflammation.Correlates with the progression of chronic kidney disease.[4]Not specific to kidney injury.Indicator of reduced renal inflammation.
Fibrosis Transforming Growth Factor-β1 (TGF-β1)A cytokine that promotes fibrosis and is a key mediator in the progression of CKD.Directly reflects the fibrotic process.Can be produced by many cell types.Long-term marker for the prevention of chronic kidney disease development.

Experimental Protocols

Accurate and reproducible measurement of biomarkers is crucial for the evaluation of therapeutic efficacy. The following are generalized protocols for key biomarker assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary KIM-1 and NGAL
  • Objective: To quantify the concentration of KIM-1 and NGAL in urine samples.

  • Principle: This sandwich ELISA uses a capture antibody coated on a 96-well plate to bind the target biomarker. A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate that produces a colorimetric signal proportional to the amount of biomarker present.

  • Procedure:

    • Collect urine samples and centrifuge to remove cellular debris. Store at -80°C until analysis.

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add urine samples and standards to the wells and incubate.

    • Wash the plate and add the enzyme-conjugated detection antibody.

    • Wash the plate and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of the biomarker in the samples based on the standard curve.

Multiplex Immunoassay for Inflammatory Cytokines
  • Objective: To simultaneously measure the concentration of multiple inflammatory cytokines (e.g., IL-18, MCP-1) in plasma or urine.

  • Principle: This assay uses spectrally distinct beads, each coated with a specific capture antibody. The beads are incubated with the sample, and the captured cytokines are detected with a biotinylated detection antibody and a streptavidin-phycoerythrin conjugate. The beads are then analyzed using a flow cytometer.

  • Procedure:

    • Collect plasma or urine samples and store at -80°C.

    • Prepare the antibody-coupled beads and add them to a 96-well filter plate.

    • Add samples and standards to the wells and incubate.

    • Wash the beads and add the biotinylated detection antibody cocktail.

    • Wash the beads and add the streptavidin-phycoerythrin solution.

    • Wash the beads and resuspend them in assay buffer.

    • Acquire data on a multiplex immunoassay system.

    • Analyze the data using the system's software to determine the concentration of each cytokine.

Experimental Workflow for Evaluating this compound Efficacy

A well-designed experimental workflow is essential for a comprehensive evaluation of a novel therapeutic agent.

cluster_preclinical Preclinical Model of Renal Injury cluster_sampling Sample Collection cluster_analysis Biomarker and Endpoint Analysis cluster_evaluation Efficacy Evaluation Model Induce Ischemia-Reperfusion Injury in Animal Model (e.g., Mice) Treatment Administer this compound or Vehicle Control Model->Treatment Blood Collect Blood Samples (at baseline, 24h, 48h, 72h) Treatment->Blood Urine Collect Urine Samples (at baseline, 24h, 48h, 72h) Treatment->Urine Tissue Harvest Kidney Tissue (at study endpoint) Treatment->Tissue Biomarkers Measure Biomarkers: sCr, BUN, Cystatin C KIM-1, NGAL, IL-18, MCP-1 Blood->Biomarkers Urine->Biomarkers Histology Histopathological Analysis (e.g., H&E, PAS staining) Tissue->Histology GeneExpression Gene Expression Analysis (e.g., qPCR for inflammatory and apoptotic markers) Tissue->GeneExpression Efficacy Assess Therapeutic Efficacy of this compound Biomarkers->Efficacy Histology->Efficacy GeneExpression->Efficacy

Workflow for this compound Efficacy

Conclusion

The evaluation of novel therapeutics for renal injury requires a multi-faceted approach that incorporates a panel of sensitive and specific biomarkers. While traditional markers of kidney function remain in use, the integration of novel biomarkers of tubular injury, inflammation, and fibrosis provides a more comprehensive and earlier assessment of therapeutic efficacy. For a hypothetical agent like this compound, a well-structured experimental plan utilizing these advanced biomarkers will be critical in demonstrating its potential to mitigate renal damage and improve patient outcomes.

References

Assessing the In Vitro Therapeutic Effect of OP-2507: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the in vitro therapeutic effects of OP-2507, a prostacyclin analogue. Due to the limited availability of direct in vitro studies for this compound, this document leverages experimental data from related prostacyclin analogues, iloprost (B1671730) and treprostinil (B120252), to establish a benchmark for evaluation. The guide outlines key in vitro assays, presents available data in a structured format, and illustrates relevant biological pathways and experimental workflows.

Comparative Data Summary

The following table summarizes the reported in vitro and ex vivo effects of this compound and its comparators, iloprost and treprostinil. This comparative data highlights the key therapeutic activities of prostacyclin analogues and provides a basis for the in vitro assessment of this compound.

Parameter This compound Iloprost Treprostinil Cell/Tissue Type Reported Effect
Apoptosis Induces delayed ex vivo neutrophil apoptosis[1]Reduces cigarette smoke-induced apoptosis[2]-Neutrophils, Human Pulmonary Microvascular Endothelial Cells (HPMVECs)Pro-apoptotic in neutrophils (this compound), Anti-apoptotic in endothelial cells (Iloprost)
Oxidative Stress Reduces malondialdehyde (MDA) levels ex vivo[1][2]Attenuates oxidative stress-dependent collagen synthesis[3]-Rat Liver Tissue, Human Pulmonary Microvascular Endothelial Cells (HPMVECs)Reduction of oxidative stress markers.
Cellular Energy Increases adenosine (B11128) triphosphate (ATP) levels ex vivo[1][2]--Rat Liver TissuePreservation of cellular energy.
Endothelial Barrier Function -Enhances endothelial barrier function, reduces permeability[4][5]-Human Pulmonary Artery Endothelial Cells (HPAECs), Scleroderma patient-derived Endothelial Cells (SSc ECs)Strengthens endothelial integrity.
Cell Adhesion -Reduces lymphocyte adhesion to endothelial cells, down-regulates ICAM-1 and ELAM-1 expression[6]-Human Umbilical Vein Endothelial Cells (HUVECs)Anti-inflammatory by inhibiting cell adhesion.
Cell Proliferation --Inhibits fibroblast proliferation[1][7][8]Human Lung FibroblastsAnti-proliferative, particularly in fibrotic conditions.
Angiogenesis -Upregulates VEGF expression[9]Enhances angiogenic potential of endothelial progenitor cells[10]Human Dental Pulp Cells, Endothelial Colony Forming Cells (ECFCs)Pro-angiogenic and vasculogenic effects.
Signaling -Elevates intracellular cAMP[4][11]Elevates intracellular cAMP[7]Various cell typesActivation of cAMP-dependent pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of in vitro studies for this compound.

Neutrophil Apoptosis Assay (Ex Vivo)
  • Objective: To quantify the effect of this compound on polymorphonuclear neutrophil (PMN) apoptosis.

  • Methodology:

    • Isolate PMNs from whole blood of treated and control animals (e.g., rats subjected to ischemia-reperfusion).

    • Quantify apoptosis using flow cytometry with DNA strand break labeling (e.g., TUNEL assay) or Annexin V/Propidium Iodide staining.[1]

    • Compare the percentage of apoptotic cells between treatment and control groups.

Endothelial Cell Apoptosis Assay (In Vitro)
  • Objective: To assess the protective effect of a prostacyclin analogue against apoptosis in endothelial cells.

  • Methodology:

    • Culture Human Pulmonary Microvascular Endothelial Cells (HPMVECs).

    • Pre-treat cells with the prostacyclin analogue (e.g., iloprost at 1 µM and 10 µM) for 30 minutes.[2]

    • Induce apoptosis using an agent like cigarette smoke extract (CSE).[2]

    • Measure apoptosis using a caspase 3/7 activity assay or Annexin V staining followed by flow cytometry.[2]

Endothelial Barrier Function Assay (In Vitro)
  • Objective: To measure the effect of a prostacyclin analogue on the integrity of the endothelial barrier.

  • Methodology:

    • Culture endothelial cells (e.g., HPAECs) on a transwell insert.

    • Pre-treat the endothelial monolayer with the prostacyclin analogue (e.g., iloprost at 200 ng/mL).[4]

    • Induce barrier disruption with an inflammatory stimulus like lipopolysaccharide (LPS).[4]

    • Assess barrier function by measuring the transit of a tracer molecule (e.g., fluorescently labeled dextran) across the monolayer or by measuring transendothelial electrical resistance (TEER).

Fibroblast Proliferation Assay (In Vitro)
  • Objective: To determine the anti-proliferative effects of a prostacyclin analogue on fibroblasts.

  • Methodology:

    • Culture human lung fibroblasts.

    • Treat cells with varying concentrations of the prostacyclin analogue (e.g., treprostinil).

    • Assess cell proliferation after a defined incubation period (e.g., 24-72 hours) using methods such as direct cell counting, MTT assay, or BrdU incorporation assay.[1][8]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects Prostacyclin_Analogue Prostacyclin Analogue (e.g., this compound, Iloprost, Treprostinil) Prostanoid_Receptor Prostanoid Receptor (e.g., IP, EP, DP) Prostacyclin_Analogue->Prostanoid_Receptor Binds to AC Adenylyl Cyclase Prostanoid_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates Anti_inflammatory Anti-inflammatory Effects cAMP->Anti_inflammatory Vasodilation Vasodilation PKA->Vasodilation Anti_proliferation Anti-proliferation PKA->Anti_proliferation Anti_apoptosis Anti-apoptosis (in Endothelial Cells) PKA->Anti_apoptosis Barrier_Protection Barrier Protection Epac->Barrier_Protection

Caption: Generalized signaling pathway of prostacyclin analogues.

G cluster_workflow In Vitro Endothelial Cell Apoptosis Assay Workflow start Start: Culture HPMVECs pretreatment Pre-treat with Prostacyclin Analogue (e.g., this compound) or Vehicle Control start->pretreatment induction Induce Apoptosis (e.g., with Cigarette Smoke Extract) pretreatment->induction incubation Incubate for a Defined Period induction->incubation analysis Analyze Apoptosis: - Caspase 3/7 Activity Assay - Annexin V Staining & Flow Cytometry incubation->analysis end End: Compare Apoptosis Rates analysis->end

Caption: Workflow for assessing anti-apoptotic effects in vitro.

G cluster_comparison Logical Relationship of Prostacyclin Analogues for In Vitro Assessment OP2507 This compound (Test Compound) InVitroAssays In Vitro Assays: - Apoptosis - Proliferation - Barrier Function - Adhesion - Oxidative Stress OP2507->InVitroAssays Evaluate with Iloprost Iloprost (Comparator) Iloprost->InVitroAssays Benchmark against Treprostinil Treprostinil (Comparator) Treprostinil->InVitroAssays Benchmark against

Caption: Comparative assessment strategy for this compound.

References

OP-2507: A Preclinical Prostacyclin Analogue for Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of OP-2507, a prostacyclin analogue, in models of ischemia-reperfusion (I/R) injury affecting the liver, lungs, and brain. The data presented is exclusively from animal studies, as no clinical trials or direct comparisons with the current standard of care in humans have been identified in the public domain. Therefore, this document serves as a summary of the existing preclinical evidence to inform further research and development.

Executive Summary

This compound is a stable prostacyclin analogue that has demonstrated significant protective effects in various animal models of ischemia-reperfusion injury. Its mechanism of action is believed to involve the induction of neutrophil apoptosis, which helps to mitigate the inflammatory cascade that leads to tissue damage upon reperfusion. Furthermore, it appears to inhibit calpain mu activation, a key enzyme involved in cell injury. Preclinical studies have shown that this compound can reduce lipid peroxidation, improve microcirculatory function, decrease edema, and offer neuroprotection. However, it is crucial to note that this compound remains a preclinical compound, and its efficacy and safety in humans are unknown.

Preclinical Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating this compound.

Table 1: Efficacy of this compound in a Rat Model of Hepatic Ischemia-Reperfusion Injury
ParameterControl (Ischemia-Reperfusion)This compound (1 µg/kg/min)Key Findings
Malondialdehyde (MDA) Levels (µmol/g protein)2.64 ± 0.591.04 ± 0.27This compound significantly reduced lipid peroxidation.[1]
Adenosine (B11128) Triphosphate (ATP) Levels (µmol/g wet wt)0.73 ± 0.212.03 ± 0.17This compound preserved cellular energy levels.[1]
Adherent Leukocyte CountSignificantly elevatedMarkedly reducedThis compound lessened leukocyte adhesion in sinusoids and postsinusoidal venules.[1]
Microcirculatory Flow VelocitySignificantly reducedImprovedThis compound improved blood flow in the microcirculation.[1]
Bile FlowSignificantly reducedSignificantly increased (at 0.32 and 1.0 µg/kg/min)This compound improved liver function post-reperfusion.[2]
Serum Transaminase LevelsSignificantly elevatedDecreasedConsistent with improved liver function.[2]
Calpain mu ActivationObservedMarkedly suppressed (at 1.0 µg/kg/min)This compound inhibited a key mediator of cell injury.[2]
Table 2: Efficacy of this compound in a Rat Model of Lung Ischemia-Reperfusion Injury
ParameterControl (Ischemia-Reperfusion)This compound (200 ng/mL and 1000 ng/mL)Key Findings
Mean Pulmonary Artery Perfusion Pressure (Ppa)IncreasedAttenuated increaseThis compound reduced pulmonary hypertension associated with I/R injury.[3]
Lung EdemaSignificantAttenuatedThis compound decreased fluid accumulation in the lungs.[3]
Lactate (B86563) Dehydrogenase (LDH) ReleaseElevatedSignificantly lowerIndicated reduced cell damage with this compound treatment.[3]
Table 3: Efficacy of this compound in Rodent Models of Cerebral Ischemia
ModelParameterThis compound TreatmentKey Findings
Unilateral Common Carotid Artery Ligation in GerbilsNeurological Symptoms (circling behavior, rolling fit)1-30 µg/kg, s.c.Dose-dependent protective effect against the occurrence of neurological deficits.[4]
Unilateral Common Carotid Artery Ligation in GerbilsSeverity of Cerebral Infarction1-30 µg/kg, s.c.Significantly prevented the severity of cerebral infarction in all brain regions examined.[4]
Hypoxia and Complete Ischemia in MiceChanges in Cerebral Monoamine MetabolismNot specifiedInvestigated the effect on monoamine metabolism after hypoxia and ischemia.[5]
Bilateral Ligation of Common Carotid Arteries in RatsBrain Edema (increased water content, reduced specific gravity)0.01-0.03 mg/kg, s.c.Prevented edematous and biochemical changes in the brain.[6]
Various anoxia models in mice and ratsSurvival Times.c. or p.o.Consistent and dose-dependent prolongation of survival time.[6]
Hypoxic Brain in Mice and RatsCerebral Energy Metabolites and Cyclic Nucleotides0.03-0.1 mg/kg s.c. or 0.3 mg/kg p.o.Effective against changes in energy metabolites and cyclic nucleotides.[6]

Experimental Protocols

Hepatic Ischemia-Reperfusion Injury in Rats
  • Animal Model: Male Wistar rats.

  • Ischemia Induction: The hilar area of the left lateral and median lobes of the liver was clamped for 60 minutes.[2] In another study, partial hepatic ischemia was induced for 90 minutes.[1]

  • This compound Administration: this compound was intravenously administered at doses of 0.1, 0.32, or 1.0 µg/kg/min starting 20 minutes before ischemia.[2] Another protocol used doses of 0.1 or 1 µg/kg/min.[1]

  • Reperfusion: The clamp was removed, and the liver was reperfused for 60 minutes.[1]

  • Assessments: Hepatic microcirculation was investigated using a laser-Doppler flowmeter and in vivo microscopy. Tissue levels of malondialdehyde (MDA) and adenosine triphosphate (ATP) were determined.[1] Activation of calpain mu and degradation of talin were assessed by Western blotting.[2] Serum transaminase levels and bile flow were also measured.[2]

Lung Ischemia-Reperfusion Injury in Isolated Perfused Rat Lungs
  • Model: Isolated physiological salt solution (PSS)/Ficoll-perfused rat lung.

  • Ischemia Induction: Perfusion and ventilation were stopped for 90 minutes of normothermic ischemia.[3]

  • This compound Administration: this compound was added to the perfusate at concentrations of 200 ng/mL and 1000 ng/mL before ischemia.[3]

  • Reperfusion: Perfusion was restarted after the ischemic period.

  • Assessments: Mean pulmonary artery perfusion pressure (Ppa), lung weight gain (as an index of edema), and lactate dehydrogenase (LDH) release into the perfusate were measured.[3]

Cerebral Ischemia in Rodents
  • Model 1 (Gerbils): Unilateral ligation of the common carotid artery.[4]

  • This compound Administration: Subcutaneous injection of 1-30 µg/kg.[4]

  • Assessments: Observation of neurological symptoms (circling behavior, rolling fit) and neuropathological examination for cerebral infarction.[4]

  • Model 2 (Rats): Bilateral ligation of the common carotid arteries.[6]

  • This compound Administration: Subcutaneous injection of 0.01-0.03 mg/kg.[6]

  • Assessments: Measurement of brain water content and specific gravity of the cortex.[6]

Proposed Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound's protective effects and a generalized experimental workflow for preclinical evaluation.

G IRI Ischemia-Reperfusion Injury Neutrophil Neutrophil Activation and Infiltration IRI->Neutrophil OP2507 OP-250t7 (Prostacyclin Analogue) Inflammation Reduced Inflammatory Response Damage Tissue Damage (e.g., lipid peroxidation, edema) Neutrophil->Damage Apoptosis Induction of Neutrophil Apoptosis OP2507->Apoptosis Apoptosis->Inflammation Protection Tissue Protection Inflammation->Protection

Caption: Proposed signaling pathway of this compound in mitigating ischemia-reperfusion injury.

G AnimalModel Animal Model Selection (e.g., Rat, Mouse, Gerbil) Ischemia Induction of Ischemia (e.g., vascular clamping) AnimalModel->Ischemia Treatment Treatment Administration (this compound vs. Vehicle Control) Ischemia->Treatment Reperfusion Reperfusion Treatment->Reperfusion Assessment Endpoint Assessment (Biochemical, Histological, Functional) Reperfusion->Assessment

References

Validating the Anti-inflammatory Effects of OP-2507: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of OP-2507, a prostacyclin (PGI₂) analog. The document summarizes its mechanism of action, presents available experimental data, and contrasts its effects with other relevant prostacyclin analogs, namely Beraprost and Treprostinil (B120252). Detailed methodologies for key experimental procedures are also provided to facilitate the replication and validation of these findings.

Introduction to this compound and Prostacyclin Analogs

This compound is a synthetic analog of prostacyclin (PGI₂), a lipid molecule with potent vasodilatory, anti-platelet, and cytoprotective properties.[1] PGI₂ analogs are of significant interest in therapeutic development due to their ability to mimic the beneficial effects of endogenous prostacyclin while offering improved stability and longer half-lives. The anti-inflammatory actions of these analogs are a key area of investigation, with implications for a range of conditions, including ischemia-reperfusion injury, pulmonary hypertension, and other inflammatory disorders.

Mechanism of Anti-inflammatory Action

The primary mechanism through which this compound and other prostacyclin analogs exert their anti-inflammatory effects is by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[2][3] Activation of the IP receptor triggers a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] This increase in cAMP is central to the subsequent downstream anti-inflammatory effects, which include:

  • Inhibition of Pro-inflammatory Cytokine Production: this compound and its analogs have been shown to suppress the release of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[5][6]

  • Modulation of Leukocyte Activity: These compounds can inhibit the adhesion of neutrophils to the endothelium, a critical step in the inflammatory cascade, and can also induce neutrophil apoptosis, helping to resolve inflammation.

  • Regulation of Inflammatory Signaling Pathways: Prostacyclin analogs can influence key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[1] For instance, Treprostinil has been shown to block the nuclear translocation of the p65 subunit of NF-κB in human alveolar macrophages.[5]

Below is a diagram illustrating the signaling pathway of prostacyclin analogs.

Prostacyclin Analog Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling IP_Receptor Prostacyclin Receptor (IP) AC Adenylate Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB_Inhibition Inhibition of NF-κB Pathway PKA->NFkB_Inhibition Neutrophil_Inhibition Inhibition of Neutrophil Adhesion and Activation PKA->Neutrophil_Inhibition Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NFkB_Inhibition->Cytokine_Reduction OP2507 This compound (Prostacyclin Analog) OP2507->IP_Receptor Binds to Rat_Hepatic_Ischemia_Reperfusion_Workflow cluster_0 Pre-Ischemia cluster_1 Ischemia cluster_2 Reperfusion & Analysis Animal_Prep Anesthetize Rat Drug_Admin Administer this compound or Vehicle (Control) Animal_Prep->Drug_Admin Induce_Ischemia Induce Hepatic Ischemia (e.g., by clamping the portal triad (B1167595) to the left and median liver lobes) Drug_Admin->Induce_Ischemia Reperfusion Initiate Reperfusion (remove clamp) Induce_Ischemia->Reperfusion Sample_Collection Collect Blood and Liver Tissue Samples Reperfusion->Sample_Collection Analysis Analyze Samples: - Serum transaminases (ALT, AST) - Cytokine levels (TNF-α, IL-6) via ELISA - Histological examination of liver tissue - Myeloperoxidase (MPO) assay for  neutrophil infiltration Sample_Collection->Analysis

References

A Comparative Guide to OP-2507 in Measuring Oxidative Stress Markers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating therapeutic interventions for conditions exacerbated by oxidative stress, this guide provides a comparative analysis of OP-2507, a prostacyclin analogue, against three other prominent antioxidant agents: N-acetylcysteine (NAC), Vitamin E, and Edaravone (B1671096). This guide offers a detailed examination of their effects on key oxidative stress markers, their mechanisms of action, and standardized protocols for measuring these markers.

Quantitative Data on Oxidative Stress Marker Modulation

The following tables summarize the effects of this compound and the selected alternative treatments on critical markers of oxidative stress: Malondialdehyde (MDA), Reactive Oxygen Species (ROS), and Superoxide Dismutase (SOD). The data is compiled from various preclinical and clinical studies.

Table 1: Effect of this compound on Oxidative Stress Markers

Oxidative Stress MarkerModel SystemTreatment DetailsObserved Effect
Malondialdehyde (MDA)Rat model of liver ischemia-reperfusion injuryIntravenous infusion of this compound (0.1 and 1 µg/kg/min)Dose-dependent reduction in tissue MDA levels.[1][2]

Table 2: Effect of N-acetylcysteine (NAC) on Oxidative Stress Markers

Oxidative Stress MarkerModel SystemTreatment DetailsObserved Effect
Malondialdehyde (MDA)Sepsis model in rats20 mg/kg NAC administered after CLPSignificant decrease in renal tissue MDA levels.[3]
Malondialdehyde (MDA)Chronic hemodialysis patients600 mg NAC twice daily for 30 daysSignificant reduction in pre- and post-dialysis plasma MDA levels.[4]
Superoxide Dismutase (SOD)Patients with community-acquired pneumonia1200 mg/day NAC with conventional treatmentSignificantly greater increase in SOD activity compared to conventional treatment alone.[5]
Reactive Oxygen Species (ROS)Human T lymphocytes from patients with chronic renal failureIn vitro incubation with NACSignificant decrease in intracellular ROS production.[6]

Table 3: Effect of Vitamin E on Oxidative Stress Markers

Oxidative Stress MarkerModel SystemTreatment DetailsObserved Effect
Malondialdehyde (MDA)Bovine peripheral blood leukocytes treated with non-esterified fatty acidsPre-treatment with 30 µg/mL vitamin EReduced the accumulation of MDA.[7]
Malondialdehyde (MDA)Hemodialysis patientsVitamin E supplementationSignificant reduction in MDA levels.[8][9]
F2-isoprostanes (Lipid Peroxidation Marker)Humans with polygenic hypercholesterolemia1600-3200 IU/day of vitamin E for 16 weeksSignificant dose-dependent reduction in plasma F2-isoprostane levels.[9][10]

Table 4: Effect of Edaravone on Oxidative Stress Markers

Oxidative Stress MarkerModel SystemTreatment DetailsObserved Effect
Malondialdehyde (MDA)Rat model of experimental brain ischemia/reperfusion injury30 mg/kg/day EdaravoneSignificantly lower tissue MDA values compared to the ischemia group.[11]
Oxidative Stress MarkersPatients with amyotrophic lateral sclerosis (ALS)Edaravone administrationSignificant reduction in plasma markers of tissue oxidative damage.[12]
Superoxide Dismutase (SOD)Experimental mouse model of asthmaEdaravone treatmentRecovery of SOD1 levels.[13]

Mechanisms of Action in Mitigating Oxidative Stress

The therapeutic efficacy of these compounds stems from their distinct mechanisms for combating oxidative stress.

This compound: As a prostacyclin analogue, this compound is thought to exert its protective effects in part through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[14] This pathway upregulates the expression of numerous antioxidant and detoxification enzymes, thereby bolstering the cell's defense against oxidative damage.

N-acetylcysteine (NAC): NAC functions primarily as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[11][15][16] By replenishing GSH stores, NAC enhances the detoxification of reactive oxygen species. NAC can also directly scavenge certain free radicals and has been shown to activate the Keap1-Nrf2 signaling pathway.[13][17][18][19]

Vitamin E: This fat-soluble vitamin is a potent antioxidant that primarily acts by scavenging lipid peroxyl radicals within cell membranes, thereby breaking the chain reaction of lipid peroxidation.[2][14][18][20] Vitamin E can also influence cellular signaling pathways and has been shown to mitigate the reduction in NRF2 activity caused by allergens.[21]

Edaravone: Edaravone is a potent free radical scavenger that effectively neutralizes various reactive oxygen species, including hydroxyl radicals and peroxynitrite.[17][21][22] Its neuroprotective effects are largely attributed to this radical scavenging activity. Edaravone has also been shown to activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[1][2][23][24][25]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the antioxidant response mediated by these compounds.

cluster_OP2507 This compound Signaling OP2507 This compound Nrf2_OP Nrf2 Activation OP2507->Nrf2_OP ARE Antioxidant Response Element Nrf2_OP->ARE AntioxidantEnzymes_OP Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes_OP CellularProtection_OP Cellular Protection AntioxidantEnzymes_OP->CellularProtection_OP

This compound activates the Nrf2 pathway, leading to antioxidant enzyme expression.

cluster_NAC N-acetylcysteine (NAC) Signaling NAC NAC Cysteine L-cysteine NAC->Cysteine Keap1_NAC Keap1 NAC->Keap1_NAC Inhibits GSH Glutathione (GSH) Cysteine->GSH Detoxification Detoxification GSH->Detoxification ROS_NAC ROS ROS_NAC->Detoxification Nrf2_NAC Nrf2 Keap1_NAC->Nrf2_NAC Inhibits ARE_NAC ARE Nrf2_NAC->ARE_NAC AntioxidantEnzymes_NAC Antioxidant Enzymes ARE_NAC->AntioxidantEnzymes_NAC cluster_VitaminE Vitamin E Signaling VitaminE Vitamin E LipidPeroxylRadicals Lipid Peroxyl Radicals VitaminE->LipidPeroxylRadicals Scavenges MembraneProtection Membrane Protection VitaminE->MembraneProtection Nrf2_VE Nrf2 Activity VitaminE->Nrf2_VE Maintains LipidPeroxidation Lipid Peroxidation LipidPeroxylRadicals->LipidPeroxidation ROS_VE ROS ROS_VE->Nrf2_VE Inhibits cluster_Edaravone Edaravone Signaling Edaravone Edaravone FreeRadicals Free Radicals (•OH, ONOO⁻) Edaravone->FreeRadicals Scavenges Nrf2_Ed Nrf2 Activation Edaravone->Nrf2_Ed Neutralization Neutralization FreeRadicals->Neutralization ARE_Ed ARE Nrf2_Ed->ARE_Ed AntioxidantEnzymes_Ed Antioxidant Enzymes (e.g., HO-1) ARE_Ed->AntioxidantEnzymes_Ed Neuroprotection Neuroprotection AntioxidantEnzymes_Ed->Neuroprotection start Sample Preparation (Tissue homogenate, plasma, etc.) add_reagents Add TBA Reagent and Acid start->add_reagents incubate Incubate at 95-100°C for 60 min add_reagents->incubate cool Cool on ice incubate->cool centrifuge Centrifuge to pellet precipitate cool->centrifuge measure Measure absorbance of supernatant at 532 nm centrifuge->measure calculate Calculate MDA concentration using a standard curve measure->calculate end Results calculate->end start Cell Culture and Treatment load_probe Load cells with DCFH-DA (10 µM) start->load_probe incubate Incubate at 37°C for 30 min load_probe->incubate wash Wash cells to remove excess probe incubate->wash measure Measure fluorescence (Ex: 485 nm, Em: 535 nm) wash->measure analyze Analyze fluorescence intensity measure->analyze end Results analyze->end start Sample Preparation (Cell lysate, tissue homogenate) prepare_reagents Prepare reaction mixture (WST-1, enzyme solution) start->prepare_reagents add_sample Add sample to reaction mixture prepare_reagents->add_sample initiate_reaction Initiate reaction with Xanthine Oxidase add_sample->initiate_reaction incubate Incubate at 37°C for 20 min initiate_reaction->incubate measure Measure absorbance at 450 nm incubate->measure calculate Calculate % inhibition and SOD activity measure->calculate end Results calculate->end

References

Safety Operating Guide

Navigating the Disposal of OP-2507: A Critical Need for Substance Identification

Author: BenchChem Technical Support Team. Date: December 2025

Providing safe and accurate disposal procedures for any substance is paramount in a laboratory setting. However, the designation "OP-2507" is currently associated with multiple, chemically distinct industrial products, making a single, universally applicable disposal protocol impossible to provide without further clarification. Attempting to follow disposal instructions for one substance while handling another could lead to dangerous chemical reactions, environmental contamination, and potential harm to personnel.

Initial research has identified "this compound" in reference to the following materials:

  • Alloy 2507 / Super Duplex 2507: A high-strength, corrosion-resistant stainless steel.[1][2][3][4][5]

  • Raderal Glass Fibre Putty 2507: A 2K polyester (B1180765) putty containing glass fibers.[6]

  • AS-2507 Epoxy Moisture Barrier (Part B): A component of an epoxy system that can cause severe skin burns, eye damage, and allergic reactions.[7]

The disposal methods for a stainless steel alloy, a polyester putty, and an epoxy component are fundamentally different. For instance, while scrap metal like Alloy 2507 would typically be recycled, the disposal of uncured epoxy resins often involves treatment as hazardous waste due to their reactive and sensitizing properties.[7][8]

To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to correctly identify the specific chemical nature of the "this compound" .

General Principles of Laboratory Waste Disposal

While a specific protocol for "this compound" cannot be provided at this time, the following general principles for the disposal of laboratory waste should always be followed:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling, storage, and disposal of any chemical. It will provide specific instructions from the manufacturer.

  • Segregation of Waste: Never mix different types of chemical waste. Incompatible chemicals can react violently.

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.

  • Use of Appropriate Containers: Waste should be stored in containers that are compatible with the chemical properties of the substance.

  • Follow Institutional Procedures: Adhere to the specific hazardous waste disposal procedures established by your institution's Environmental Health and Safety (EH&S) department.[9][10][11]

Proposed Action

To receive accurate and safe disposal procedures, please provide the following information:

  • The full chemical name or a description of the substance designated as "this compound."

  • The name of the manufacturer.

  • Any available Safety Data Sheet (SDS) for the material.

Once this information is available, a detailed and appropriate disposal plan can be developed, including any necessary data tables and procedural diagrams to ensure the safe and compliant management of this laboratory material.

References

Essential Safety and Handling Protocols for the Investigational Compound OP-2507

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical compound "OP-2507" is not found in publicly available chemical databases and is presumed to be a hypothetical substance for this guidance. The following procedures are based on established best practices for handling unknown or potentially hazardous chemicals in a laboratory setting, assuming high potency and potential cytotoxic, mutagenic, or teratogenic properties.[1][2] Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and the Safety Data Sheet (SDS) for any known substance.[3][4] In the absence of specific data, a conservative approach assuming high hazard is mandatory.[2][5]

This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling the novel compound this compound.

Risk Assessment and Hazard Identification

Prior to handling this compound, a thorough risk assessment is mandatory.[3][4] Given its unknown toxicological profile, it should be treated as a highly potent compound. The risk assessment process should identify potential hazards at each stage of handling, from receipt to disposal.[6]

Key considerations for the risk assessment include:

  • Routes of Exposure: Potential for skin contact, inhalation of aerosols or powders, and accidental ingestion.[1][7]

  • Experimental Procedures: Evaluating the risk of spills, splashes, or generation of airborne particles during specific tasks like weighing, reconstitution, and administration.[8]

  • Personnel: Ensuring all individuals involved are trained on the potential hazards and the required safety procedures.[8][9]

cluster_risk_assessment Risk Assessment Workflow for this compound A Identify Experimental Procedures (e.g., Weighing, Dissolution) B Evaluate Potential Exposure Routes (Inhalation, Dermal, Ingestion) A->B C Assess Toxicity of this compound (Assume High Potency) B->C D Determine Required Control Measures (Engineering, Administrative, PPE) C->D E Develop Safe Handling Protocol D->E F Implement Protocol and Training E->F G Review and Update Protocol Regularly F->G

Caption: Risk assessment workflow for this compound, assuming high potency.

Personal Protective Equipment (PPE)

A high level of personal protective equipment is crucial to safeguard against potential chemical, physical, and toxicological hazards when handling this compound.[5] The selection of PPE should be based on a thorough risk assessment of the planned procedures.[5]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes to protect from splashes and vapors.[5] A face shield offers an additional layer of protection for the entire face.[5][7][8]
Hand Protection Double Gloving with Chemically Resistant GlovesWear two pairs of gloves, with the outer glove being resistant to a broad range of chemicals (e.g., nitrile or neoprene).[5][8] The inner glove provides protection in case the outer glove is breached.[5] Gloves should have a long cuff to cover the wrist.[10]
Body Protection Chemical-Resistant Laboratory Coat or GownA disposable, solid-front gown made of a material resistant to chemical penetration should be worn.[7][8][11] It should have long sleeves with tight-fitting cuffs.
Respiratory Protection Fit-Tested N95 or Higher RespiratorAn N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols, such as during weighing or reconstitution.[8] A full-face respirator may be required for high-risk procedures.
Additional Protection Shoe Covers and CapDisposable shoe covers and a cap should be worn to prevent the spread of contamination.[8]

Experimental Protocols: Safe Handling of this compound

A systematic approach is critical to ensure safety during the handling and use of this compound.[5] All manipulations of this compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[2]

  • Preparation: Don all required PPE as specified in the table above. Ensure the weighing area within the chemical fume hood is clean and decontaminated.

  • Weighing: Use a disposable weigh boat and handle it with forceps.[5] Carefully transfer the desired amount of this compound.

  • Cleanup: After weighing, decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat in the designated hazardous waste container.[5]

  • Preparation: Perform all reconstitution activities within a chemical fume hood. Have a spill kit readily available.

  • Procedure: Slowly add the solvent to the vial containing this compound to avoid splashing. Keep the vial opening directed away from you.

  • Mixing: Cap the vial and mix gently by inversion or vortexing at a low speed.

  • Storage: Clearly label the container with the compound name, concentration, date, and appropriate hazard symbols.[12]

cluster_handling_workflow General Handling Workflow for this compound A Don Appropriate PPE B Prepare Work Area in Containment Device A->B C Handle this compound (Weighing, Dissolving, etc.) B->C D Decontaminate Work Surfaces and Equipment C->D E Dispose of Waste in Designated Containers D->E F Doff PPE Correctly E->F G Wash Hands Thoroughly F->G

Caption: Sequential workflow for safely handling this compound.

Spill Management

In the event of a spill, immediate action is required to contain the contamination and protect personnel.[7]

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.[7]

  • Don PPE: Put on appropriate PPE, including a respirator, double gloves, a disposable gown, and eye protection, before re-entering the area.[7]

  • Containment: Use a chemical spill kit to absorb the spilled material.[7] For powders, gently cover with damp absorbent material to avoid creating dust.

  • Cleanup and Decontamination: Carefully collect all contaminated materials and place them in a labeled hazardous waste container.[7] Decontaminate the spill area with an appropriate cleaning agent.[7][13]

  • Reporting: Report the spill to the laboratory supervisor and the institutional safety office.[7]

Disposal Plan

All waste generated from the handling of this compound, including contaminated PPE, disposable labware, and excess compound, must be treated as hazardous waste.[9][14]

  • Solid Waste: All contaminated solid materials (gloves, gowns, shoe covers, weigh boats, etc.) should be collected in a clearly labeled, leak-proof hazardous waste container.[15]

  • Liquid Waste: Unused solutions of this compound and the first rinse of any contaminated glassware should be collected in a designated, sealed container for hazardous liquid waste.[16]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[15]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound" and any other chemical constituents.[12][16]

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Disposal: Arrange for the disposal of hazardous waste through the institution's environmental health and safety office.[17] Do not dispose of any this compound waste down the drain or in the regular trash.[9][18] Hazardous pharmaceutical waste is typically treated by incineration at a licensed facility.[9][18]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
OP-2507
Reactant of Route 2
OP-2507

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。